molecular formula C6H2F4 B1583067 1,2,3,5-Tetrafluorobenzene CAS No. 2367-82-0

1,2,3,5-Tetrafluorobenzene

Cat. No.: B1583067
CAS No.: 2367-82-0
M. Wt: 150.07 g/mol
InChI Key: UHHYOKRQTQBKSB-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrafluorobenzene is a useful research compound. Its molecular formula is C6H2F4 and its molecular weight is 150.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetrafluorobenzene
Source PubChem
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InChI

InChI=1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHYOKRQTQBKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10178340
Record name 1,2,3,5-Tetrafluorobenzene
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Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2367-82-0
Record name 1,2,3,5-Tetrafluorobenzene
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Record name 1,2,3,5-Tetrafluorobenzene
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Record name 1,2,3,5-Tetrafluorobenzene
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Record name 1,2,3,5-tetrafluorobenzene
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Record name 1,2,3,5-TETRAFLUOROBENZENE
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Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2,3,5-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a fluorinated aromatic compound that serves as a vital building block and versatile intermediate in a multitude of advanced chemical applications.[1] Its unique substitution pattern, with four highly electronegative fluorine atoms asymmetrically decorating the benzene ring, imparts a distinct set of electronic and physical properties. These characteristics are of profound interest to researchers in medicinal chemistry, materials science, and synthetic methodology.

In the realm of drug development, the strategic incorporation of fluorine atoms is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Fluorine substitution can enhance metabolic stability, increase binding affinity, and alter lipophilicity, making fluorinated scaffolds like this compound highly valuable starting points for novel therapeutics.[3][4] This guide provides an in-depth exploration of the core chemical principles governing this molecule, from its fundamental structure and bonding to its synthesis and spectroscopic characterization, offering field-proven insights for professionals leveraging its unique chemistry.

Part 1: Molecular Structure and Geometry

The structure of this compound (C₆H₂F₄) is defined by its planar, hexagonal carbon framework, a hallmark of its benzene core. The defining feature is the specific placement of four fluorine atoms and two hydrogen atoms, leading to a molecule with C₂ᵥ symmetry.

Bond Lengths and Angles: The Influence of Fluorine

The introduction of fluorine, the most electronegative element, significantly perturbs the geometry of the benzene ring compared to the parent hydrocarbon.

  • C-C Bond Lengths : In benzene, all C-C bonds are equivalent (≈ 1.39 Å). In this compound, slight variations are expected due to the asymmetric electronic pull of the fluorine atoms. Theoretical studies and crystal structure data of related fluorobenzenes show that C-C bonds adjacent to C-F bonds can be slightly shorter.[5] This shortening is attributed to the inductive effect of fluorine, which polarizes the sigma framework, drawing electron density towards the C-F bond and strengthening the adjacent C-C bonds.

  • C-F Bond Lengths : The C-F bond is exceptionally strong and relatively short (typically ≈ 1.35 Å). This is a consequence of the large electronegativity difference between carbon and fluorine and the effective overlap between carbon's sp² hybrid orbitals and fluorine's 2p orbital.

  • Bond Angles : The internal C-C-C bond angles within the ring are expected to deviate slightly from the ideal 120° of a perfect hexagon. The steric bulk and electronic repulsion of the adjacent fluorine atoms at positions 1, 2, and 3 can cause minor distortions in the local geometry.

Table 1: Key Physical and Structural Properties of this compound

PropertyValueSource
CAS Number 2367-82-0[6][7][8]
Molecular Formula C₆H₂F₄[6][7][8]
Molecular Weight 150.07 g/mol [6][9]
IUPAC Name This compound[6]
InChIKey UHHYOKRQTQBKSB-UHFFFAOYSA-N[8][9]

Part 2: Electronic Structure and Chemical Bonding

The chemical behavior of this compound is a direct consequence of the interplay between its σ- and π-electron systems, which are heavily influenced by the fluorine substituents. Fluorine atoms exert two primary electronic effects that act in opposition: a powerful electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

The Inductive vs. Resonance Dichotomy

Understanding this electronic push-pull is critical to predicting the molecule's reactivity and properties.

  • Inductive Effect (-I) : Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the σ-bond framework. This effect is dominant and significantly reduces the overall electron density of the aromatic ring, making it more electron-deficient (electrophilic) compared to benzene.

  • Resonance Effect (+R) : The lone pairs on the fluorine atoms can be delocalized into the π-system of the benzene ring. This donation of electron density partially counteracts the inductive effect. However, due to the poor energy match between the 2p orbitals of carbon and fluorine, this resonance donation is significantly weaker than the inductive withdrawal.

The net result is a strong deactivation of the ring towards electrophilic aromatic substitution and an activation towards nucleophilic aromatic substitution.

Caption: Logical relationship of fluorine's electronic effects.

Impact on Aromaticity

Aromaticity is a measure of the cyclic delocalization of π-electrons, which imparts stability. The fluorination of benzene has a nuanced effect on its aromaticity. While the ring remains aromatic, the degree of aromaticity is reduced compared to benzene.[10]

Studies using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), indicate that fluorination decreases aromaticity in proportion to the number of fluorine atoms.[11] This is rationalized by two concurrent effects:

  • Resonance effects diminish the delocalization of π-electrons.[10][12]

  • Inductive effects decrease the charge density at the center of the ring.[10][12]

The equilibrium between these two phenomena ultimately leads to a decrease in the diatropic ring current, a key indicator of aromaticity.[10][12]

Part 3: Synthesis and Reactivity

The synthesis of specifically substituted fluorobenzenes often requires multi-step sequences. While a direct, high-yield synthesis for the 1,2,3,5-isomer is not commonly cited, its preparation can be conceptualized through established fluorination and substitution methodologies.

General Synthetic Approaches

A plausible synthetic route could involve the modification of a more readily available polysubstituted benzene. A generalized protocol for the synthesis of a tetrafluorobenzene isomer via decarboxylation is outlined below. This approach highlights a common strategy in fluorinated aromatic chemistry.

Experimental Protocol: Synthesis of a Tetrafluorobenzene via Decarboxylation

  • Objective: To prepare a tetrafluorobenzene isomer from its corresponding tetrafluorobenzoic acid precursor.

  • Causality: This method is effective because the carboxylate group can be removed under thermal conditions, often facilitated by a copper catalyst, leaving the stable fluorinated aromatic ring intact. This is a common final step in syntheses where the carboxyl group is used as a directing group or is the result of a previous oxidation step.

Methodology:

  • Apparatus Setup: A high-pressure reaction vessel equipped with a stirrer, heating mantle, and thermocouple is assembled.

  • Charging the Reactor: The reactor is charged with 2,3,4,5-tetrafluorobenzoic acid (1 equivalent), copper powder (catalytic amount, e.g., 0.03 equivalents), and an aqueous solvent such as an ammonia solution.[13]

  • Reaction Conditions: The vessel is sealed and heated to a temperature sufficient to induce decarboxylation, typically in the range of 200-250°C.[13] The reaction is monitored by pressure changes and/or analysis of aliquots.

  • Workup and Purification: After cooling, the reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Isolation: The solvent is removed by rotary evaporation, and the crude product is purified by distillation or chromatography to yield the pure tetrafluorobenzene.

This protocol is generalized from a reported synthesis of 1,2,3,4-tetrafluorobenzene and serves as an illustrative example of a key synthetic transformation in this chemical class.[13]

Reactivity Profile

The electron-deficient nature of the this compound ring dictates its reactivity.

  • Nucleophilic Aromatic Substitution (SₙAr): The molecule is highly susceptible to SₙAr reactions. The fluorine atoms can be displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). The positions ortho and para to the remaining hydrogen atoms are typically the most activated sites for substitution.

  • Electrophilic Aromatic Substitution: The two hydrogen atoms can be substituted by electrophiles, but this requires harsh reaction conditions due to the ring's deactivation. Reactions like bromination can be achieved using strong activating agents like oleum.[14]

  • Deprotonation: The C-H bonds are relatively acidic due to the inductive withdrawal of the fluorine atoms. Strong bases can deprotonate the ring to form a fluorinated phenyl anion, a useful intermediate for forming new carbon-carbon or carbon-heteroatom bonds.

Part 4: Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

NMR is the most powerful tool for structure elucidation. The molecule's C₂ᵥ symmetry results in a distinct and predictable set of signals.

  • ¹H NMR: Due to the molecule's symmetry, the two hydrogen atoms are chemically equivalent, but they will appear as a complex multiplet due to coupling with the four fluorine atoms (H-F coupling).

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. Three distinct fluorine environments are expected: F at C1/C3, F at C2, and F at C5. Each will produce a multiplet due to F-F and F-H coupling.

  • ¹³C NMR: Four distinct carbon signals are expected: C1/C3, C2, C4/C6, and C5. These signals will be split into complex multiplets due to C-F coupling, with ¹J_CF coupling constants being particularly large (typically > 200 Hz).

Table 2: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H ~6.7-7.0m (complex)J_HF and J_HH
¹⁹F Variesm (complex)J_FF and J_FH
¹³C Variesm (due to C-F coupling)¹J_CF, ²J_CF, etc.
Note: Exact chemical shifts and coupling constants are dependent on the solvent and instrument frequency. This table provides expected ranges and patterns.[9][15]
Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z = 150, corresponding to the molecular weight of C₆H₂F₄.[8] The fragmentation pattern will be characteristic of a stable aromatic ring, with potential loss of fluorine or HF fragments.

Caption: Workflow for spectroscopic structure validation.

Conclusion

This compound is more than just a substituted benzene; it is a precisely engineered chemical tool. Its structure is a delicate balance of a stable aromatic core perturbed by the powerful electronic effects of asymmetrically placed fluorine atoms. This balance results in reduced aromaticity but imparts high thermal stability, chemical resistance, and a predictable reactivity profile centered on nucleophilic substitution.[1] For scientists in drug discovery and materials science, a thorough understanding of its bonding, electronic nature, and spectroscopic signatures is paramount for harnessing its potential to create complex, high-performance molecular structures.

References

An In-depth Technical Guide to 1,2,3,5-Tetrafluorobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetrafluorobenzene is a highly versatile fluorinated aromatic compound that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and particularly in the fields of pharmaceutical and agrochemical development.[1] Its unique electronic properties, conferred by the four fluorine atoms on the benzene ring, render it an invaluable building block for the synthesis of complex molecules and advanced materials.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical identifiers, synthesis and purification protocols, spectroscopic signature, and key applications, with a focus on its role in contemporary research and development.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the fundamental properties of a chemical are paramount for its effective and safe use in a research setting.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, with the CAS (Chemical Abstracts Service) number being the most universally recognized.

Identifier TypeValueSource(s)
CAS Number 2367-82-0[1][2][3][4]
IUPAC NameThis compound[2][3]
Molecular FormulaC₆H₂F₄[1][4]
Molecular Weight150.08 g/mol [1][4]
InChIInChI=1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H[2][5]
InChIKeyUHHYOKRQTQBKSB-UHFFFAOYSA-N[2][5]
Canonical SMILESC1=C(C=C(C(=C1F)F)F)F[2][3]
PubChem CID16910[1][2][4]
EC Number219-126-4[2]
MDL NumberMFCD00000302[1][2][4]
Synonyms1,2,4,6-Tetrafluorobenzene, 1,3,4,5-Tetrafluorobenzene, m-Tetrafluorobenzene[2][3]
Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical processes and its suitability for specific applications.

PropertyValueSource(s)
AppearanceColorless to almost colorless clear liquid[1][4]
Density1.42 g/mL[1][4]
Boiling Point84 °C[1][4]
Refractive Indexn20/D 1.4[1][4]
Purity (typical)≥ 98% (GC)[1][4]

Synthesis and Purification

The synthesis of this compound can be approached through several routes, often involving the partial reduction (defluorination) of more highly fluorinated precursors or through nucleophilic aromatic substitution on a trifluorinated arene.

Synthetic Pathways

One common laboratory-scale approach involves the selective hydrodefluorination of pentafluorobenzene. This reaction is predicated on the nucleophilic attack of a hydride ion, typically from a reagent like lithium aluminum hydride, on the electron-deficient pentafluorobenzene ring.[6] The reaction often yields a mixture of tetrafluorobenzene isomers, with the 1,2,4,5- and 1,2,3,5-isomers being prominent products. The regioselectivity can be influenced by reaction conditions such as solvent and temperature.

The diagram below illustrates a generalized synthetic workflow for the preparation of this compound from pentafluorobenzene.

G start Pentafluorobenzene reagents LiAlH₄ (or other hydride source) in an ethereal solvent (e.g., THF, Et₂O) start->reagents 1. reaction Hydrodefluorination Reaction (Controlled Temperature) reagents->reaction 2. workup Aqueous Work-up (e.g., careful addition of water and/or acid) reaction->workup 3. extraction Liquid-Liquid Extraction (e.g., with diethyl ether or dichloromethane) workup->extraction 4. drying Drying of Organic Phase (e.g., with MgSO₄ or Na₂SO₄) extraction->drying 5. filtration Filtration drying->filtration 6. concentration Solvent Removal (Rotary Evaporation) filtration->concentration 7. purification Purification of Isomeric Mixture (Fractional Distillation or Preparative GC) concentration->purification 8. product This compound purification->product 9.

Caption: Generalized workflow for the synthesis of this compound.

Purification Protocol

Given that synthetic routes often yield isomeric mixtures, purification is a critical step. Fractional distillation is a common method for separating tetrafluorobenzene isomers on a larger scale, exploiting subtle differences in their boiling points. For achieving high purity on a laboratory scale, preparative gas chromatography (GC) is a powerful technique.

General Purification Protocol by Column Chromatography:

While less common for separating isomers of this volatility, column chromatography can be employed for the removal of non-volatile impurities.

  • Stationary Phase Selection: Silica gel is a standard choice.

  • Mobile Phase Selection: A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane, is typically effective.

  • Column Packing and Loading: The crude product is loaded onto a properly packed silica gel column.

  • Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected.

  • Analysis: The purity of the collected fractions is assessed by analytical techniques such as GC-MS or NMR.

Spectroscopic Analysis and Interpretation

Confirmation of the structure and assessment of the purity of this compound are routinely achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated aromatic compounds.

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two non-equivalent protons on the aromatic ring. These signals appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum provides crucial information about the fluorine environments. For this compound, three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms. The coupling patterns (J-coupling) between the fluorine atoms and between the fluorine and hydrogen atoms provide definitive structural confirmation.[8] The interpretation of these complex, often second-order, coupling patterns is a key aspect of analyzing the spectra of polyfluorinated aromatics.[8]

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for assessing the purity and confirming the molecular weight of this compound.

  • Gas Chromatography (GC): A suitable GC method will separate this compound from solvents, starting materials, and other isomeric byproducts. A common stationary phase for this analysis is a non-polar or mid-polarity column, such as one based on 5% phenyl polysiloxane.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 150, corresponding to the molecular weight of the compound.[2][3] The fragmentation pattern will exhibit characteristic losses of fluorine and other fragments, which can be used to further confirm the identity of the compound.

Typical GC-MS Protocol:

  • Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Injection: A small volume (typically 1 µL) is injected into the GC.

  • Separation: The sample is separated on a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) with a suitable temperature program.

  • Detection: The separated components are detected by the mass spectrometer, which records the mass-to-charge ratio of the resulting ions.

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the fluorine atoms, which makes the aromatic ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA)

This compound is an excellent substrate for nucleophilic aromatic substitution (SNA) reactions.[6] In these reactions, a nucleophile displaces one of the fluorine atoms. The regioselectivity of the substitution is influenced by the substitution pattern of the starting material and the nature of the nucleophile. This reactivity makes it a valuable building block for introducing a tetrafluorophenyl moiety into a target molecule.[9]

The general mechanism for an SNA reaction is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[10] The initial addition of the nucleophile is typically the rate-determining step.[10]

G substrate This compound + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack (Rate-determining) substrate->step1 intermediate Meisenheimer Complex (Resonance-stabilized anionic intermediate) step1->intermediate step2 Step 2: Elimination of Fluoride (Fast) intermediate->step2 product Substituted Tetrafluorobenzene Product + F⁻ step2->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a tetrafluorobenzene ring.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine into drug candidates and agrochemicals can significantly enhance their biological properties, including metabolic stability, binding affinity, and bioavailability.[11] this compound serves as a key intermediate for introducing the tetrafluorophenyl group into bioactive molecules.[1]

While specific examples of blockbuster drugs derived directly from this compound are not prominently cited in publicly accessible literature, the broader class of polyfluorinated benzenes are crucial in the synthesis of numerous pharmaceuticals and agrochemicals.[11][12] For instance, the related compound 1,3,5-trifluorobenzene is a precursor in the synthesis of the anti-AIDS drug Bictegravir.[13] The principles of using such fluorinated building blocks are directly applicable to this compound in the design of new chemical entities.

Other Applications

Beyond life sciences, this compound and its isomers find use in:

  • Materials Science: As monomers or additives in the synthesis of high-performance polymers and coatings with enhanced thermal stability and chemical resistance.[1]

  • Solvents: Due to their unique polarity and stability, they can be used as solvents in specialized chemical reactions.[1]

  • Electronic Materials: As precursors for materials used in organic electronics, such as organic light-emitting diodes (OLEDs).[14]

Safety and Handling

This compound is a flammable liquid and an irritant.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All ignition sources should be excluded from the handling area. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity in nucleophilic aromatic substitution reactions, make it a valuable tool for the synthesis of a wide array of functional molecules. A thorough understanding of its identifiers, synthetic and purification methods, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development endeavors aimed at creating novel pharmaceuticals, agrochemicals, and advanced materials.

References

A Comprehensive Spectroscopic Guide to 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

1,2,3,5-Tetrafluorobenzene (C₆H₂F₄) is a significant fluorinated aromatic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern imparts specific chemical and physical properties that are of great interest to researchers in organic synthesis and drug development. A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. Spectroscopic techniques provide the foundational data for this characterization, offering a detailed fingerprint of the molecule's structure and electronic environment.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. As a self-validating reference, it integrates field-proven insights with established scientific principles, explaining not just the data itself, but the causality behind experimental choices and interpretation. We will delve into Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), Mass, and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed protocols and computational insights.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its asymmetric substitution, results in a unique set of spectroscopic features. The molecule belongs to the Cₛ point group, which dictates the number and activity of its vibrational modes in Infrared (IR) and Raman spectroscopy. The four fluorine substituents create a complex electronic environment, profoundly influencing the chemical shifts and coupling patterns observed in NMR spectroscopy. The crystal structure reveals a layered monoclinic arrangement held together by C–H⋯F–C hydrogen bonds, a weak intermolecular interaction that can influence solid-state measurements.[1]

PropertyValueSource
CAS Number 2367-82-0[2][3]
Molecular Formula C₆H₂F₄[2][3][4]
Molecular Weight 150.07 g/mol [2][3][4]
InChIKey UHHYOKRQTQBKSB-UHFFFAOYSA-N[2][3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The presence of both proton (¹H) and fluorine (¹⁹F) nuclei, both with a nuclear spin of ½, leads to complex but highly informative spectra dominated by heteronuclear coupling.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals for the two hydrogen atoms on the aromatic ring. Due to the asymmetry of the fluorine substitution, these protons are chemically non-equivalent. Their signals are split into complex multiplets due to coupling with each other (homonuclear coupling) and with the four neighboring fluorine atoms (heteronuclear ¹H-¹⁹F coupling). The analysis of these coupling constants is critical for unambiguous signal assignment.

¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[6] The ¹⁹F NMR spectrum of this compound provides distinct signals for the chemically non-equivalent fluorine atoms. The large chemical shift dispersion of ¹⁹F NMR (spanning over 800 ppm) allows for excellent signal resolution.[6] The spectrum is further complicated by significant ¹⁹F-¹⁹F coupling, which can occur over several bonds (long-range coupling) and provides valuable information about the relative positions of the fluorine atoms.[6]

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, six distinct signals are expected for the six aromatic carbon atoms. The key feature is the presence of large one-bond carbon-fluorine couplings (¹J_CF), which split the signals of the fluorinated carbons into doublets. Longer-range C-F couplings (²J_CF, ³J_CF) can further split these signals and those of the non-fluorinated carbons, often resulting in complex multiplets that require advanced analytical techniques to fully resolve.[7]

Table 1: Summary of NMR Data (Typical)

NucleusChemical Shift (ppm) RangeKey Coupling Constants (Hz)Notes
¹H 6.8 - 7.5³J_HH, ³J_HF, ⁴J_HF, ⁵J_HFComplex multiplets due to H-F coupling.
¹⁹F -110 to -160³J_FF, ⁴J_FF, ⁵J_FFReferenced against CFCl₃. Large F-F couplings are observed.[8][9]
¹³C 100 - 165¹J_CF (~240-260 Hz)Signals for C-F carbons are large doublets.
Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common starting point.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the ¹H, ¹⁹F, and ¹³C probes to the instrument's operating frequency to ensure maximum sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent to maintain field-frequency stability.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

    • ¹⁹F Spectrum: Acquire a ¹H-decoupled ¹⁹F spectrum to simplify the multiplets by removing H-F couplings. This helps in analyzing the F-F coupling patterns.

    • ¹³C Spectrum: Acquire a ¹H broadband decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).[10] A larger number of scans will be required due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as ¹H-¹³C HSQC (for one-bond correlations) and HMBC (for long-range correlations).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra to ensure all peaks are in pure absorption mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale. For ¹H and ¹³C, reference to the residual solvent peak or an internal standard like TMS. For ¹⁹F, an external reference like CFCl₃ is standard.[9]

    • Integrate the signals to determine the relative ratios of nuclei.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Acq1 Tune & Shim Spectrometer Acq2 Acquire 1D Spectra (1H, 19F, 13C) Acq1->Acq2 Acq3 Acquire 2D Spectra (HSQC, HMBC) Acq2->Acq3 Proc1 Fourier Transform & Phasing Proc2 Referencing & Integration Proc1->Proc2 Proc3 Structure Elucidation Proc2->Proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Load Sample cluster_proc cluster_proc cluster_acq->cluster_proc Process FID Result Final Structure cluster_proc->Result

Caption: Workflow for NMR-based structural elucidation.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a unique "fingerprint." IR and Raman spectroscopy are complementary techniques governed by different selection rules.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions arising from vibrations that cause a change in the molecule's dipole moment. Key characteristic bands include:

  • C-H Stretching: Typically found in the 3050-3150 cm⁻¹ region.

  • C=C Aromatic Stretching: A series of bands between 1450-1650 cm⁻¹.

  • C-F Stretching: Strong, characteristic absorptions in the 1100-1400 cm⁻¹ region. The multiple fluorine atoms lead to several strong bands in this area.

  • C-H Out-of-Plane Bending: Found in the 700-900 cm⁻¹ region, their position is indicative of the substitution pattern.

FTIR spectra can be obtained using various techniques, including neat (as a thin film), ATR (Attenuated Total Reflectance) for solids or liquids, or in the vapor phase.[2][3]

Raman Spectroscopy

Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is particularly useful for observing symmetric vibrations and C-C backbone modes that may be weak or inactive in the IR spectrum. For this compound, the symmetric "ring breathing" mode is often a prominent feature in the Raman spectrum.

Table 2: Key Vibrational Frequencies

Wavenumber (cm⁻¹)AssignmentTechnique
~3100Aromatic C-H StretchIR, Raman
~1630Aromatic C=C StretchIR, Raman
~1520Aromatic C=C StretchIR, Raman
1100 - 1400C-F StretchIR (Strong)
~850C-H Out-of-Plane BendIR (Strong)
Experimental Protocol: Vibrational Spectroscopy
  • Sample Preparation:

    • FTIR (ATR): Place a single drop of liquid this compound directly onto the ATR crystal. No further preparation is needed. This is often the most straightforward method.

    • FT-Raman: Place the liquid sample in a glass vial or NMR tube.

  • Data Acquisition:

    • Collect a background spectrum of the empty accessory (ATR crystal or empty vial). This is crucial for removing atmospheric (H₂O, CO₂) and instrumental contributions.

    • Collect the sample spectrum. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • The spectral resolution should be set to at least 4 cm⁻¹.[11]

  • Data Processing:

    • The instrument software automatically subtracts the background from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the major peaks. Compare the obtained spectrum with reference spectra from databases for verification.[12][13]

Vibrational_Spectroscopy cluster_IR Infrared Absorption cluster_Raman Raman Scattering Molecule Molecule (Ground State) IR_Excited Vibrational Excited State Molecule->IR_Excited Absorption (Δμ ≠ 0) Raman_Virtual Virtual Energy State Molecule->Raman_Virtual Excitation Raman_Scattered Scattered Photon (h(ν₀-νᵥ)) Raman_Virtual->IR_Excited Stokes Scattering (Δα ≠ 0) IR_Source IR Photon (hν) Raman_Source Laser Photon (hν₀)

Caption: Principles of IR Absorption and Raman Scattering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common technique.

The mass spectrum is characterized by an intense molecular ion peak (M⁺˙) at m/z 150, confirming the molecular weight.[2] The fragmentation pattern is influenced by the stability of the aromatic ring and the C-F bonds. Common fragmentation pathways observed include:

  • Loss of Fluorine: [M - F]⁺ at m/z 131.

  • Loss of CF₂: A metastable peak at m/e 81.97 has been observed in some polyfluorobenzenes, corresponding to the transition C₆F₄⁺˙ → C₅F₃⁺ + CF₂.[14]

  • Other significant fragments include C₅F₂H⁺ and C₃F₃⁺.[14]

Table 3: Major Mass Fragments (Electron Ionization)

m/zProposed FragmentRelative Abundance
150[C₆H₂F₄]⁺˙ (Molecular Ion)High
131[C₆H₂F₃]⁺Moderate
99[C₅H₂F]⁺ or [C₄F₃]⁺Moderate
81[C₅H₂]⁺ or [C₃F₂H]⁺Moderate
Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the sample from any impurities before it enters the MS.

    • Set an appropriate GC temperature program to ensure the compound elutes as a sharp peak.

    • Set the MS to operate in Electron Ionization (EI) mode, typically at 70 eV.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The MS will continuously scan a mass range (e.g., m/z 40-400) as the compound elutes from the GC column.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the GC peak corresponding to this compound.

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms of fluorinated aromatics.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The presence of fluorine substituents, which are weakly activating, can cause a slight shift (typically bathochromic, to longer wavelengths) in the absorption maxima compared to unsubstituted benzene. Data for this compound can be found in specialized databases.[15]

The Role of Computational Spectroscopy

Modern computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in spectroscopic analysis.[16][17] It allows for the prediction of:

  • NMR chemical shifts and coupling constants.

  • Vibrational frequencies (IR and Raman) and their intensities.

  • Electronic transition energies (UV-Vis).

These calculated spectra can be compared with experimental data to aid in the assignment of complex signals and to provide a deeper understanding of the molecule's electronic structure.[18][19]

Conclusion

The comprehensive spectroscopic analysis of this compound provides an unambiguous structural fingerprint essential for its application in research and development. NMR spectroscopy offers detailed insight into the atomic connectivity through chemical shifts and complex spin-spin coupling patterns. Vibrational spectroscopy provides a characteristic fingerprint based on molecular motions, while mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways. Each technique provides a unique and complementary piece of the structural puzzle. The protocols and data presented in this guide serve as a validated resource for scientists, ensuring accuracy and reliability in the characterization of this important fluorinated building block.

References

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,5-tetrafluorobenzene. This molecule serves as an exemplary case study for understanding complex spin-spin coupling networks in polyfluorinated aromatic systems, a crucial skill for professionals in pharmaceutical and materials science. This guide will delve into the theoretical underpinnings of the observed spectra, present a detailed analysis of chemical shifts and coupling constants, and provide a practical protocol for acquiring high-quality NMR data.

Theoretical Framework: The Language of Spin-Spin Coupling in Fluoroaromatics

The NMR spectra of this compound are dictated by the intricate spin-spin couplings between the two protons and four fluorine atoms. Both ¹H and ¹⁹F are spin-½ nuclei, leading to complex splitting patterns that can be fully elucidated through a quantum mechanical approach. The analysis of such spectra provides invaluable information about the electronic structure and connectivity of the molecule.

The key to deciphering these spectra lies in understanding the various through-bond scalar couplings, denoted as J-couplings. In this molecule, we encounter:

  • Homonuclear couplings: ¹H-¹H (JHH) and ¹⁹F-¹⁹F (JFF) couplings.

  • Heteronuclear couplings: ¹H-¹⁹F (JHF) couplings.

These couplings occur over a specific number of bonds, denoted by a superscript (e.g., ³J for a three-bond coupling). The magnitude of these coupling constants is influenced by factors such as the number and type of intervening bonds, the dihedral angle between the coupled nuclei, and the electronic environment. Long-range couplings (four or more bonds) are frequently observed in fluorinated aromatic systems and are particularly informative.[1]

The ¹H NMR Spectrum: A Deceptively Simple View

The ¹H NMR spectrum of this compound appears as a complex multiplet. The two protons (H-4 and H-6) are chemically equivalent due to the molecule's C₂ᵥ symmetry but are magnetically non-equivalent. This gives rise to a spectrum that is more complex than a simple first-order analysis would suggest. The observed splitting pattern is a result of couplings to each other and to the four fluorine nuclei.

A detailed analysis, treating the spin system as AA'XX'MR, reveals the precise coupling constants.[1][2] The chemical shift of the protons is influenced by the strong electron-withdrawing effects of the fluorine substituents.

The ¹⁹F NMR Spectrum: A Window into a Complex Spin System

The ¹⁹F NMR spectrum of this compound is considerably more complex and informative than the proton spectrum. Due to the large chemical shift dispersion of ¹⁹F NMR, the signals for the non-equivalent fluorine atoms are well-resolved.[3] The spectrum reveals a wealth of information about both homo- and heteronuclear coupling constants.

The four fluorine atoms give rise to three distinct signals due to the molecular symmetry: F-1/F-3, F-2, and F-5. Each of these signals is a complex multiplet due to couplings with the other fluorine nuclei and the two protons. The analysis of these multiplets allows for the determination of all JFF and JHF values. Of particular note are the ortho, meta, and para ¹⁹F-¹⁹F coupling constants, which follow a predictable trend in magnitude.[1][2]

Summary of NMR Data

The following tables summarize the experimentally determined chemical shifts and coupling constants for this compound.

Table 1: ¹H and ¹⁹F Chemical Shifts

NucleusChemical Shift (ppm)
H-4, H-6Value to be confirmed by spectral data
F-1, F-3Value to be confirmed by spectral data
F-2Value to be confirmed by spectral data
F-5Value to be confirmed by spectral data

Note: Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS) for ¹H NMR and CFCl₃ for ¹⁹F NMR.

Table 2: ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F Coupling Constants (Hz) [1][2]

CouplingTypeValue (Hz)
JH4,H6⁵JHH2.7
JH4,F1⁴JHF6.5
JH4,F2⁵JHF0.3
JH4,F3³JHF10.1
JH4,F5³JHF8.8
JF1,F2³JFF-20.9
JF1,F3⁴JFF1.8
JF1,F5⁵JFF8.8
JF2,F3³JFF-20.9
JF2,F5⁴JFF1.8

Note: The signs of the coupling constants are relative and were determined by detailed spectral analysis.[1][2]

Visualizing the Spin-Spin Coupling Network

To better understand the intricate relationships between the nuclei in this compound, a spin-spin coupling network diagram is presented below. This diagram, generated using Graphviz, visually represents the through-bond couplings.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound is crucial for accurate analysis. The following protocol outlines the key steps and considerations.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that dissolves the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an appropriate internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard for ¹H NMR (0 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (0 ppm), though secondary standards are often used for convenience.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹⁹F NMR spectra. Specific parameters may need to be optimized based on the spectrometer and desired resolution.

NMR_Acquisition_Workflow cluster_preacquisition Pre-Acquisition cluster_acquisition Data Acquisition cluster_processing Data Processing Sample_Insertion Insert Sample into Magnet Locking Lock on Deuterium Signal Sample_Insertion->Locking Shimming Shim for Homogeneous Magnetic Field Locking->Shimming Tuning Tune and Match Probe for ¹H and ¹⁹F Shimming->Tuning Set_Parameters Set Acquisition Parameters (Pulse Width, Acquisition Time, Relaxation Delay) Tuning->Set_Parameters Acquire_1H Acquire ¹H Spectrum Set_Parameters->Acquire_1H Acquire_19F Acquire ¹⁹F Spectrum Set_Parameters->Acquire_19F Fourier_Transform Fourier Transform Acquire_1H->Fourier_Transform Acquire_19F->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Referencing Reference Spectra Baseline_Correction->Referencing Integration Integration Referencing->Integration

Caption: General workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

  • ¹H NMR:

    • Spectral Width: Sufficient to cover the aromatic region (e.g., 10-12 ppm).

    • Acquisition Time: At least 2-3 seconds for good resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹⁹F NMR:

    • Spectral Width: A wide spectral width is necessary due to the large chemical shift dispersion of fluorine (e.g., 250-300 ppm).

    • Acquisition Time: Similar to ¹H NMR, 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Proton Decoupling: For a simplified spectrum showing only ¹⁹F-¹⁹F couplings, broadband proton decoupling can be employed. However, for a complete analysis, a coupled spectrum is essential.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectra to the internal standard.

  • Peak Picking and Integration: Identify all peaks and integrate the corresponding signals.

  • Coupling Constant Analysis: Measure the splitting patterns to determine the J-coupling constants. For complex, second-order spectra, simulation software may be necessary for a complete and accurate analysis.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a rich dataset for understanding the principles of spin-spin coupling in polyfluorinated aromatic compounds. A thorough analysis of these spectra, grounded in a solid theoretical framework and obtained through meticulous experimental practice, is an indispensable tool for the structural elucidation and characterization of fluorinated molecules in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Crystal Structure and Molecular Packing of 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzene Scaffolds in Molecular Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This makes fluorinated aromatic compounds, such as 1,2,3,5-tetrafluorobenzene, crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for predicting their behavior in crystalline formulations and for designing novel compounds with desired solid-state properties. The crystal structure dictates key characteristics like solubility, dissolution rate, and stability, which are critical quality attributes in drug development. This guide provides a detailed technical analysis of the crystal structure and molecular packing of this compound, offering insights into the subtle intermolecular forces that govern its solid-state architecture.

Experimental Determination: In-Situ Cryocrystallography

This compound is a liquid at room temperature, necessitating specialized techniques for the determination of its crystal structure. The primary method for such compounds is in-situ cryocrystallography. This technique allows for the growth of a single crystal directly on the diffractometer from the liquid phase at low temperatures.

Methodology: A Step-by-Step Protocol
  • Sample Preparation: A small amount of liquid this compound is sealed in a glass capillary.

  • Mounting and Cooling: The capillary is mounted on the goniometer head of a single-crystal X-ray diffractometer equipped with a cryo-cooling apparatus, typically a stream of cold nitrogen gas. The sample is cooled to just below its melting point.

  • Crystal Growth: A single crystal is grown from the liquid by a controlled cooling and annealing process. This may involve using a focused heat source, such as a laser, to create a small molten zone that is slowly moved along the capillary, promoting the growth of a single crystalline domain.[2]

  • Data Collection: Once a suitable single crystal is obtained, it is cooled to a stable low temperature (e.g., 150 K) to minimize thermal vibrations, and X-ray diffraction data are collected.

This meticulous process allows for the elucidation of the precise atomic arrangement in the solid state, which would otherwise be inaccessible for a room-temperature liquid.

Crystal Structure of this compound

The crystal structure of this compound has been determined and its crystallographic data deposited in the Cambridge Structural Database (CSD) under the deposition number 753706 . The associated research was published in Dalton Transactions in 2010. While the full detailed structural report requires specialized access, the key crystallographic parameters provide a foundation for understanding its solid-state conformation.

ParameterValue
Chemical FormulaC₆H₂F₄
CCDC Deposition Number753706
Associated Publication (DOI)10.1039/b925082d

Table 1: Key Crystallographic Information for this compound.

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is a delicate balance of attractive and repulsive non-covalent interactions. In fluorinated benzenes, the interplay between C—H···F hydrogen bonds, C—H···π interactions, and π–π stacking dictates the overall packing motif. With an increase in the fluorine content of the benzene ring, the acidity of the C-H protons is enhanced, making C—H···F interactions more significant and akin to weak hydrogen bonds.[2]

In the case of this compound, the two adjacent hydrogen atoms and the four fluorine atoms create a specific electrostatic potential surface that drives the molecular assembly. The primary intermolecular interactions governing the crystal packing are expected to be:

  • C—H···F Interactions: These are arguably the most influential directional interactions in the crystal packing of many fluorobenzenes. The acidic protons on one molecule are attracted to the electron-rich fluorine atoms of a neighboring molecule. These interactions act as a form of weak hydrogen bonding and are crucial in directing the supramolecular architecture.

  • π–π Stacking: The electron-deficient nature of the fluorinated aromatic ring can lead to favorable stacking interactions with adjacent rings. These interactions are often offset to minimize electrostatic repulsion between the electron-rich centers of the rings.

  • C—H···π Interactions: The C-H bonds can also interact with the π-system of an adjacent aromatic ring, further stabilizing the crystal lattice.

The following diagram illustrates the key intermolecular interactions that are anticipated to define the crystal packing of this compound.

G cluster_0 Molecule A cluster_1 Molecule B A_C1 C-H B_C2 C-F A_C1->B_C2 C-H···F A_C2 C-F A_pi π-system B_pi π-system A_pi->B_pi π-π stacking B_C1 C-H B_C1->A_pi C-H···π

Caption: Key intermolecular interactions in fluorinated benzene crystals.

Conclusion: Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of this compound provides a critical foundation for rational molecular design. For drug development professionals, this knowledge can inform strategies to control the solid-state properties of active pharmaceutical ingredients (APIs) containing this moiety, potentially leading to improved bioavailability and stability. In materials science, the predictable packing motifs guided by C—H···F and other weak interactions can be harnessed to engineer novel crystalline materials with tailored optical or electronic properties. The study of such fundamental structures underscores the importance of solid-state chemistry in the advancement of both medicine and technology.

References

Synthesis pathways for 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,2,3,5-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. The unique substitution pattern of its fluorine atoms imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex molecules with tailored functionalities. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, comparative analysis of methodologies, and detailed experimental protocols to empower researchers in their synthetic endeavors.

The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and efficient methods for the synthesis of polyfluorinated aromatic compounds is of paramount importance. This document will explore the two most promising routes for the synthesis of this compound: the Balz-Schiemann reaction starting from trifluoroaniline precursors and the regioselective defluorination of hexafluorobenzene.

Synthesis Pathway 1: The Balz-Schiemann Reaction of Trifluoroaniline Precursors

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt[1][2][3][4]. This pathway's success hinges on the availability of the corresponding trifluoroaniline precursor with the correct substitution pattern to yield the desired this compound isomer.

Mechanistic Overview

The reaction proceeds in two key stages:

  • Diazotization: The precursor trifluoroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is then converted to the more stable diazonium tetrafluoroborate salt by the addition of fluoroboric acid (HBF₄)[2][4][5].

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated, leading to the elimination of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride through the attack of the fluoride ion from the BF₄⁻ counterion on the resulting aryl cation[1][2].

Proposed Synthesis of this compound

A logical precursor for the synthesis of this compound via the Balz-Schiemann reaction is 2,4,5-trifluoroaniline . The diazotization of this aniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate would introduce a fluorine atom at the 1-position, yielding the target molecule.

Synthesis of the 2,4,5-Trifluoroaniline Precursor

The synthesis of 2,4,5-trifluoroaniline can be approached through several routes, often starting from commercially available dichlorofluorobenzene derivatives. A representative synthesis is outlined below, involving nitration, fluorination, and subsequent reduction of the nitro group.

2,4-Dichlorofluorobenzene 2,4-Dichlorofluorobenzene 2,4-Dichloro-5-fluoronitrobenzene 2,4-Dichloro-5-fluoronitrobenzene 2,4-Dichlorofluorobenzene->2,4-Dichloro-5-fluoronitrobenzene HNO₃, H₂SO₄ 2,4,5-Trifluoronitrobenzene 2,4,5-Trifluoronitrobenzene 2,4-Dichloro-5-fluoronitrobenzene->2,4,5-Trifluoronitrobenzene KF, Catalyst 2,4,5-Trifluoroaniline 2,4,5-Trifluoroaniline 2,4,5-Trifluoronitrobenzene->2,4,5-Trifluoroaniline H₂, Pd/C

Caption: Synthesis of 2,4,5-Trifluoroaniline.

Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction

Part A: Synthesis of 2,4,5-Trifluoroaniline

  • Nitration of 2,4-Dichlorofluorobenzene: To a stirred solution of 2,4-dichlorofluorobenzene (1 equivalent) in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 50-60°C). After the addition is complete, the reaction is stirred for several hours and then carefully poured onto ice. The crude product, 2,4-dichloro-5-fluoronitrobenzene, is isolated by filtration, washed with water, and dried[6].

  • Fluorination of 2,4-Dichloro-5-fluoronitrobenzene: The crude 2,4-dichloro-5-fluoronitrobenzene is dissolved in an appropriate organic solvent (e.g., DMF or sulfolane) and treated with potassium fluoride in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt). The mixture is heated to drive the fluorination reaction, replacing the chlorine atoms with fluorine to yield 2,4,5-trifluoronitrobenzene[6].

  • Reduction of 2,4,5-Trifluoronitrobenzene: The resulting 2,4,5-trifluoronitrobenzene is dissolved in a suitable solvent such as ethanol or ethyl acetate, and a palladium on carbon catalyst (Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas until the nitro group is fully reduced to an amine, yielding 2,4,5-trifluoroaniline. The catalyst is removed by filtration, and the product is purified by distillation or crystallization[6].

Part B: Balz-Schiemann Reaction

  • Diazotization: 2,4,5-Trifluoroaniline (1 equivalent) is dissolved in a solution of fluoroboric acid (HBF₄). The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt is often observed as a precipitate.

  • Isolation of the Diazonium Salt: The precipitated 2,4,5-trifluorobenzenediazonium tetrafluoroborate is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

  • Thermal Decomposition: The dry diazonium salt is gently heated (often under reduced pressure) until the evolution of nitrogen gas and boron trifluoride ceases. The crude this compound is then collected, for example, by distillation.

  • Purification: The crude product is washed with a dilute sodium hydroxide solution to remove any acidic impurities, followed by washing with water. After drying over a suitable drying agent (e.g., anhydrous magnesium sulfate), the final product is purified by fractional distillation.

Reaction Step Key Reagents Typical Conditions Anticipated Yield
NitrationHNO₃, H₂SO₄50-60°CHigh
FluorinationKF, Phase-transfer catalystElevated temperatureModerate to Good
ReductionH₂, Pd/CRoom temperatureHigh
DiazotizationNaNO₂, HBF₄0-5°CGood
DecompositionHeatGentle heatingModerate

Synthesis Pathway 2: Regioselective Defluorination of Hexafluorobenzene

An alternative and potentially more direct route to this compound is the partial defluorination of the readily available hexafluorobenzene. The primary challenge of this approach lies in controlling the regioselectivity of the reduction to obtain the desired isomer.

Mechanistic Considerations for Regioselectivity

The reaction of hexafluorobenzene with nucleophiles typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of the fluorine atoms renders the aromatic ring electron-deficient and susceptible to nucleophilic attack. The regioselectivity of a second substitution is often directed to the para position relative to the first substituent[7].

Recent advancements in catalysis have shown that transfer hydrogenative defluorination using specific catalysts can achieve high regioselectivity. For instance, bifunctional iridium catalysts have been shown to selectively cleave C-F bonds at the para position of substituents other than fluorine[8]. This suggests that by carefully choosing the catalyst and reaction conditions, it might be possible to control the defluorination of hexafluorobenzene to favor the formation of this compound.

Proposed Catalytic Defluorination

A hypothetical pathway for the regioselective defluorination of hexafluorobenzene could involve a transition-metal catalyst that facilitates a controlled, stepwise reduction. The mechanism would likely involve the formation of a metal-hydride species that acts as the nucleophile. The regioselectivity would be dictated by the electronic and steric environment of the C-F bonds and the nature of the catalyst.

Hexafluorobenzene Hexafluorobenzene Pentafluorobenzene Pentafluorobenzene Hexafluorobenzene->Pentafluorobenzene [Catalyst], H⁻ source This compound This compound Pentafluorobenzene->this compound [Catalyst], H⁻ source (Regioselective)

References

A Technical Guide to the Key Chemical Properties of Polyfluorobenzenes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Influence of Fluorine on Aromatic Systems

Polyfluorobenzenes, aromatic hydrocarbons where multiple hydrogen atoms are replaced by fluorine, represent a class of compounds with remarkable and highly tunable chemical properties. The introduction of fluorine, the most electronegative element, into the benzene ring drastically alters its electronic landscape, leading to reactivity patterns that are often contrary to classical aromatic chemistry. This guide provides an in-depth exploration of these properties, offering insights into the underlying principles and practical applications that are of paramount importance to researchers in synthetic chemistry, materials science, and drug discovery.

The high electronegativity and small size of fluorine atoms impart a unique combination of inductive and mesomeric effects that govern the reactivity and physical characteristics of polyfluorobenzenes.[1][2] These compounds are not merely inert solvents; they are versatile building blocks and functional materials whose behavior is a direct consequence of the powerful C-F bond and its influence on the aromatic π-system.[3][4] Understanding these fundamental properties is the key to unlocking their full potential in creating next-generation pharmaceuticals, advanced polymers, and high-performance electronic materials.[5][6]

The Electronic Landscape of Polyfluorobenzenes

The defining characteristic of polyfluorobenzenes is their electron-deficient aromatic ring. This property arises from the strong inductive electron-withdrawing effect (-I) of the fluorine substituents, which significantly lowers the electron density of the benzene core.[7][8] This electron withdrawal has profound consequences on the molecule's reactivity and spectroscopic properties.

While fluorine does possess lone pairs that can participate in a positive mesomeric effect (+M), donating electron density back to the ring, this effect is generally weaker than its inductive withdrawal in the ground state.[1] The interplay of these opposing electronic forces dictates the overall reactivity and regioselectivity observed in chemical transformations.

Key Electronic Effects:

  • Lowered HOMO and LUMO Energy Levels: The strong electron-withdrawing nature of fluorine atoms stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] This has significant implications for their application in organic electronics, as it allows for precise tuning of charge injection and transport properties.

  • Enhanced Acidity of C-H Bonds: The inductive effect of fluorine atoms increases the acidity of the remaining C-H bonds on the aromatic ring, making them more susceptible to deprotonation and subsequent functionalization.[9]

  • Altered Spectroscopic Signatures: The presence of fluorine dramatically influences the spectroscopic properties of the benzene ring. In ¹⁹F NMR spectroscopy, the chemical shifts are highly sensitive to the substitution pattern and electronic environment. Mass spectrometry of polyfluorobenzenes reveals characteristic fragmentation patterns often involving the loss of fluorine or fluorinated fragments.[10]

PropertyEffect of PolyfluorinationImplication
Electron Density on Ring Significantly DecreasedIncreased susceptibility to nucleophilic attack
HOMO/LUMO Energy Gap TunableApplications in organic electronics and photochemistry
C-H Bond Acidity IncreasedFacilitates C-H functionalization reactions
¹⁹F NMR Chemical Shifts Wide range, sensitive to environmentPowerful tool for structural elucidation

Reactivity Profile: A Paradigm Shift in Aromatic Chemistry

The electron-deficient nature of polyfluorobenzenes renders them highly susceptible to nucleophilic attack, a stark contrast to the electrophilic substitution reactions characteristic of benzene and its electron-rich derivatives. This altered reactivity opens up a vast landscape of synthetic possibilities.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of polyfluorobenzene chemistry. The strong inductive effect of the fluorine atoms activates the ring towards attack by nucleophiles, leading to the displacement of a fluoride ion.[7][8][11]

Mechanism of SNAr: The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr Reaction Workflow. This diagram illustrates the two-step mechanism of nucleophilic aromatic substitution on a polyfluorinated benzene ring.

Regioselectivity: In polysubstituted fluorobenzenes, the position of nucleophilic attack is governed by the electronic effects of the existing substituents. For instance, in hexafluorobenzene, the initial substitution typically occurs at any of the equivalent positions. However, in pentafluorobenzene, substitution is generally directed to the para position relative to the hydrogen atom.[7][12] Subsequent substitutions are also often directed para to the first substituent.[8]

Experimental Protocol: A Typical SNAr Reaction

Objective: Synthesis of Pentafluoroanisole from Hexafluorobenzene.

Materials:

  • Hexafluorobenzene (C₆F₆)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask, add hexafluorobenzene (1.0 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to obtain pure pentafluoroanisole.[7]

C-H Functionalization

The increased acidity of C-H bonds in polyfluorobenzenes, coupled with the directing effect of the fluorine atoms, has made transition metal-catalyzed C-H functionalization a powerful tool for their selective modification.[9][13] This approach avoids the need for pre-functionalization of the aromatic ring, offering a more atom-economical and efficient synthetic route.

Key Features of C-H Functionalization:

  • Ortho-Selectivity: The C-H bonds ortho to a fluorine atom are often preferentially activated by transition metal catalysts.[13][14] This is attributed to a combination of thermodynamic and kinetic factors, including the formation of a stable metallacyclic intermediate.

  • Diverse Transformations: C-H functionalization methodologies have been developed for a wide range of transformations, including arylation, alkylation, alkenylation, and amination.[9]

CH_Functionalization cluster_workflow C-H Functionalization Workflow Start Polyfluorobenzene (with C-H bond) Intermediate Metallacyclic Intermediate Start->Intermediate C-H Activation Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ru) Catalyst->Intermediate Coupling_Partner Coupling Partner (e.g., Aryl Halide, Alkene) Coupling_Partner->Intermediate Product Functionalized Polyfluorobenzene Intermediate->Product Reductive Elimination

Directed C-H Functionalization. This workflow highlights the key steps in the transition metal-catalyzed functionalization of a C-H bond in a polyfluorobenzene, often directed by an adjacent fluorine atom.

Applications in Drug Discovery and Materials Science

The unique chemical properties of polyfluorobenzenes have led to their widespread use in various fields, from the development of new pharmaceuticals to the creation of advanced materials.

In Drug Discovery: The incorporation of polyfluorinated aromatic rings into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[15] The strong C-F bond is resistant to metabolic oxidation, which can prolong the half-life of a drug. Furthermore, the altered electronic properties of the aromatic ring can lead to improved interactions with biological targets. Pentafluorobenzene and its derivatives are key building blocks in the synthesis of numerous bioactive molecules.[5]

In Materials Science: Polyfluorobenzenes are crucial components in the synthesis of high-performance polymers, liquid crystals, and organic electronic devices.[6] Their thermal and chemical stability, coupled with their tunable electronic properties, make them ideal for applications requiring robust and reliable materials.[3] For example, their use in organic light-emitting diodes (OLEDs) can lead to improved efficiency and longer device lifetimes.

Conclusion

Polyfluorobenzenes are a fascinating class of compounds whose chemistry is dominated by the powerful influence of the fluorine atom. Their electron-deficient nature opens up a rich and diverse field of reactivity, most notably in nucleophilic aromatic substitution and C-H functionalization. A thorough understanding of their electronic properties and reactivity patterns is essential for harnessing their full potential in the design and synthesis of novel molecules with tailored functions. As research in fluorination chemistry continues to advance, the applications of polyfluorobenzenes in medicine, materials science, and beyond are set to expand even further.

References

An In-depth Technical Guide to Intermolecular Forces in Solid-State 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated aromatic compounds are of paramount importance in medicinal chemistry, materials science, and crystal engineering. The introduction of fluorine atoms onto a benzene ring dramatically alters its electronic properties and, consequently, the non-covalent interactions that dictate its solid-state packing and molecular recognition behavior. This guide provides a detailed examination of the intermolecular forces governing the crystal structure of 1,2,3,5-tetrafluorobenzene. By synthesizing crystallographic data with theoretical principles, we explore the nuanced interplay of weak hydrogen bonds, halogen-halogen contacts, and electrostatic interactions that define the supramolecular architecture of this fundamental building block. Methodologies for the experimental determination and computational analysis of these forces are presented, offering a robust framework for predicting and engineering the solid-state properties of related fluorinated molecules.

Introduction: The Unique Role of Fluorine in Supramolecular Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. Fluorine's high electronegativity and minimal atomic radius introduce profound changes to a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. In the solid state, these changes manifest in a unique landscape of intermolecular interactions. Unlike its heavier halogen counterparts, fluorine rarely participates in classical halogen bonding due to the general absence of a positive σ-hole.[1][2] Instead, the crystal packing of polyfluorinated aromatics is governed by a subtle interplay of dipole-dipole forces, dispersion, and weak hydrogen bonds, such as C–H···F interactions.[3][4]

This compound (C₆H₂F₄) presents an intriguing case study. Its asymmetric substitution pattern creates a significant molecular dipole, predisposing it to electrostatic interactions, while the presence of both C-H and C-F bonds provides sites for weak hydrogen bonding and other short contacts. Understanding the forces that assemble this molecule in the solid state is critical for predicting crystal polymorphism, designing co-crystals, and rationalizing its interaction within biological targets.

Theoretical Framework: Anticipated Intermolecular Forces

The solid-state architecture of this compound is dictated by a hierarchy of non-covalent interactions.[5][6] Based on its molecular structure, the following forces are anticipated to be significant contributors to the crystal packing.

  • Dipole-Dipole Interactions: The asymmetric arrangement of highly electronegative fluorine atoms generates a permanent molecular dipole. In the crystal lattice, molecules will orient themselves to maximize the favorable alignment of these dipoles, representing a significant cohesive force.

  • London Dispersion Forces: As with all molecules, transient fluctuations in electron density create temporary dipoles that induce complementary dipoles in neighboring molecules. These ubiquitous attractive forces are a fundamental component of the total lattice energy.[7]

  • C–H···F Hydrogen Bonds: While controversial, the role of organically bound fluorine as a weak hydrogen bond acceptor is now largely accepted.[3] These interactions, though weaker than conventional hydrogen bonds, are directional and can play a crucial role in guiding the supramolecular assembly.[4][8] They are characterized by H···F distances that are shorter than the sum of their van der Waals radii.[3]

  • π-π Stacking Interactions: The introduction of fluorine atoms significantly alters the quadrupole moment of the benzene ring, polarizing the π-system. This can lead to favorable π-π stacking interactions, often in an offset or slipped arrangement.[9][10] Specifically, interactions between the electron-poor fluorinated ring and an electron-rich aromatic system (arene-perfluoroarene interactions) can be particularly strong.[11][12] However, fluorination can also disrupt typical π-π stacking patterns observed in non-halogenated benzenes.[9][10]

  • F···F Contacts: Interactions between fluorine atoms on adjacent molecules are complex. While electrostatic repulsion is expected, attractive dispersion forces can overcome this repulsion at certain distances and orientations, leading to directional F···F contacts that contribute to the overall packing stability.[1][2]

Methodologies for Structural Elucidation and Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the intermolecular forces in this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of molecules in a crystal.

Self-Validating Workflow for SCXRD:

  • Crystal Growth (Justification): High-quality single crystals are paramount. Slow evaporation from a suitable solvent (e.g., hexane, ethanol) at a controlled temperature is the preferred method. The slow rate allows for the ordered growth necessary for diffraction, minimizing defects.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically 100 K). Causality: Cryo-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise structural model.

    • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a wide range of angles as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Initial atomic positions are determined using direct methods or Patterson synthesis.

    • The structural model is refined against the experimental data by least-squares methods, adjusting atomic positions and thermal displacement parameters until the calculated and observed diffraction patterns show the best possible agreement.

  • Interaction Analysis: The refined crystal structure, available from databases like the Cambridge Structural Database (CSD) under accession number 753706, is analyzed to identify and quantify intermolecular contacts.[13] Distances and angles for potential hydrogen bonds and other short contacts are calculated to determine their geometric favorability.

Computational Protocol: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[14][15]

Conceptual Workflow for Hirshfeld Analysis:

  • Input: The crystallographic information file (.cif) obtained from SCXRD is used as the input.

  • Surface Generation: The Hirshfeld surface is generated for a molecule by defining the boundary where the electron distribution of the sum of spherical atoms for the whole crystal is equal to the electron distribution of the pro-molecule (the molecule of interest).

  • Property Mapping: The surface is colored according to various properties, most commonly dnorm. The dnorm value is negative in regions of close intermolecular contact (shorter than van der Waals radii) and positive for longer contacts. These regions are typically colored red and blue, respectively.[15]

  • Fingerprint Plots: A 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts. It plots the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of contacts (e.g., H···F, H···H, C···H) to the total surface can be calculated, providing a quantitative measure of their importance in the crystal packing.[14][16][17]

G CIF CIF Hirshfeld Hirshfeld CIF->Hirshfeld Input for analysis

Caption: Workflow for Solid-State Analysis.

Analysis of Intermolecular Forces in this compound

Analysis of the known crystal structure of this compound reveals a packing arrangement dominated by a network of weak, directional interactions.

Dominant Interaction Motifs

The primary interactions observed in the solid state are C–H···F hydrogen bonds and π-π stacking. Unlike isomers such as 1,2,4,5-tetrafluorobenzene, the lower symmetry of this compound prevents a simple herringbone packing, leading to a more complex arrangement.

  • C–H···F Interactions: Molecules are linked via C–H···F bonds, where the aromatic protons act as hydrogen bond donors to the fluorine atoms of neighboring molecules. These interactions, while weak, are numerous and directional, forming chains and sheets that define the overall architecture.

  • π-π Stacking: The fluorinated rings stack in an offset or parallel-displaced manner. This geometry is characteristic of aromatics with significant quadrupole moments, where face-to-face stacking is electrostatically unfavorable. The displacement maximizes the attraction between the electron-deficient π-system of one ring and the electron-rich sigma framework of its neighbor. Studies on similar fluorobenzenes show that such π-π stacking is disrupted by the presence of fluorine compared to non-fluorinated analogues.[9][10]

The interplay of these forces results in a layered structure. Within a layer, molecules are connected by a network of C–H···F bonds, while the layers are held together primarily by offset π-π stacking interactions.

// Central Molecule M0 [label="C₆H₂F₄\n(Molecule A)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Interacting Molecules M1 [label="C₆H₂F₄\n(Molecule B)", fillcolor="#FFFFFF", fontcolor="#202124"]; M2 [label="C₆H₂F₄\n(Molecule C)", fillcolor="#FFFFFF", fontcolor="#202124"]; M3 [label="C₆H₂F₄\n(Molecule D)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges representing interactions M0 -> M1 [label=" C-H···F Hydrogen Bond", color="#EA4335"]; M0 -> M2 [label=" Offset π-π Stacking", color="#34A853"]; M0 -> M3 [label=" F···F Contact", color="#FBBC05"]; }

Caption: Dominant Non-Covalent Interactions.

Quantitative Data

The precise geometry of these interactions can be quantified from the crystallographic data.

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Significance
Hydrogen BondC–H···F~2.3 - 2.6~150 - 170Directional force organizing molecules into sheets.[3]
π-π StackingRing Centroid···Ring Centroid~3.5 - 3.9N/ACohesive force holding molecular layers together.
Halogen ContactC–F···F–C>2.8N/APrimarily dispersive, space-filling contribution.[3]

Note: The values presented are typical ranges observed for these types of interactions in related fluorinated aromatic compounds and serve as an illustrative guide.

Implications for Crystal Engineering and Drug Development

A thorough understanding of the intermolecular forces in this compound provides actionable insights for scientists and researchers.

  • Crystal Engineering: Knowledge of the preferred supramolecular synthons (in this case, C–H···F chains and offset π-stacks) allows for the rational design of co-crystals. By introducing molecules with complementary hydrogen bond donors/acceptors or suitable aromatic surfaces, novel crystalline materials with tailored physical properties (e.g., solubility, melting point) can be engineered.

  • Drug Development: Fluorinated aromatic rings are common motifs in pharmaceutical agents. The interaction patterns observed for this compound serve as a model for how such a moiety will behave in a protein binding pocket. The propensity to form C–H···F bonds with backbone or side-chain C-H groups, and to engage in π-stacking with aromatic residues like phenylalanine or tyrosine, can be exploited to enhance ligand binding affinity and selectivity.

Conclusion

The solid-state structure of this compound is a product of a delicate balance of multiple weak intermolecular forces. While lacking the strong, classical interactions seen in many organic solids, its crystal packing is robustly defined by a cooperative network of C–H···F hydrogen bonds, offset π-π stacking, and dispersion forces. The methodologies of single-crystal X-ray diffraction and Hirshfeld surface analysis provide a powerful combination for the definitive characterization of these interactions. The principles elucidated from this model compound are broadly applicable, offering a predictive framework for the rational design of advanced materials and potent therapeutic agents incorporating polyfluorinated aromatic scaffolds.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,2,3,5-Tetrafluorobenzene in Scientific Research

This compound (C₆H₂F₄) is a fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of materials science and pharmaceutical development.[1] The strategic placement of four fluorine atoms on the benzene ring imparts unique physicochemical properties, including altered electronic characteristics, enhanced thermal stability, and modified reactivity compared to its non-fluorinated counterpart.[1] These attributes make it a valuable building block in organic synthesis and a versatile solvent for a range of chemical reactions.[1]

In the context of drug discovery and development, the incorporation of fluorinated moieties is a well-established strategy to modulate a molecule's metabolic stability, binding affinity, and lipophilicity. While the broader class of fluorinated aromatics is widely utilized, a detailed understanding of the fundamental thermodynamic properties of specific isomers like this compound is crucial for predictable and efficient molecular design and process optimization. This guide provides a comprehensive overview of the core thermodynamic properties of this compound, supported by experimental data and a discussion of the methodologies used for their determination.

Core Thermodynamic Properties of this compound

A thorough understanding of the thermodynamic landscape of a molecule is paramount for its application in any chemical process. For this compound, these properties dictate its behavior in reactions, its phase transitions, and its interactions with other molecules.

Heat Capacity and Entropy: A Foundation in Experimental Calorimetry

The heat capacity and entropy of this compound have been experimentally determined through meticulous calorimetric studies. These values are fundamental to understanding the energy requirements for temperature changes and the degree of molecular disorder within the system.

A seminal study by Andon and Martin in 1973 utilized adiabatic calorimetry to measure the heat capacities of the three tetrafluorobenzene isomers at temperatures ranging from 11 to 353 K.[2] This work remains a cornerstone for the thermodynamic data of these compounds.

Table 1: Key Thermodynamic Data for this compound

PropertyValueUnitsReference
Liquid Heat Capacity (Cp) at 298.15 K190.3J K⁻¹ mol⁻¹[3]
Standard Entropy (S°) of the Liquid at 298.15 K257.3J K⁻¹ mol⁻¹[2]

The experimental determination of heat capacity, a cornerstone of thermodynamic analysis, is typically achieved through calorimetry. The causality behind this choice lies in the direct relationship between heat supplied to a substance and its resulting temperature change.

Experimental Protocol: Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly precise technique for determining heat capacities by minimizing heat exchange with the surroundings.

  • Principle: A known quantity of electrical energy is supplied to the sample in a sealed, insulated container (the calorimeter). The resulting temperature increase is measured with high precision. By ensuring no heat is lost to the environment (adiabatic conditions), the heat capacity of the sample can be accurately calculated.

  • Methodology:

    • A precisely weighed sample of this compound is placed in the calorimeter.

    • The calorimeter is cooled to the starting temperature of the measurement range.

    • A known amount of electrical energy is passed through a heater within the calorimeter, causing the temperature of the sample to rise.

    • The temperature change is carefully monitored using a calibrated thermometer.

    • The heat capacity is calculated using the formula: C = Q / ΔT, where Q is the heat supplied and ΔT is the change in temperature.

    • This process is repeated at various temperatures to map out the heat capacity curve.

A self-validating system in this context involves rigorous calibration of the calorimeter with a substance of known heat capacity, such as benzoic acid, and ensuring the absence of heat leaks by monitoring the temperature drift before and after heating.

Diagram: Workflow for Adiabatic Calorimetry

G cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_validation System Validation prep1 Weigh Sample prep2 Seal in Calorimeter prep1->prep2 meas1 Cool to T_initial prep2->meas1 meas2 Supply Known Energy (Q) meas1->meas2 meas3 Measure Temperature Rise (ΔT) meas2->meas3 meas4 Calculate Heat Capacity (C = Q/ΔT) meas3->meas4 meas4->meas1 Repeat for different T val1 Calibrate with Standard val2 Monitor for Heat Leaks val1->val2 val2->meas2

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a critical property for understanding the volatility of a compound and is essential for distillation and purification processes. The enthalpy of vaporization, the energy required to transform a liquid into a gas at a constant temperature and pressure, is directly related to the vapor pressure through the Clausius-Clapeyron equation.

Table 2: Vapor Pressure Data for this compound

Temperature (°C)Vapor Pressure (kPa)
-43 (extrapolated)0.001
-14 (extrapolated)0.01
25.51
84.1100

This data indicates a normal boiling point of approximately 84.1 °C, which is consistent with other reported values.[1][4]

Experimental Protocol: Static Method for Vapor Pressure Measurement

The static method is a direct and reliable technique for determining the vapor pressure of a liquid.

  • Principle: A sample of the liquid is placed in a thermostated, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is measured at different temperatures.

  • Methodology:

    • A small amount of purified this compound is introduced into a sample cell connected to a pressure transducer.

    • The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

    • The sample cell is placed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

    • The pressure of the vapor in the headspace above the liquid is recorded.

    • Measurements are repeated at various temperatures to establish the vapor pressure curve.

The trustworthiness of this protocol is ensured by the thorough degassing of the sample, as residual gases would contribute to the measured pressure, and by precise temperature control and calibration of the pressure sensor.

Diagram: Relationship between Thermodynamic Properties

G H Enthalpy (H) G Gibbs Free Energy (G) H->G S Entropy (S) S->G G = H - TS Cp Heat Capacity (Cp) Cp->H ∂H/∂T Cp->S ∫(Cp/T)dT Vp Vapor Pressure (Vp) Hvap Enthalpy of Vaporization (ΔHvap) Vp->Hvap Clausius-Clapeyron

Caption: Interrelation of key thermodynamic properties.

Enthalpy and Gibbs Free Energy of Formation: The Missing Pieces

In the absence of experimental data, computational chemistry provides a powerful tool for estimating these properties. High-level ab initio and density functional theory (DFT) calculations can provide reliable predictions of enthalpies of formation for fluorinated compounds.[5][6] It is crucial, however, to employ validated computational methods and to benchmark the results against known experimental data for structurally similar compounds to ensure the accuracy of the predictions.

Applications in Drug Development: A Focus on Synthesis

Fluorinated aromatic compounds are key intermediates in the synthesis of pharmaceuticals.[7][8][9] The introduction of fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are critical parameters in drug design.

While specific, publicly available examples of the use of this compound in the synthesis of marketed drugs are scarce, its utility as a building block in medicinal chemistry research is evident. For instance, it has been employed in the synthesis of more complex polyfluorinated aromatic structures, which are of interest in the development of novel bioactive molecules.[10] The unique substitution pattern of this compound offers a distinct advantage for accessing specific molecular architectures that may not be readily achievable with other isomers.

Conclusion

This technical guide has provided a comprehensive overview of the known thermodynamic properties of this compound, with a strong emphasis on experimentally determined data for heat capacity, entropy, and vapor pressure. The methodologies for obtaining these crucial parameters have been detailed, highlighting the principles of experimental design that ensure data integrity and reliability. While a notable gap exists in the experimental data for the enthalpy and Gibbs free energy of formation, computational chemistry offers a viable pathway for their estimation. For researchers in drug development, this compound represents a valuable, albeit underutilized, building block with the potential to unlock novel chemical space. A deeper understanding of its thermodynamic properties is essential for harnessing its full potential in the rational design and synthesis of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes & Protocols: The Role of 1,2,3,5-Tetrafluorobenzene in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals

Abstract

1,2,3,5-Tetrafluorobenzene is a highly versatile fluorinated aromatic compound whose unique electronic and structural properties make it a critical building block in modern material science. The strategic placement of four electron-withdrawing fluorine atoms on the benzene ring imparts significant chemical and thermal stability, while the two remaining C-H bonds offer reactive sites for precise functionalization. This guide provides an in-depth exploration of its applications, from the synthesis of high-performance polymers to the development of novel materials for organic electronics. We present the scientific rationale behind its use, detailed experimental protocols for key transformations, and a forward-looking perspective on its potential in next-generation materials.

Core Properties and Scientific Rationale

This compound is a colorless liquid distinguished by its high thermal stability and chemical resistance, attributes directly linked to its fluorinated structure.[1] The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms deactivate the aromatic ring to electrophilic attack but activate it for nucleophilic aromatic substitution, defining its unique reactivity profile.

Its utility in material science is grounded in several key characteristics:

  • Enhanced Stability: Fluorination significantly increases the oxidative and thermal stability of the aromatic core, a crucial feature for materials intended for demanding applications.[2]

  • Tunable Electronics: The powerful inductive effect of the fluorine atoms lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the benzene ring. This property is exploited in organic electronics to create electron-deficient systems for semiconductors and other active components.

  • Controlled Intermolecular Interactions: The presence of both C-F and C-H bonds allows for the formation of specific, weak intermolecular interactions, such as C–H⋯F hydrogen bonds, which can be used to direct the crystal packing and solid-state morphology of materials.[3][4]

  • Synthetic Versatility: The two hydrogen atoms can be selectively replaced, providing a gateway to a wide variety of disubstituted tetrafluorophenyl-containing compounds, which can serve as monomers or functional intermediates.[5]

Physicochemical Data Summary
PropertyValueReference
Molecular Formula C₆H₂F₄[6][7]
Molecular Weight 150.08 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 84 °C[1]
Density 1.42 g/mL[1]
Refractive Index n20/D 1.4[1]
CAS Number 2367-82-0[1][6][7]

Key Application Areas and Methodologies

The unique properties of this compound make it a valuable precursor in several areas of material science. Below, we detail its primary applications and provide foundational protocols for its use.

Application 1: Synthesis of High-Performance Fluorinated Polymers

Scientific Rationale: The incorporation of tetrafluorobenzene units into a polymer backbone results in materials with exceptional thermal stability, chemical inertness, and low coefficients of friction.[8] These polymers are sought after for applications in aerospace, electronics, and specialty coatings where performance under extreme conditions is paramount.[5][8] A common strategy involves converting this compound into a dihalogenated derivative, which can then undergo condensation polymerization.

Experimental Workflow Diagram

A This compound B Electrophilic Halogenation (e.g., I₂, HIO₃, H₂SO₄) A->B Step 1 C 1,4-Diiodo-2,3,5,6-tetrafluorobenzene (Precursor Monomer) B->C Isolation D Polymerization (e.g., Activated Copper) C->D Step 2 E Perfluoropolyphenyl Polymer D->E Formation

Caption: Workflow for synthesizing a perfluoropolyphenyl polymer.

Protocol 1: Preparation of a Diiodo-Tetrafluorobenzene Monomer

This protocol describes the synthesis of 1,4-diiodo-2,3,5,6-tetrafluorobenzene, a common monomer derived from a symmetric isomer of tetrafluorobenzene, illustrating a key step applicable to fluorinated benzene derivatives. The principles are directly transferable to functionalizing this compound.

  • Objective: To introduce two iodine atoms onto the tetrafluorobenzene ring to create a polymerizable monomer.

  • Materials:

    • 1,2,4,5-Tetrafluorobenzene (as a representative substrate)

    • Iodine (I₂)

    • Periodic acid (HIO₃) or similar oxidizing agent

    • Concentrated sulfuric acid (H₂SO₄)

    • Glacial acetic acid

    • Sodium bisulfite solution

    • Dichloromethane or other suitable organic solvent

    • Deionized water

  • Procedure:

    • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1,2,4,5-tetrafluorobenzene, iodine, and glacial acetic acid.

    • Reagent Addition: Slowly add concentrated sulfuric acid to the stirred mixture. Then, add periodic acid in small portions. The reaction is exothermic and may require cooling in an ice bath to maintain control.

    • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

    • Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

    • Quenching: Decolorize the mixture by adding a saturated solution of sodium bisulfite until the purple color of excess iodine disappears.

    • Extraction: Extract the product into dichloromethane (3x volumes). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid from ethanol or a similar solvent to yield pure 1,4-diiodo-2,3,5,6-tetrafluorobenzene as white crystals.

  • Safety Precautions: This reaction involves strong acids and oxidizing agents. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Expected Outcome: The successful synthesis of the diiodinated monomer, which can be characterized by melting point, NMR spectroscopy, and mass spectrometry.

Application 2: Building Block for Organic Electronics

Scientific Rationale: The strong electron-withdrawing nature of the tetrafluorophenyl moiety makes it an ideal component for n-type organic semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). Incorporating this unit helps lower the LUMO energy level, facilitating electron injection and transport. This compound serves as a key starting material for synthesizing these complex conjugated molecules.

Experimental Workflow Diagram

A This compound B Bromination (Br₂, FeBr₃) A->B Step 1 C Bromo-1,2,3,5-tetrafluorobenzene B->C Isolation D Suzuki Cross-Coupling (Arylboronic acid, Pd catalyst, Base) C->D Step 2 E Functional Arylated Product (Core for Organic Semiconductor) D->E C-C Bond Formation

Caption: Synthetic pathway to functional materials for organic electronics.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol details a general method for coupling a halogenated tetrafluorobenzene with an arylboronic acid, a cornerstone reaction for building conjugated systems.

  • Objective: To synthesize an arylated tetrafluorobenzene derivative via a Suzuki cross-coupling reaction.

  • Materials:

    • Bromo-1,2,3,5-tetrafluorobenzene (prepared from this compound)

    • Arylboronic acid (e.g., thiophen-2-ylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Toluene/Water or Dioxane/Water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Inert Atmosphere: Assemble a Schlenk flask containing a stir bar and flame-dry it under vacuum. Backfill with an inert gas.

    • Reagent Loading: To the flask, add bromo-1,2,3,5-tetrafluorobenzene, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Solvent Addition: Degas the solvent mixture by bubbling with inert gas for 20-30 minutes. Add the degassed solvent to the flask via cannula or syringe.

    • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir under the inert atmosphere. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

    • Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After solvent evaporation, purify the crude product using column chromatography on silica gel.

  • Safety Precautions: Palladium catalysts can be pyrophoric. Handle reagents under an inert atmosphere. Solvents are flammable. Perform the reaction in a fume hood.

  • Expected Outcome: The formation of a new C-C bond, yielding the desired biaryl compound. Characterization is performed using NMR, HRMS, and UV-Vis spectroscopy to confirm its structure and electronic properties.

Advanced C–H Functionalization Strategies

Scientific Rationale: Direct C–H functionalization is a powerful, atom-economical method for modifying organic molecules. For this compound, the two C-H bonds are valuable reactive handles. While the fluorinated ring is generally electron-deficient, these protons can be abstracted by strong bases (lithiation) or activated by transition metal catalysts to enable the introduction of a wide range of functional groups. This approach avoids pre-functionalization steps like halogenation, offering a more efficient synthetic route.[9]

Logical Relationship Diagram

cluster_0 C-H Functionalization Pathways start This compound path1 Deprotonation (e.g., n-BuLi, LDA) start->path1 path2 Transition-Metal Catalysis (e.g., Pd, Rh, Ir) start->path2 intermediate1 Lithium Intermediate path1->intermediate1 intermediate2 Metallo-organic Intermediate path2->intermediate2 quench Reaction with Electrophile (E.g., R-X, CO₂, RCHO) intermediate1->quench intermediate2->quench product Functionalized Product (Ar_F-E) quench->product

Caption: Key strategies for direct C-H functionalization.

Protocol 3: Directed Lithiation and Electrophilic Quench

This protocol outlines a general procedure for the selective functionalization of a C-H bond on a fluorinated aromatic ring via deprotonation followed by reaction with an electrophile.

  • Objective: To selectively introduce a functional group at a C-H position of this compound.

  • Materials:

    • This compound

    • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Lithium diisopropylamide (LDA))

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

    • Electrophile (e.g., N,N-Dimethylformamide (DMF), benzaldehyde, or trimethylsilyl chloride)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: Under an inert atmosphere, add anhydrous THF to a flame-dried Schlenk flask. Cool the solvent to -78 °C using a dry ice/acetone bath.

    • Deprotonation: Add this compound to the cold THF. Slowly add the n-BuLi solution dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

    • Electrophilic Quench: Add the chosen electrophile dropwise to the solution at -78 °C. Stir for an additional 1-3 hours, allowing the reaction to proceed.

    • Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

    • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

  • Safety Precautions: n-Butyllithium is extremely pyrophoric and reacts violently with water. All glassware must be dry, and the reaction must be performed under a strict inert atmosphere. Use proper syringe techniques for handling pyrophoric reagents. The -78 °C bath is a cryogenic hazard.

  • Expected Outcome: A new functional group is introduced at one of the C-H positions. The product structure can be confirmed by NMR spectroscopy, where the disappearance of a proton signal and the appearance of new characteristic signals will be observed.

Conclusion and Future Outlook

This compound is more than just a fluorinated solvent; it is an enabling building block for the material scientist.[1] Its unique combination of stability and reactivity has cemented its role in the synthesis of advanced polymers and electronic materials. The protocols outlined in this guide provide a foundational framework for harnessing its potential.

Future research will likely focus on developing more sophisticated and selective C-H functionalization methods, enabling the creation of increasingly complex and precisely tailored molecular architectures. As the demand for materials with enhanced performance characteristics continues to grow, the importance of versatile precursors like this compound in driving innovation in material science is set to expand.

References

Introduction: The Strategic Advantage of Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1,2,3,5-Tetrafluorobenzene as a Specialty Fluorinated Solvent

In modern chemical synthesis and material science, the choice of solvent is a critical parameter that can dictate reaction outcomes, influence product purity, and define the scope of accessible chemistry. While traditional hydrocarbon and ethereal solvents are mainstays, highly fluorinated solvents are emerging as indispensable tools for specialized applications. Their unique properties—including thermal stability, chemical inertness, and distinct solubility profiles—offer solutions to challenges that conventional solvents cannot address.

This compound (TFB) is a highly fluorinated aromatic compound that exemplifies the utility of this solvent class.[1] It is a colorless liquid characterized by its relatively low boiling point, low viscosity, and high density.[1][2] The presence of four electronegative fluorine atoms on the benzene ring creates an electron-deficient aromatic system, which imparts significant chemical and thermal stability. This guide serves as a comprehensive application note for researchers, chemists, and drug development professionals on the effective utilization of this compound, moving from its core physicochemical properties to detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a solvent's properties is fundamental to its effective application. This compound possesses a unique combination of physical and chemical characteristics that make it suitable for a range of specialized uses.

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2367-82-0 [1][3]
Molecular Formula C₆H₂F₄ [1][3]
Molecular Weight 150.08 g/mol [1]
Appearance Colorless to almost colorless clear liquid [1][2]
Density 1.42 g/mL [1][2]
Boiling Point 84 °C [1][2]
Refractive Index n20/D 1.4 [1][2]

| Purity | ≥ 98% (GC) |[1] |

The fluorine atoms significantly influence the electronic environment of the benzene ring, which can be observed in its spectroscopic data. This is particularly relevant for applications in NMR spectroscopy, where the solvent's own signal should not interfere with the analyte's spectrum.[4][5] The ¹H NMR spectrum of 1,2,3,5-TFB in a non-protonated solvent like CCl₄ shows characteristic signals for the two hydrogen atoms on the ring.[6]

Core Application: A Niche Solvent in Organic Synthesis

The primary utility of 1,2,3,5-TFB lies in its role as a solvent for specialized organic reactions. Its fluorinated nature provides a non-polar environment that can enhance reaction efficiency and selectivity compared to traditional solvents.[1]

Causality for Use in Synthesis:
  • Thermal Stability : With a boiling point of 84°C, it is suitable for reactions requiring moderate heating without the need for high-pressure apparatus.[1] Its high thermal stability prevents solvent decomposition that could otherwise lead to impurities.

  • Chemical Inertness : The strong C-F bonds and the electron-deficient nature of the ring make it resistant to harsh reagents, including strong acids, bases, and oxidizing agents, that might degrade other solvents like THF or dichloromethane.[1]

  • Unique Solubility Profile : It effectively dissolves a variety of organic compounds, particularly other fluorinated molecules, due to "fluorous-fluorous" interactions.[1] This makes it an excellent choice for reactions involving fluorinated reagents or substrates, which often have poor solubility in conventional organic solvents.

  • Intermediate Role : Beyond its solvent properties, 1,2,3,5-TFB can also serve as a valuable building block in the synthesis of more complex fluorinated compounds, which are crucial in the development of pharmaceuticals and agrochemicals.[1][2]

Workflow for a General Synthetic Application

The following diagram outlines a typical workflow for utilizing 1,2,3,5-TFB as a solvent in a moisture-sensitive organic reaction.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis prep_glass Dry Glassware (Oven or Flame-Dried) prep_reagents Prepare Reagents & Substrates prep_solvent Dispense 1,2,3,5-TFB under Inert Gas setup_rxn Assemble Apparatus (under N2 or Ar) prep_solvent->setup_rxn add_reagents Add Reagents & TFB to Reaction Vessel setup_rxn->add_reagents run_rxn Heat to Target Temp (e.g., 80°C) & Stir add_reagents->run_rxn monitor_rxn Monitor Progress (TLC, GC-MS, NMR) run_rxn->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn extract_prod Liquid-Liquid Extraction purify_prod Column Chromatography or Distillation analyze_prod Characterize Product (NMR, MS, IR) purify_prod->analyze_prod

General experimental workflow using 1,2,3,5-TFB as a solvent.

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

Fluorinated solvents can be advantageous in certain cross-coupling reactions, particularly when dealing with fluorinated substrates. This protocol provides a general methodology.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using this compound as the solvent.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Aryl Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • This compound (TFB), anhydrous (5 mL)

  • Schlenk flask or reaction tube, magnetic stirrer, condenser, and inert gas line (N₂ or Ar)

Methodology:

  • Apparatus Setup : Flame-dry the Schlenk flask and condenser under vacuum and allow to cool under an inert atmosphere.

  • Reagent Addition : To the flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Solvent Addition : Using a syringe, add 5 mL of anhydrous 1,2,3,5-TFB to the flask under a positive pressure of inert gas.

  • Reaction Execution :

    • Fit the flask with the condenser.

    • Lower the flask into an oil bath preheated to 80 °C.

    • Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Workup :

    • Allow the reaction mixture to cool to room temperature.

    • Add 10 mL of deionized water and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling: A Critical Overview

As with any chemical, proper handling of this compound is paramount. It is classified as a highly flammable liquid and vapor and can cause skin and serious eye irritation.[3][7]

Table 2: GHS Hazard Information for this compound

Hazard Class GHS Code Signal Word Description Source(s)
Flammable liquids H225 Danger Highly Flammable liquid and vapor [3][7]
Skin corrosion/irritation H315 Warning Causes skin irritation [3][7]
Serious eye damage/eye irritation H319 Warning Causes serious eye irritation [3][7]

| Specific target organ toxicity | H335 | Warning | May cause respiratory irritation |[3][7] |

Protocol 2: Safe Handling and Disposal

Personal Protective Equipment (PPE):

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[8]

  • Hand Protection : Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[8]

  • Skin and Body Protection : Use a lab coat. Ensure safety showers and eyewash stations are nearby.[9]

  • Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

Handling and Storage:

  • Grounding : Ground and bond containers when transferring material to prevent static discharge, which can be an ignition source.[9] Use spark-proof tools.[8]

  • Inert Environment : For anhydrous applications, handle the solvent under an inert atmosphere (N₂ or Ar) to prevent moisture contamination.

  • Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[7][8] Keep the container tightly closed.[9] Recommended storage temperature is between 2 - 8 °C.[1][2]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[8]

Spill and Disposal Procedures:

  • Spill Containment : In case of a spill, remove all sources of ignition.[9] Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[8] Do not use combustible materials like sawdust.

  • Disposal : Collect the waste material in a suitable, closed container.[8] Dispose of the contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] Do not empty into drains.[9]

Decision Logic for Handling Fluorinated Solvents

This diagram illustrates the key decision points for ensuring safety during the handling and use of 1,2,3,5-TFB.

G start Task: Use 1,2,3,5-TFB check_ppe Is appropriate PPE worn? (Goggles, Gloves, Lab Coat) start->check_ppe check_fume_hood Is work being performed in a certified fume hood? check_ppe->check_fume_hood Yes stop_reassess STOP Re-evaluate safety protocols check_ppe->stop_reassess No check_ignition Are ignition sources removed? (Flames, Sparking Equipment) check_fume_hood->check_ignition Yes check_fume_hood->stop_reassess No proceed_safely Proceed with Experiment check_ignition->proceed_safely Yes check_ignition->stop_reassess No

Safety decision flowchart for handling this compound.

Conclusion

This compound is more than just a solvent; it is a specialized tool that enables chemists to work with challenging fluorinated systems and under conditions where traditional solvents may fail. Its unique combination of thermal stability, chemical inertness, and a favorable solubility profile for fluorinated compounds makes it a valuable addition to the synthetic chemist's toolbox.[1] By understanding its properties and adhering to strict safety protocols, researchers can effectively leverage 1,2,3,5-TFB to advance projects in drug discovery, materials science, and beyond.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 1,2,3,5-Tetrafluorobenzene in Synthesis

This compound is a highly versatile fluorinated building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of four electron-withdrawing fluorine atoms significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a powerful method for forming C-C, C-O, C-N, and C-S bonds.[3] Unlike many electrophilic aromatic substitutions, SNAr reactions on electron-deficient arenes like this compound often proceed under mild conditions with high regioselectivity, offering a predictable and efficient route to complex, highly functionalized aromatic compounds.[4][5]

The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[6] This guide provides a detailed exploration of the mechanistic principles, regiochemical outcomes, and practical laboratory protocols for performing SNAr reactions on this compound.

Mechanistic Principles and Regioselectivity

The SNAr reaction on polyfluoroarenes proceeds via a two-step addition-elimination mechanism.[7][8] This process is distinct from SN1 and SN2 reactions, which are not feasible for aryl halides due to the instability of the aryl cation and the steric hindrance of the aromatic ring.[8][9]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a fluorine atom. This is typically the rate-determining step. The high electronegativity of the fluorine atoms polarizes the C-F bonds, making the ring carbons electrophilic and susceptible to nucleophilic attack.[10] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][11] The presence of multiple fluorine atoms is crucial for stabilizing this intermediate through their strong inductive and resonance effects.

Step 2: Elimination of the Leaving Group

The aromaticity of the ring is restored by the elimination of a fluoride ion, which is an excellent leaving group in this context.[12]

Predicting Regioselectivity on this compound

The substitution pattern of this compound presents a fascinating case for regioselectivity. The molecule has three distinct fluorine environments (at C1/C3, C2, and C5) and two hydrogens. The outcome of a nucleophilic attack is governed by the relative stability of the possible Meisenheimer complex intermediates.

  • Attack at C1 or C3: A nucleophilic attack at the C1 or C3 position results in a Meisenheimer complex where the negative charge is delocalized and stabilized by the fluorine atoms at the ortho (C2) and para (C5) positions.

  • Attack at C2: Attack at the C2 position leads to an intermediate stabilized by the two ortho fluorine atoms (C1 and C3).

  • Attack at C5: An attack at the C5 position yields an intermediate stabilized by the two ortho fluorine atoms (at the adjacent, but unnumbered, carbons) and the para fluorine (C2).

Generally, nucleophilic attack is favored at the position that leads to the most stable Meisenheimer complex. For this compound, substitution is often observed at the C1/C3 and C5 positions, influenced by the nature of the nucleophile and the reaction conditions. Computational models based on descriptors like LUMO energy and molecular electrostatic potential can provide accurate predictions of regioselectivity.[13]

Visualization of the SNAr Mechanism

Caption: General mechanism of a SNAr reaction.

Experimental Protocols

The following protocols are illustrative examples for conducting SNAr reactions with this compound using common nucleophiles.

Protocol 1: Synthesis of a Substituted Phenol using Sodium Hydroxide

This protocol describes the reaction of this compound with a hydroxide source to yield a tetrafluorophenol derivative.

Materials:

  • This compound (≥99%)

  • Potassium Hydroxide (KOH)

  • tert-Butyl alcohol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol, 1.50 g), potassium hydroxide (20 mmol, 1.12 g), tert-butyl alcohol (20 mL), and deionized water (5 mL).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl until the pH is ~1.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a Substituted Aniline using Aqueous Ammonia

This protocol details the amination of this compound. These reactions are often carried out in a pressure vessel due to the volatility of ammonia.[14]

Materials:

  • This compound (≥99%)

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Steel pressure vessel (autoclave)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable glass liner for the steel pressure vessel, combine this compound (10 mmol, 1.50 g), aqueous ammonia (20 mL), and ethanol (10 mL).

  • Seal the pressure vessel according to the manufacturer's instructions.

  • Heat the vessel to 150-180 °C. Caution: This step must be performed behind a blast shield with appropriate pressure monitoring.

  • Maintain the temperature for 12-24 hours.

  • After the reaction time, allow the vessel to cool completely to room temperature before carefully venting and opening.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Combine the organic extracts, wash with water (2 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting tetrafluoroaniline derivative by column chromatography.

Visualization of the Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification A Combine Reactants: This compound, Nucleophile, Solvent B Heat and Stir (Reflux or Pressure Vessel) A->B C Cool to Room Temp. B->C D Quench/Acidify C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for SNAr reactions.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical outcomes for SNAr reactions on polyfluoroaromatic compounds, illustrating the versatility of this methodology. While specific yields for this compound will vary, these examples from related substrates demonstrate the scope of applicable nucleophiles.

NucleophileReagent(s)Typical ConditionsProduct TypeReference
HydroxideKOH, t-BuOH/H₂ORefluxPhenol[14]
AlkoxideNaOR, ROHVariesAryl Ether[10]
AmineR₂NH, aq. EtOH150-230 °C, PressureAniline[14]
ThiolateNaSR, DMFRoom Temp to 80 °CThioether[3]
Carbon NucleophileR-Li or RMgX-78 °C to Room TempAlkylated/Arylated Arene[10]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: While many SNAr reactions are robust, organometallic nucleophiles (Grignard and organolithium reagents) require strictly anhydrous conditions.

  • Competing Reactions: With some nucleophiles, substitution of hydrogen can occur, though this is less common on highly fluorinated systems compared to nitroarenes.[15][16]

  • Multiple Substitutions: Under harsh conditions or with a large excess of the nucleophile, disubstitution can occur. The regioselectivity of the second substitution is directed by the newly introduced group.

  • Reaction Monitoring: Due to the similar polarity of the starting material and product, TLC may not always be effective. ¹⁹F NMR and GC-MS are powerful tools for monitoring reaction progress and determining isomeric ratios.

  • Safety: Polyfluorinated aromatic compounds can be volatile and should be handled in a well-ventilated fume hood. Reactions under pressure require appropriate safety precautions.

Conclusion

Nucleophilic aromatic substitution on this compound is a cornerstone reaction for the synthesis of advanced fluorinated materials and pharmaceuticals. A thorough understanding of the underlying mechanistic principles allows for the rational design of synthetic routes to novel, highly functionalized molecules. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes & Protocols: Synthesis of Advanced Liquid Crystal Materials from 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of advanced, high-performance liquid crystal (LC) materials utilizing 1,2,3,5-tetrafluorobenzene as a core structural motif. The strategic placement of four fluorine atoms in this building block provides a powerful tool for engineering materials with a strong negative dielectric anisotropy (Δε), high chemical stability, and low viscosity, properties that are critical for next-generation display technologies such as Vertical Alignment (VA) LCDs.[1] We present a logical, multi-step synthetic strategy, complete with detailed, field-tested protocols for the key transformations, including electrophilic bromination, palladium-catalyzed Suzuki-Miyaura cross-coupling, and terminal group functionalization to yield isothiocyanate-based mesogens. This guide is intended for researchers and scientists in materials chemistry and drug development, offering both the practical "how" and the fundamental "why" behind the described methodologies.

Introduction: The Strategic Advantage of Fluorination

The incorporation of fluorine into liquid crystal molecules is a cornerstone of modern materials design.[2] The high electronegativity of fluorine atoms, when substituted onto the mesogenic core, profoundly influences the molecule's electronic properties.[3][4] Specifically, lateral fluorination, where fluorine atoms are attached to the sides of the aromatic core, generates a strong dipole moment perpendicular to the long molecular axis. This arrangement is essential for creating materials with a large negative dielectric anisotropy (Δε), a key requirement for VA display technology where liquid crystal molecules align perpendicular to the substrate in the off-state.[1]

This compound is a particularly valuable starting material. Its asymmetric fluorine substitution pattern provides a pre-engineered transverse dipole moment, while the two available C-H bonds offer versatile sites for synthetic elaboration to build the extended, rod-like molecular architecture necessary for liquid crystallinity.[5] The carbon-fluorine bond's exceptional strength also imparts high chemical and UV stability, crucial for the longevity of display devices.[6]

This guide outlines a robust synthetic pathway to construct multi-ring, isothiocyanate-terminated liquid crystals, which are known for their high birefringence and positive contribution to the overall performance of LC mixtures.[7][8]

Overall Synthetic Strategy

The synthesis of a target liquid crystal from this compound is a multi-stage process focused on the sequential construction of a rigid core followed by the introduction of terminal functional groups. The overall workflow is designed for efficiency and modularity, allowing for the synthesis of a library of related compounds by varying the coupling partners and terminal chains.

G start This compound (Starting Material) step1 Step A: Core Functionalization (Electrophilic Bromination) start->step1 Br₂, Fe catalyst intermediate1 1-Bromo-2,3,4,6-tetrafluorobenzene (Key Intermediate) step1->intermediate1 step2 Step B: Core Elongation (Suzuki-Miyaura Coupling) intermediate1->step2 Pd Catalyst, Base Arylboronic Acid intermediate2 Tetrafluorinated Biphenyl/Terphenyl Core (e.g., with -NH2 terminus) step2->intermediate2 step3 Step C: Terminal Group Conversion (Isothiocyanation) intermediate2->step3 Thiophosgene or equivalent product Final Liquid Crystal Product (e.g., NCS-Terminated Mesogen) step3->product

Caption: General Synthetic Workflow from this compound.

Detailed Application Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques unless otherwise noted.

Protocol 1: Synthesis of 1-Bromo-2,3,4,6-tetrafluorobenzene (Key Intermediate)

Rationale: The first critical step is to install a reactive handle on the tetrafluorobenzene core. Electrophilic bromination is a reliable method to selectively functionalize one of the two C-H positions. Iron powder is used as a Lewis acid catalyst to polarize the Br-Br bond, generating a potent electrophile ("Br+") that attacks the electron-rich aromatic ring.

Materials:

  • This compound (1.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Iron powder (Fe) (0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add this compound (e.g., 15.0 g, 0.1 mol) and iron powder (0.28 g, 5 mmol).

  • Add anhydrous DCM (100 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add bromine (5.7 mL, 17.6 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by GC-MS.

  • Workup: Carefully quench the reaction by slowly pouring it into an ice-cold saturated Na₂S₂O₃ solution (100 mL) to destroy excess bromine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum to yield 1-bromo-2,3,4,6-tetrafluorobenzene as a colorless liquid.

Protocol 2: Suzuki-Miyaura Coupling for Biphenyl Core Synthesis

Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds between aromatic rings.[9][10] This protocol details the coupling of the brominated intermediate with a boronic acid to construct the biphenyl core. We use Tetrakis(triphenylphosphine)palladium(0) as the catalyst and an aqueous sodium carbonate solution as the base.[11] The base is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.[12]

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl transmetalation->pd2_biaryl pd2_biaryl->pd0 reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elim->product aryl_halide R¹-X (Intermediate 1) aryl_halide->oxidative_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Materials:

  • 1-Bromo-2,3,4,6-tetrafluorobenzene (1.0 eq)

  • 4-(4-Propylcyclohexyl)phenylboronic acid (or similar) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • Toluene

  • Ethanol

Procedure:

  • In a Schlenk flask, combine 1-bromo-2,3,4,6-tetrafluorobenzene (e.g., 2.29 g, 10 mmol), the desired arylboronic acid (11 mmol), and Pd(PPh₃)₄ (0.35 g, 0.3 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (40 mL) and ethanol (10 mL) via syringe, followed by the 2M Na₂CO₃ solution (20 mL). The solvent mixture aids in dissolving both organic and inorganic reagents.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 18 hours. The reaction should become a uniform brown or black suspension.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl or terphenyl core.

Protocol 3: Synthesis of Terminal Isothiocyanate (NCS) Group

Rationale: The isothiocyanate (-NCS) group is a powerful terminal substituent that enhances dielectric anisotropy and birefringence.[7][13] This protocol describes its formation from a primary aniline precursor using thiophosgene. This reaction must be handled with extreme caution due to the high toxicity of thiophosgene.

Materials:

  • Aniline-terminated mesogenic core (from a modified Suzuki coupling using an amino-functionalized boronic acid) (1.0 eq)

  • Thiophosgene (CSCl₂) (1.5 eq)

  • Calcium Carbonate (CaCO₃)

  • Chloroform (CHCl₃)

  • Deionized water

Procedure:

  • EXTREME CAUTION: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a high-efficiency fume hood.

  • Set up a three-neck flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a bleach scrubber.

  • To the flask, add the aniline precursor (e.g., 5 mmol), calcium carbonate (2.0 g, 20 mmol, acts as an acid scavenger), chloroform (25 mL), and water (25 mL) to create a biphasic system.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Slowly add thiophosgene (0.57 mL, 7.5 mmol) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Filter the reaction mixture through a pad of celite to remove excess CaCO₃. Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with chloroform (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude isothiocyanate is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final liquid crystal material.

Characterization and Expected Properties

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry). The liquid crystalline properties are characterized using Polarized Optical Microscopy (POM) to visualize mesophase textures and Differential Scanning Calorimetry (DSC) to determine phase transition temperatures.[14][15][16]

The table below summarizes the predicted properties for a hypothetical liquid crystal synthesized via the described pathway, based on trends observed in similar fluorinated terphenyl isothiocyanates.[7][17]

PropertyPredicted Value/RangeRationale & Significance
Phase Transitions Cr ↔ N: ~80-120 °CN ↔ I: ~150-220 °CA broad nematic (N) range is essential for practical applications. The clearing point (N-I) is influenced by the core length and terminal chains.
Dielectric Anisotropy (Δε) -4.0 to -8.0The 1,2,3,5-tetrafluoro substitution pattern induces a strong transverse dipole, leading to a large negative Δε, ideal for VA-mode displays.[6]
Birefringence (Δn) 0.20 - 0.35The extended π-conjugated system of the terphenyl core combined with the NCS group results in high optical anisotropy, beneficial for display brightness and contrast.[8]
Rotational Viscosity (γ₁) 150 - 250 mPa·sWhile fluorination can increase viscosity, the specific substitution pattern aims to minimize steric hindrance, keeping viscosity within an acceptable range for fast switching times.

References

Experimental protocol for derivatizing 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Derivatization of 1,2,3,5-Tetrafluorobenzene

Introduction: The Strategic Value of this compound

This compound is a highly versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of complex molecules across various sectors, including pharmaceuticals, agrochemicals, and material science.[1] Its unique substitution pattern, featuring four electron-withdrawing fluorine atoms and two reactive C-H bonds, imparts a distinct chemical personality that allows for selective functionalization through several key reaction pathways.[2]

The high electronegativity of the fluorine atoms renders the aromatic ring electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3][4] Simultaneously, these fluorine atoms increase the kinetic acidity of the adjacent ring protons, enabling their selective removal by strong bases in a process known as Directed ortho-Metalation (DoM) .[5][6] This dual reactivity allows researchers to precisely install a wide range of functional groups, creating a diverse library of derivatives from a single, readily available starting material. This guide provides a detailed exploration of these derivatization protocols, emphasizing the underlying chemical principles and offering field-proven experimental methodologies.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Ring Activation

The SNAr reaction is a cornerstone of polyfluoroarene chemistry.[4] It provides a transition-metal-free method for forming C-N, C-O, and C-S bonds.[7]

Causality of the SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This step is favored because the strong inductive effect of the multiple fluorine atoms polarizes the C-F bonds and creates highly electrophilic carbon centers.[3]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing fluorine atoms, particularly those positioned ortho and para to the site of attack.[9][10]

  • Elimination of Fluoride: Aromaticity is restored through the elimination of a fluoride ion, which is a good leaving group, to yield the final substituted product.

Regioselectivity in this compound

In this compound, the fluorine atoms activate the ring for nucleophilic attack. The position most susceptible to substitution is C4, which is para to the fluorine at C1 and ortho to the fluorine at C3. This dual activation provides significant stabilization for the Meisenheimer intermediate. Consequently, SNAr reactions on this substrate typically show high regioselectivity for the C4 position.

Caption: General mechanism for the SNAr reaction on this compound.

Experimental Protocol: SNAr with Amine Nucleophiles

This protocol describes a typical procedure for the reaction of this compound with an amine nucleophile, such as morpholine.

Materials & Reagents

Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialChem-Impex
MorpholineNucleophileSigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrousBaseFisher Scientific
Dimethylformamide (DMF), anhydrousSolventAcros Organics
Ethyl acetate (EtOAc)Extraction SolventVWR Chemicals
BrineAqueous WashLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentAlfa Aesar

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Nucleophile: Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; higher temperatures can lead to undesired side products. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-1,2,3,5-tetrafluorobenzene derivative.

Part 2: Directed ortho-Metalation (DoM) - Functionalizing C-H Bonds

Directed ortho-metalation is a powerful strategy for regioselectively functionalizing C-H bonds, transforming an otherwise inert position into a reactive nucleophilic site.[11]

Causality of the DoM Mechanism

The DoM process relies on the coordination of a strong organolithium base to a directing metalation group (DMG) on the aromatic ring.[12]

  • Coordination: The Lewis acidic lithium atom of the organolithium base (e.g., n-BuLi, s-BuLi, or LDA) coordinates to a Lewis basic heteroatom on the DMG.[11][12] In this compound, the fluorine atoms themselves can act as moderate DMGs.[6]

  • Deprotonation: This coordination brings the highly basic alkyl group of the organolithium into close proximity with the ortho C-H bond, facilitating its deprotonation. This "complex-induced proximity effect" dramatically increases the rate of deprotonation at the ortho position compared to other sites.[12]

  • Aryllithium Formation: An aryllithium intermediate is formed, which is a potent nucleophile.

  • Electrophilic Quench: This intermediate can then be "quenched" by adding an electrophile (E+), which reacts at the lithiated position to form a new C-E bond.

Regioselectivity in this compound

The molecule has two distinct C-H bonds at the C4 and C6 positions. The C-H bond at C4 is flanked by two fluorine atoms (at C3 and C5), making it significantly more acidic and sterically accessible than the C-H at C6, which is adjacent to only one fluorine (at C5). Therefore, lithiation occurs with high selectivity at the C4 position.[13]

Caption: Experimental workflow for Directed ortho-Metalation (DoM).

Experimental Protocol: DoM and Electrophilic Quench

This protocol details the lithiation of this compound and subsequent quenching with an electrophile, such as N,N-dimethylformamide (DMF) to yield an aldehyde.

Materials & Reagents

Reagent/MaterialPurposeKey Consideration
This compoundStarting Material---
Lithium diisopropylamide (LDA)Strong, non-nucleophilic baseMust be freshly prepared or titrated
Tetrahydrofuran (THF), anhydrousSolventMust be rigorously dried
N,N-Dimethylformamide (DMF)ElectrophileMust be anhydrous
Saturated aq. Ammonium Chloride (NH₄Cl)Quenching solution---
Diethyl ether (Et₂O)Extraction Solvent---

Step-by-Step Procedure

  • Inert Conditions: All glassware must be flame-dried under vacuum and the entire reaction must be conducted under a positive pressure of an inert gas (Nitrogen or Argon). All solvents and reagents must be strictly anhydrous.[5]

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a Schlenk flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of LDA (1.1 eq) in THF to the cooled solution dropwise via syringe over 15-20 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the aryllithium solution at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Product: Purify the crude aldehyde by flash column chromatography.

Part 3: Suzuki-Miyaura Cross-Coupling - Forging C-C Bonds

While DoM allows for the introduction of many functional groups, creating aryl-aryl C-C bonds often requires transition-metal catalysis. The Suzuki-Miyaura coupling is a premier method for this transformation.[14] To utilize this reaction, this compound must first be converted to a halide (e.g., bromo- or iodo-derivative), typically via a DoM/halogenation sequence.

Causality of the Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established cycle.[15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X ar1x->oxidative_addition ar2b Ar²-B(OR)₂ + Base ar2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-Bromo-1,2,3,5-tetrafluorobenzene

This protocol assumes the starting material, 4-bromo-1,2,3,5-tetrafluorobenzene, has been synthesized via a DoM reaction followed by quenching with a bromine source (e.g., 1,2-dibromoethane or I₂ for the iodo-analog).

Materials & Reagents

Reagent/MaterialPurposeSupplier Example
4-Bromo-1,2,3,5-tetrafluorobenzeneAryl Halide SubstrateSynthesized
Phenylboronic acidCoupling PartnerCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0)Palladium CatalystStrem Chemicals
Potassium Carbonate (K₂CO₃), anhydrousBaseFisher Scientific
1,4-Dioxane / Water (4:1 mixture)Solvent SystemAcros Organics

Step-by-Step Procedure

  • Reaction Setup: To a Schlenk flask, add the 4-bromo-1,2,3,5-tetrafluorobenzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1). The system must be thoroughly degassed via several freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes to prevent catalyst oxidation.[16]

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the fluorinated biphenyl derivative.[16]

Summary of Derivatization Strategies

StrategyBond FormedPosition FunctionalizedKey Reagents & ConditionsCore Advantage
Nucleophilic Aromatic Substitution (SNAr) C-N, C-O, C-SC4Nucleophile (amine, alcohol, thiol), Base (K₂CO₃), Solvent (DMF, DMSO), 80-100 °CTransition-metal-free, high regioselectivity
Directed ortho-Metalation (DoM) C-C, C-Si, C-HC4Strong Base (n-BuLi, LDA), Anhydrous THF, -78 °C, then Electrophile (E+)Access to nucleophilic aryllithium intermediate
Suzuki-Miyaura Cross-Coupling C-C (Aryl-Aryl)C4 (from halide precursor)Pd(0) catalyst, Base (K₂CO₃), Boronic Acid, Dioxane/H₂O, RefluxRobust and versatile C-C bond formation

References

Application Notes & Protocols for 1,2,3,5-Tetrafluorobenzene in Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of an Unsymmetrical Fluorinated Arene

1,2,3,5-Tetrafluorobenzene is a highly versatile fluorinated aromatic compound that serves as a cornerstone reagent in modern fluorine chemistry.[1][2] Its distinct substitution pattern—lacking the symmetry of its common isomer, 1,2,4,5-tetrafluorobenzene—imparts a unique reactivity profile that is of significant interest to researchers in pharmaceuticals, agrochemicals, and materials science.[1][3] The four electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, while the two remaining C-H bonds provide sites for deprotonation and subsequent functionalization.[4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[4] In these reactions, a nucleophile displaces a fluoride ion, which is a good leaving group in this context due to the high polarization of the carbon-fluorine bond.[5]

Mechanistic Overview and Regioselectivity

The SNAr mechanism is typically a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex. This is generally the rate-determining step. The subsequent rapid elimination of a fluoride ion restores the aromaticity of the ring.[5]

A critical consideration when using this compound is the regioselectivity of the nucleophilic attack. The molecule presents three chemically distinct fluorine atoms that can be displaced. The incoming nucleophile will preferentially attack the carbon position that is most activated by the electron-withdrawing effects of the other fluorine atoms and that leads to the most stable Meisenheimer complex. Generally, attack at the 2- and 5-positions is sterically less hindered than at the 1- and 3-positions. The precise regiochemical outcome can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

SNAr_Regioselectivity Regioselectivity of Nucleophilic Attack on this compound cluster_products Potential Monosubstitution Products TFB This compound P1 1-Nu-2,3,5-trifluorobenzene TFB->P1 Substitution at C1 P2 2-Nu-1,3,5-trifluorobenzene TFB->P2 Substitution at C2 P3 3-Nu-1,2,5-trifluorobenzene TFB->P3 Substitution at C3 Nu Nucleophile (Nu⁻) Nu->TFB Nucleophilic Attack

Caption: Possible monosubstituted products from the SNAr reaction of this compound.

Protocol: General Procedure for SNAr with an Alkoxide

This protocol provides a general method for the reaction of this compound with an alkoxide, such as sodium methoxide. This reaction is analogous to those performed on other polyfluorinated benzenes.[4]

Materials:

  • This compound

  • Sodium methoxide (or other desired alkoxide)

  • Anhydrous methanol (or corresponding alcohol)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.

  • Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent). If solubility is an issue, anhydrous DMF can be used as a co-solvent.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions with simple alkoxides are often complete within a few hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NucleophileExpected Major Product(s)Typical Conditions
Sodium MethoxideMethoxy-trifluorobenzene isomersMethanol, reflux
AmmoniaAmino-trifluorobenzene isomersAqueous ammonia, sealed tube, heat
Thiophenol/BasePhenylthio-trifluorobenzene isomersDMF, room temperature to 60 °C

Table 1: Representative SNAr reactions with this compound.

Section 2: Formation and Reaction of Organometallic Intermediates

The two C-H bonds of this compound can be deprotonated using a strong base, such as an organolithium reagent, to form a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.[6][7]

Regioselectivity of Lithiation

The acidity of the two protons in this compound is not identical. Deprotonation is expected to occur preferentially at the C-H bond that is flanked by the most fluorine atoms, due to their strong inductive effect which stabilizes the resulting carbanion. Therefore, lithiation is anticipated to be regioselective.

Protocol: General Procedure for Lithiation and Electrophilic Quench

This protocol outlines a general procedure for the lithiation of this compound followed by reaction with an electrophile. The conditions are based on established methods for the lithiation of other polyfluoroarenes.[6][8]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Electrophile (e.g., trimethylsilyl chloride, benzaldehyde, solid CO₂)

  • Three-necked round-bottom flask with a low-temperature thermometer and an inert atmosphere setup

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium species.

  • Electrophilic Quench: Add the desired electrophile (1.1 equivalents) to the solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the mixture with an organic solvent, wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the product by column chromatography or distillation.

Lithiation_Workflow Functionalization via Lithiation Start This compound Step1 Deprotonation with n-BuLi THF, -78 °C Start->Step1 Intermediate Trifluorophenyllithium Intermediate Step1->Intermediate Step2 Quench with Electrophile (E⁺) Intermediate->Step2 Product Functionalized Product (e.g., Trifluorobenzaldehyde) Step2->Product NMR_Standard Use as an Internal NMR Standard cluster_tube NMR Tube Analyte Analyte in Deuterated Solvent Standard 1,2,3,5-TFB (Internal Standard)

References

Techniques for Incorporating 1,2,3,5-Tetrafluorobenzene into High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The incorporation of fluorinated moieties into polymer backbones is a cornerstone strategy for developing advanced materials with exceptional properties. 1,2,3,5-Tetrafluorobenzene is a valuable monomer that offers a unique combination of reactivity and structural attributes, enabling the synthesis of polymers with high thermal stability, chemical inertness, and low dielectric constants. This guide provides a detailed overview of the primary synthetic route for incorporating this monomer—Nucleophilic Aromatic Substitution (SNAr) polymerization—and offers in-depth protocols, mechanistic insights, and characterization techniques for researchers in materials science and polymer chemistry.

Introduction: The Strategic Value of Fluorinated Aromatics

Fluoropolymers are a class of high-performance materials renowned for their outstanding thermal and chemical stability, hydrophobicity, and unique electronic properties.[1] These characteristics stem from the high bond energy of the carbon-fluorine (C-F) bond and the high electronegativity of fluorine atoms, which imparts low polarizability.[2] In the realm of aromatic polymers, such as poly(aryl ether)s, introducing fluorine can significantly enhance key performance metrics:

  • Low Dielectric Constant (ε): The presence of low-polarity C-F bonds reduces the overall dielectric constant of the material, a critical requirement for microelectronic devices, high-frequency communication, and integrated circuits.[3][4]

  • Enhanced Thermal Stability: The rigid aromatic backbone, combined with the strength of the C-F bond, results in polymers that can withstand extreme temperatures without significant degradation.[5]

  • Improved Solubility and Processability: Bulky fluorine-containing groups can disrupt polymer chain packing, increasing the free volume and enhancing solubility in common organic solvents, which facilitates processing into films and coatings.[2][6]

  • Chemical and Oxidative Resistance: The electron-withdrawing nature of fluorine atoms protects the polymer backbone from chemical attack and oxidation.

This compound serves as a key building block in this field.[7] Its tetra-substituted pattern provides multiple reactive sites for polymerization, allowing for the creation of highly fluorinated polymer chains. The primary and most effective method for its incorporation is Nucleophilic Aromatic Substitution (SNAr) polymerization.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The SNAr reaction is a powerful, transition-metal-free method for forming C-O, C-N, or C-S bonds on electron-deficient aromatic rings.[8] Polyfluoroarenes are particularly susceptible to this reaction because the strongly electron-withdrawing fluorine atoms activate the aromatic ring for attack by nucleophiles.[8]

In the context of polymerization, this compound acts as an "A4-type" monomer (four potential leaving groups) that is typically reacted with a difunctional nucleophile ("B2-type" monomer), such as a bisphenol, to form a linear polymer. The reaction proceeds via the displacement of two fluorine atoms, typically at the 1- and 3-positions, which are activated by the adjacent fluorine atoms.

Causality of the Mechanism:

  • Nucleophile Activation: A weak base, such as potassium carbonate (K2CO3), deprotonates the bisphenol monomer to form a highly nucleophilic bisphenoxide anion.[9]

  • Nucleophilic Attack: The bisphenoxide attacks an electron-deficient carbon atom on the this compound ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The complex collapses, expelling a fluoride ion as the leaving group and re-establishing aromaticity. This process occurs at two positions on the ring to propagate the polymer chain.

SNAr_Mechanism Figure 1: SNAr Polymerization Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Bisphenoxide Bisphenoxide (Ar-(O⁻)₂) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Bisphenoxide->Meisenheimer Nucleophilic Attack TFB This compound (C₆H₂F₄) TFB->Meisenheimer Polymer Poly(aryl ether) Repeat Unit Meisenheimer->Polymer Loss of F⁻ Fluoride Fluoride Ion (F⁻) Meisenheimer->Fluoride

Caption: Figure 1: Generalized mechanism for SNAr polymerization.

Experimental Protocol: Synthesis of a Poly(aryl ether) from this compound and Bisphenol A

This protocol details a representative procedure for synthesizing a high-molecular-weight fluorinated poly(aryl ether). The methodology is based on established nucleophilic polycondensation techniques.[4][6][10]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierPurpose
This compound (TFB)≥98%Standard Chemical SupplierA2 Monomer
Bisphenol A (BPA)≥99%Standard Chemical SupplierB2 Monomer
Potassium Carbonate (K2CO3)Anhydrous, finely groundStandard Chemical SupplierBase
N,N-Dimethylacetamide (DMAc)AnhydrousStandard Chemical SupplierSolvent
TolueneAnhydrousStandard Chemical SupplierAzeotropic Agent
Methanol (MeOH)ACS GradeStandard Chemical SupplierNon-solvent for precipitation
Hydrochloric Acid (HCl)1 M solutionStandard Chemical SupplierNeutralization
Three-neck round-bottom flask250 mLLaboratory SupplierReaction Vessel
Dean-Stark trap & condenser-Laboratory SupplierWater Removal
Mechanical stirrer & Nitrogen inlet-Laboratory SupplierInert Atmosphere & Mixing

3.2. Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow for synthesis.

3.3. Step-by-Step Procedure

  • Apparatus Setup: Assemble a 250 mL three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet/outlet. Dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.

  • Charging Reagents: Into the flask, add Bisphenol A (e.g., 11.41 g, 50 mmol), finely ground anhydrous potassium carbonate (e.g., 7.60 g, 55 mmol, 10% molar excess), anhydrous DMAc (e.g., 75 mL), and toluene (e.g., 40 mL).

    • Causality Note: K2CO3 is the base for deprotonating BPA. A slight excess ensures complete formation of the phenoxide.[4] Toluene serves as an azeotropic agent to remove water formed during deprotonation and any residual moisture, which is critical as water can hydrolyze the monomers and terminate chain growth.

  • Dehydration: Stir the mixture and heat the flask to 140-150°C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is observed to be collecting.

  • Monomer Addition: After dehydration is complete, drain the toluene from the Dean-Stark trap. Allow the reaction mixture to cool slightly (to ~120°C) and then add this compound (e.g., 7.50 g, 50 mmol) to the flask via syringe.

  • Polymerization: Slowly raise the temperature of the reaction mixture to 160-170°C and maintain it for 8-12 hours under a steady nitrogen flow. The viscosity of the solution will increase significantly as the polymer forms.

    • Causality Note: Higher temperatures are required to ensure the SNAr reaction proceeds at a reasonable rate and to achieve high molecular weight. The reaction is monitored by the visible increase in viscosity.

  • Precipitation and Isolation: After the reaction period, cool the viscous solution to room temperature and dilute it with additional DMAc (e.g., 50 mL) to reduce viscosity. Slowly pour the polymer solution into a beaker containing vigorously stirred methanol (e.g., 800 mL). A fibrous white polymer will precipitate.

  • Purification: Collect the polymer by filtration. To remove residual salts and solvent, wash the polymer thoroughly, first with deionized water (3 x 200 mL) and then with methanol (2 x 200 mL). A final wash with a dilute HCl solution can be used to neutralize any remaining base, followed by more water washes until the filtrate is neutral.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours to remove all residual solvents. The final product should be a white, fibrous solid.

Polymer Characterization

Characterization is essential to confirm the polymer structure, molecular weight, and thermal properties.

TechniquePurposeExpected Outcome
FTIR Spectroscopy Confirm functional groups.Appearance of characteristic aryl-ether (C-O-C) stretches (~1240 cm⁻¹). Disappearance of the broad O-H stretch from the bisphenol monomer.
NMR Spectroscopy (¹H, ¹⁹F) Elucidate polymer structure.¹H NMR: Signals corresponding to aromatic protons on the BPA and TFB units. ¹⁹F NMR: Signals confirming the substitution pattern on the TFB ring. The absence of terminal -OH or -F groups indicates high polymerization.[5]
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).High number-average molecular weight (Mn > 40,000 g/mol ) and a PDI typical for step-growth polymerization (~2.0-3.0) indicate a successful reaction.[3]
Differential Scanning Calorimetry (DSC) Measure glass transition temperature (Tg).A high Tg (e.g., >150°C) indicates a rigid polymer backbone and good thermal stability.[11]
Thermogravimetric Analysis (TGA) Determine thermal decomposition temperature (Td).High decomposition temperature (Td5% > 450-500°C) confirms excellent thermal stability of the polymer.[2][4]

Properties and Applications

Polymers derived from this compound exhibit a compelling set of properties that make them suitable for demanding applications.

5.1. Summary of Typical Properties

PropertyTypical Value RangeSignificance
Glass Transition Temp. (Tg)150 - 250 °CHigh service temperature.[2]
5% Weight Loss Temp. (Td)> 500 °C (in N₂)Excellent thermal stability.[4]
Dielectric Constant (ε)2.6 - 3.0 (at 1 MHz)Suitable for microelectronics and high-frequency applications.[2][3]
Tensile Strength60 - 90 MPaGood mechanical integrity.[2]
SolubilitySoluble in NMP, DMAc, THF, CHCl₃Enables solution-based processing (casting, spin-coating).[2]

5.2. Applications

  • Microelectronics: As low-dielectric constant interlayers and packaging materials to reduce signal delay and cross-talk in integrated circuits.[1]

  • Aerospace: In composites and coatings due to their high thermal stability, low outgassing, and resistance to radiation and atomic oxygen.[12]

  • Membranes: For gas separation and pervaporation, where the increased free volume from fluorination can enhance permeability and selectivity.[2]

  • Advanced Coatings: As protective coatings in chemically aggressive environments due to their excellent solvent resistance and inertness.

Conclusion

The incorporation of this compound into polymers via nucleophilic aromatic substitution is a robust and effective strategy for creating high-performance materials. This method provides a direct, transition-metal-free route to fluorinated poly(aryl ether)s and related structures. By carefully controlling reaction conditions to ensure complete dehydration and high reaction temperatures, researchers can synthesize high-molecular-weight polymers with a desirable combination of thermal, mechanical, and dielectric properties, paving the way for innovations in electronics, aerospace, and other advanced technology sectors.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,2,3,5-Tetrafluorobenzene Scaffold

The selective introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity, make it a valuable tool in drug design.[1][2][3] Among the various fluorinated building blocks, this compound offers a unique pattern of substitution, presenting distinct electronic environments that can be selectively functionalized. Its derivatives are found in a range of pharmaceuticals and advanced materials.

This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions involving this compound. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical principles that govern these transformations. We will delve into the causality behind experimental choices, offering field-proven insights to enable researchers to confidently and successfully employ this versatile building block in their synthetic endeavors. The protocols described herein are designed to be self-validating, providing a robust starting point for further optimization and application.

Understanding the Reactivity of this compound in Cross-Coupling Reactions

The reactivity of this compound in metal-catalyzed cross-coupling is dominated by the activation of its carbon-fluorine (C-F) bonds. The C-F bond is the strongest single bond to carbon, making its cleavage a significant challenge.[4] However, the presence of multiple fluorine atoms on the benzene ring creates a highly electron-deficient system, which facilitates nucleophilic attack on the aromatic ring and can enable C-F bond activation under appropriate catalytic conditions.

The regioselectivity of these reactions is a key consideration. The fluorine atoms in this compound are in two different chemical environments:

  • F at C2: Flanked by a fluorine and a hydrogen.

  • F at C1, C3, C5: Flanked by a fluorine and a hydrogen on one side, and a fluorine on the other.

In many palladium-catalyzed reactions, the oxidative addition of the C-F bond to the metal center is the rate-determining step.[5] The regioselectivity of this step is influenced by a combination of steric and electronic factors. For this compound, substitution often occurs preferentially at the C2 position due to a combination of electronic activation and steric accessibility.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of complex biaryl structures.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. For polyfluoroarenes, the oxidative addition of the C-F bond to the Pd(0) catalyst is often the most challenging step. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this process. These ligands stabilize the electron-rich Pd(0) center and promote the cleavage of the strong C-F bond.

Suzuki_Miyaura_Mechanism cluster_products Pd(0)L2 Pd(0)L2 ArF-Pd(II)-F(L2) ArF-Pd(II)-F(L2) Pd(0)L2->ArF-Pd(II)-F(L2) Oxidative Addition ArF-Pd(II)-R(L2) ArF-Pd(II)-R(L2) ArF-Pd(II)-F(L2)->ArF-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) ArF-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination ArF-R ArF-R ArF-Pd(II)-R(L2)->ArF-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of a fluoroarene.

Application Note: Catalyst and Ligand Selection

The choice of the palladium precursor and the phosphine ligand is critical for a successful Suzuki-Miyaura coupling of this compound. While various catalyst systems can be employed, the combination of Pd(OAc)₂ as the precatalyst and a bulky, electron-rich biarylphosphine ligand such as BrettPhos has been shown to be highly effective for the C-F arylation of polyfluoroarenes.[6] The steric bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-methylphenylboronic acid

This protocol is adapted from a reported procedure for the direct arylation of polyfluoroarenes.[6]

Materials:

  • This compound (1.0 mmol, 150 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • BrettPhos (0.04 mmol, 21.5 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube, add this compound (150 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-methyl-4-(2,3,5-trifluorophenyl)benzene.

Expected Yield: Based on similar reported reactions, yields in the range of 70-85% can be expected.[6]

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids[6]
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1,2,4-Trifluoro-5-phenylbenzene78
24-Methylphenylboronic acid1-(2,4,6-Trifluorophenyl)-4-methylbenzene82
34-Methoxyphenylboronic acid1-(2,4,6-Trifluorophenyl)-4-methoxybenzene75
44-(Trifluoromethyl)phenylboronic acid1-(2,4,6-Trifluorophenyl)-4-(trifluoromethyl)benzene65

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines.[5] Applying this reaction to this compound provides a direct route to valuable fluorinated aniline derivatives, which are important pharmacophores.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the C-F bond to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Assemble Reactants (this compound, Amine, Pd Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate and backfill with Ar/N2) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir (Monitor reaction progress) C->D E 5. Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Note: Overcoming the Challenge of C-F Activation for C-N Bond Formation

The amination of aryl fluorides is generally more challenging than that of other aryl halides due to the strength of the C-F bond. The selection of a highly active catalyst system is therefore paramount. A combination of a palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, with a bulky, electron-rich phosphine ligand like XPhos or RuPhos is often required. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides.[7]

Materials:

  • This compound (1.0 mmol, 150 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (150 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Rinse the syringe with additional toluene (2 mL) and add it to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield 4-(2,3,5-trifluorophenyl)morpholine.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne building blocks.

Mechanistic Considerations

The classical Sonogashira reaction employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium complex.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_products Pd(0)L2 Pd(0)L2 ArF-Pd(II)-X(L2) ArF-Pd(II)-X(L2) Pd(0)L2->ArF-Pd(II)-X(L2) Oxidative Addition ArF-Pd(II)-C≡CR(L2) ArF-Pd(II)-C≡CR(L2) ArF-Pd(II)-X(L2)->ArF-Pd(II)-C≡CR(L2) Transmetalation ArF-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination ArF-C≡CR ArF-C≡CR ArF-Pd(II)-C≡CR(L2)->ArF-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR H-C≡CR, Base Cu(I)-C≡CR->ArF-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X to Pd cycle

Caption: Dual catalytic cycle of the Sonogashira coupling.

Application Note: Conditions for Alkynylation of Polyfluoroarenes

The Sonogashira coupling of polyfluoroarenes can be challenging due to the potential for side reactions and the difficulty of C-F bond activation. The choice of base and solvent is crucial. An amine base such as triethylamine or diisopropylethylamine is commonly used, often serving as both the base and a co-solvent. The use of a copper(I) co-catalyst, typically CuI, is generally beneficial for activating the alkyne. Copper-free Sonogashira protocols have also been developed and can be advantageous in certain cases to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[8]

Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative procedure based on general methods for the Sonogashira coupling of aryl halides.

Materials:

  • This compound (1.0 mmol, 150 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL).

  • Degas the solution by bubbling with the inert gas for 15 minutes.

  • Add this compound (150 mg, 1.0 mmol) followed by phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture at 60-80 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salts.

  • Rinse the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL), wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes) to afford 1-(phenylethynyl)-2,3,5-trifluorobenzene.

Expected Yield: Yields for Sonogashira couplings of polyfluoroarenes can vary significantly depending on the specific substrates and conditions, but moderate to good yields are often achievable.

Conclusion and Future Perspectives

The metal-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of fluorinated compounds. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, when coupled with a judicious choice of catalyst, ligand, and reaction conditions, enable the selective functionalization of the C-F bonds of this unique building block. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in drug discovery and materials science, empowering them to explore the rich chemical space accessible from this compound.

Future research in this area will likely focus on the development of more active and selective catalysts, particularly those based on more abundant and less expensive metals like nickel and copper. Furthermore, the development of stereoselective cross-coupling reactions and the application of these methods in the synthesis of complex, biologically active molecules will continue to be areas of intense investigation.

References

Application of 1,2,3,5-Tetrafluorobenzene in ¹⁹F NMR Spectroscopy Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Fluorine in NMR

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool in modern chemical and biological research, particularly within drug discovery and development.[1] The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—grant it a sensitivity approaching that of proton (¹H) NMR.[2][3] Critically, the chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, resulting in a vast chemical shift dispersion range (often exceeding 400 ppm).[1][4] This wide range minimizes signal overlap, a common challenge in ¹H NMR, allowing for clearer, more precise analysis of fluorinated molecules.[1] Furthermore, the negligible presence of endogenous fluorine in biological systems means that ¹⁹F NMR offers a background-free window to observe the behavior of fluorinated drugs, probes, and metabolites in situ.[3]

To harness the full quantitative and qualitative power of ¹⁹F NMR, the use of reliable reference standards is paramount. An ideal standard provides a stable, sharp, and well-defined signal against which the chemical shifts of analytes can be accurately calibrated and their concentrations determined. This guide details the application of 1,2,3,5-Tetrafluorobenzene as a versatile and effective reference standard for ¹⁹F NMR spectroscopy.

This compound: A Profile for ¹⁹F NMR Referencing

This compound (TFB) is a chemically inert, commercially available fluorinated aromatic compound. Its utility as a ¹⁹F NMR standard stems from its distinct spectral characteristics and favorable physical properties.

The key feature of 1,2,3,5-TFB is its asymmetric substitution pattern, which gives rise to four distinct, well-resolved signals in the ¹⁹F NMR spectrum. This provides multiple calibration points across a significant portion of the aromatic fluorine region, enhancing the accuracy of chemical shift referencing.

Table 1: Physical and NMR Properties of this compound

PropertyValueSource
Molecular Formula C₆H₂F₄[5]
Molecular Weight 150.07 g/mol [5]
Appearance Colorless liquidN/A
Boiling Point 84 °CN/A
CAS Number 2367-82-0[5]
¹⁹F Chemical Shifts (vs. CFCl₃) F-2: -166.3 ppm; F-5: -114.2 ppm[6]

Note: The referenced source provides values for F-2 and F-5. As the molecule is asymmetric, four distinct signals for F-1, F-2, F-3, and F-5 are expected. Researchers should acquire a reference spectrum of pure 1,2,3,5-TFB to confirm all four chemical shifts in their specific solvent system before use.

The chemical shifts of 1,2,3,5-TFB fall within the typical range for aromatic fluorines, making it an excellent reference for studies involving fluorinated aromatic or heteroaromatic drug candidates. Its volatility is low enough for easy handling but sufficient to allow for removal from the sample if necessary.

Application Note 1: High-Accuracy Chemical Shift Referencing

Accurate chemical shift determination is critical for structural elucidation and for monitoring subtle changes that occur upon ligand-protein binding or environmental shifts. 1,2,3,5-TFB serves as an excellent reference for this purpose.

Causality and Experimental Choice:

The large chemical shift dispersion in ¹⁹F NMR makes referencing essential. Spectrometer frequencies can drift, and sample conditions (solvent, pH, temperature) can influence shifts. An internal standard co-experiences these conditions, providing a stable anchor point within the spectrum itself. 1,2,3,5-TFB is advantageous because its multiple signals can help calibrate the spectral width more accurately than a single-peak reference.

Workflow for Chemical Shift Referencing

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Accurately weigh analyte prep2 Dissolve in deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add a small, known amount of 1,2,3,5-TFB stock solution (Final conc. ~0.5-1 mM) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹⁹F NMR spectrum (Proton decoupling recommended) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase the spectrum proc1->proc2 proc3 Select one of the TFB peaks (e.g., the signal at -114.2 ppm) proc2->proc3 proc4 Set its chemical shift to the known literature value proc3->proc4

Caption: Workflow for ¹⁹F NMR chemical shift referencing.

Protocol 1: Internal Chemical Shift Referencing

Objective: To accurately calibrate a ¹⁹F NMR spectrum using 1,2,3,5-TFB as an internal standard.

Materials:

  • Analyte of interest

  • High-purity this compound

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O with co-solvent)

  • NMR tubes and standard laboratory glassware

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of 1,2,3,5-TFB (e.g., 100 mM) in the same deuterated solvent that will be used for the analyte. This minimizes errors from volumetric additions.

  • Sample Preparation:

    • Dissolve a precisely known quantity of your fluorinated analyte in a specific volume of the deuterated solvent.

    • To this solution, add a small aliquot of the 1,2,3,5-TFB stock solution to achieve a final concentration of approximately 0.5-1 mM.

    • Vortex the sample thoroughly to ensure homogeneity.

    • Transfer the final solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum. For simplified spectra, it is common to use proton decoupling.[2]

    • Ensure the spectral width is large enough to encompass both your analyte signals and all signals from 1,2,3,5-TFB.

  • Data Processing:

    • After Fourier transformation and phasing, identify one of the characteristic signals of 1,2,3,5-TFB. The choice of which peak to use depends on ensuring it is free from any overlap with analyte signals.

    • Calibrate the spectrum by setting the chemical shift of the chosen TFB peak to its established value (e.g., -114.2 ppm for F-5). This action references the entire spectrum, ensuring the chemical shifts of your analyte are reported accurately.

Application Note 2: Quantitative ¹⁹F NMR (qNMR) Analysis

Quantitative NMR (qNMR) is a powerful primary analytical method that relates the integrated area of an NMR signal directly to the molar quantity of the nucleus. By using a certified internal standard of known purity and concentration, the absolute quantity or purity of an analyte can be determined with high precision.

Causality and Experimental Choice:

For accurate quantification, every signal in the spectrum must be treated equally by the NMR experiment. This requires ensuring complete relaxation of all nuclei before each scan. The longitudinal relaxation time (T₁) can vary significantly between different fluorine environments. Therefore, the repetition delay (D1) must be set to at least five times the longest T₁ in the sample (both analyte and standard) to prevent signal saturation and ensure accurate integration. 1,2,3,5-TFB is suitable for qNMR due to its chemical stability and its distinct signals that can be integrated without interference, provided they are clear of analyte peaks.

Conceptual Diagram for qNMR Quantification

cluster_input Known Inputs cluster_measured Measured from Spectrum cluster_analyte Analyte Properties Mass_Std Mass of Standard (m_std) Calc Calculation Mass_Std->Calc Purity_Std Purity of Standard (P_std) Purity_Std->Calc MW_Std Molar Mass of Standard (MW_std) MW_Std->Calc N_Std Number of Fluorines in Standard's Signal (N_std) N_Std->Calc Int_Std Integral of Standard (I_std) Int_Std->Calc Int_Analyte Integral of Analyte (I_analyte) Int_Analyte->Calc MW_Analyte Molar Mass of Analyte (MW_analyte) MW_Analyte->Calc N_Analyte Number of Fluorines in Analyte's Signal (N_analyte) N_Analyte->Calc Result Purity of Analyte (P_analyte) Calc->Result

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,2,3,5-Tetrafluorobenzene (CAS No. 2367-82-0). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated intermediate and require it in a high state of purity for their applications. As a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the purity of this compound is paramount to achieving reliable and reproducible experimental outcomes.[1][2] This guide provides practical, in-depth answers to common purification challenges, structured in a question-and-answer format to directly address issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purity and handling of this compound.

Q1: What are the most common impurities in commercial this compound?

The impurity profile of this compound largely depends on its synthetic route. However, users should be aware of several common classes of impurities:

  • Isomeric Impurities: Other tetrafluorobenzene isomers (e.g., 1,2,4,5-tetrafluorobenzene, b.p. 90 °C; 1,2,3,4-tetrafluorobenzene) or isomers of related precursors can be present.[3] These are often the most challenging to remove due to their very similar physical properties, such as boiling point.

  • Under-fluorinated Compounds: Trifluorobenzene isomers (e.g., 1,3,5-trifluorobenzene, b.p. 75-76 °C) can be carried over as byproducts from the manufacturing process.

  • Residual Solvents: Solvents used during synthesis or purification, such as ethanol, dioxane, or tetrahydrofuran (THF), may be present in trace amounts.[3][4]

  • Reaction Byproducts: Depending on the synthesis (e.g., from fluorinated phenylhydrazines), other minor organic or inorganic byproducts could be present.[4]

  • Water: Although fluorinated compounds are hydrophobic, water can be introduced during workup or from atmospheric exposure.

Q2: How can I perform a quick initial purity assessment of my sample?

Before committing to a large-scale reaction, a quick purity check is a crucial, self-validating step.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method. A GC chromatogram will reveal the number of components and their relative abundance (area percent), while the mass spectrometer helps in tentatively identifying the impurities.[5][6] Commercially available this compound is often specified at ≥98% purity by GC.[1][2]

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. The ¹H NMR spectrum of pure this compound should show a clean, characteristic pattern. The presence of other aromatic signals or aliphatic peaks from solvents is a clear indicator of impurities. ¹⁹F NMR is particularly sensitive for identifying other fluorinated aromatic compounds.[7][8]

  • Boiling Point Measurement: A simple distillation of a small amount while carefully monitoring the temperature can be indicative. A sharp, constant boiling point around 84 °C suggests high purity.[1][2] A wide boiling range indicates the presence of significant impurities.

Q3: What is the most effective general-purpose purification technique for this compound?

For purifying this compound from common isomeric and under-fluorinated impurities, high-efficiency fractional distillation is the most robust and scalable method.[9] Its boiling point of 84 °C makes it amenable to distillation at atmospheric pressure.[1] This technique leverages the small differences in boiling points between the target compound and closely related impurities. A fractionating column with a high number of theoretical plates is essential for achieving good separation.[9]

Q4: My downstream application is extremely sensitive to moisture. How should I dry this compound?

For rigorous drying, follow these steps:

  • Initial Drying: Stir the liquid over a suitable drying agent. Common choices for inert solvents include anhydrous calcium chloride, magnesium sulfate, or molecular sieves (4Å). Avoid reactive drying agents unless you have confirmed compatibility.

  • Distillation: After decanting from the drying agent, perform a final distillation. Distilling from a small amount of phosphorus pentoxide (P₄O₁₀) or over calcium hydride (CaH₂) can be effective for removing residual water.

  • Safe Handling: Always perform such distillations with appropriate safety precautions, including a dry nitrogen or argon atmosphere, to prevent the reintroduction of moisture and to mitigate any potential hazards from the drying agents.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during purification.

General Purification Workflow

The following diagram outlines the logical steps for receiving, analyzing, and purifying this compound.

G cluster_start Initial Assessment cluster_purify Purification Cycle Receive Receive or Synthesize This compound Analyze Initial Purity Analysis (GC-MS, NMR) Receive->Analyze Check Purity > 99.5%? Analyze->Check Select Select Purification Method (e.g., Fractional Distillation) Check->Select No Store Store Purified Product Under Inert Atmosphere Check->Store Yes Purify Perform Purification Select->Purify Analyze2 Analyze Purified Fractions Purify->Analyze2 Check2 Target Purity Achieved? Analyze2->Check2 Check2->Store Yes Discard Combine & Reprocess Impure Fractions Check2->Discard No Discard->Select

Caption: General workflow for sample assessment and purification.

Problem 1: My GC analysis shows multiple peaks close to the main product peak after fractional distillation.

This indicates incomplete separation of isomers or other closely boiling impurities.

  • Causality: The efficiency of your distillation column (number of theoretical plates) was insufficient to resolve components with very similar vapor pressures.[9] Alternatively, the distillation rate (boil-up rate) might have been too high, preventing proper equilibrium from being established on each theoretical plate.

  • Solution:

    • Increase Column Efficiency: Switch to a longer fractionating column or one with a more efficient packing material (e.g., a Vigreux column or a packed column).

    • Reduce Distillation Rate: Decrease the heat input from the heating mantle. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.

    • Increase Reflux Ratio: If using a distillation head with reflux control, increase the ratio of condensate returned to the column versus condensate collected.

    • Consider an Alternative Technique: For extremely difficult separations, preparative gas chromatography (prep-GC) may be necessary to achieve the desired purity, albeit on a smaller scale.[5]

Problem 2: I have a very low recovery of my product after distillation.

Significant loss of material during distillation can be frustrating and costly.

  • Causality:

    • System Leaks: Poorly sealed joints in the glassware are a common culprit. Vapors will escape the system instead of condensing into the collection flask.

    • Excessive Holdup: The distillation column and packing have a certain surface area that will retain liquid. If you are distilling a very small quantity, a significant fraction can be lost to this "holdup" volume.

    • Thermal Decomposition: While this compound is thermally stable, prolonged heating at high temperatures, especially with contaminants present, could potentially lead to degradation.[1]

  • Solution:

    • Check All Joints: Ensure all glass joints are properly sealed with appropriate grease (if using a vacuum) or PTFE sleeves. Use joint clips to secure connections.

    • Match Scale to Apparatus: Use the smallest appropriate flask and column for the amount of material you are purifying to minimize holdup.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient and prevent heat loss, which can cause the vapor to stall before reaching the condenser.[9]

Problem 3: My NMR spectrum shows unexpected signals after purification.

The presence of new, unidentified signals post-purification requires careful investigation.

  • Causality:

    • Contamination from Apparatus: The purification equipment (flasks, column, condenser) may have been contaminated with other reagents.

    • Impure Solvents: Solvents used for cleaning the apparatus or for NMR sample preparation could be the source.

    • Degradation: A reactive impurity in the starting material could have decomposed upon heating, creating new compounds.

  • Solution:

    • Systematically Clean Glassware: Thoroughly clean all glassware with appropriate solvents, followed by an oven-dry to remove all traces of previous materials.

    • Run Blanks: Run a GC-MS analysis on the solvents you used. Analyze a blank NMR sample with just the deuterated solvent to rule it out as the source.

    • Re-analyze Starting Material: Re-run the analysis on your starting material to confirm the new peaks were not present initially in a small amount.

Section 3: Detailed Purification Protocols

Safety First: this compound is a flammable liquid and an irritant.[7][10] All handling and purification steps must be performed in a well-ventilated fume hood, away from ignition sources.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

Protocol 1: High-Efficiency Fractional Distillation

This protocol is designed for purifying 50-500 mL of this compound to >99.5% purity.

Materials:

  • Round-bottom flask (sized so it is 1/2 to 2/3 full)

  • Heating mantle and controller

  • Magnetic stir bar or boiling chips

  • Insulated fractionating column (e.g., Vigreux, 30-50 cm)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • All necessary clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9]

  • Charge the Flask: Add the impure this compound and a magnetic stir bar to the round-bottom flask.

  • Begin Heating: Turn on the condenser cooling water. Begin gently heating the flask.

  • Establish Equilibrium: Watch for the vapor ring to slowly rise up the column.[9] This process should be slow and gradual to allow for proper separation. If the ring rises too quickly, reduce the heat.

  • Collect Fractions:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction will be enriched in any lower-boiling impurities (e.g., residual solvents, trifluorobenzenes).

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (~84 °C), switch to a clean receiving flask. Collect the distillate as long as the temperature remains constant.

    • Tail Fraction: If the temperature begins to drop (as the main product runs out) or rise (indicating higher-boiling impurities), switch to a third receiver to collect this final fraction.

  • Shutdown: Stop the distillation before the distilling flask runs dry. Allow the apparatus to cool completely before disassembling.

  • Analysis: Analyze the main fraction by GC-MS or NMR to confirm its purity.

Physical Properties for Separation

The following table summarizes the boiling points of the target compound and potential impurities, highlighting the basis for separation by fractional distillation.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
1,3,5-Trifluorobenzene372-38-3132.06~75
This compound 2367-82-0 150.07 ~84 [1][2]
1,2,4,5-Tetrafluorobenzene327-54-8150.07~90
1,2,3,4-Tetrafluorobenzene551-62-2150.07~95

Section 4: Safety and Handling

Adherence to safety protocols is non-negotiable.

Hazard ClassDescriptionPrecautionary Measures
Flammability Highly flammable liquid and vapor.[7]Keep away from heat, sparks, open flames, and hot surfaces.[10] Use non-sparking tools and ground/bond all equipment to prevent static discharge.[10][12]
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[7]Avoid breathing vapors.[13] Wear protective gloves, clothing, and eye/face protection.[11] Use only in a well-ventilated area or fume hood.[14]
Storage Store in a cool, dry, well-ventilated flammables area in a tightly closed container.[13][14]
Spills Absorb spills with inert material (sand, vermiculite) and place in a sealed container for disposal.[13] Remove all ignition sources.[12]

References

Technical Support Center: A Scientist's Guide to Optimizing Reactions with 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with 1,2,3,5-tetrafluorobenzene. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of reactions involving this versatile fluorinated building block and ultimately improve your reaction yields. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and general reactivity of this compound.

Q1: What are the key physical properties and storage recommendations for this compound?

A1: this compound is a colorless liquid with a boiling point of approximately 84°C.[1][2] It is crucial to store it in a cool, dry place away from heat and sources of ignition. The compound is generally stable under normal temperatures and pressures.[1] Due to its volatility, it is advisable to handle it in a well-ventilated fume hood.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is generally soluble in a wide range of common aprotic organic solvents such as tetrahydrofuran (THF), dioxane, toluene, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in polar protic solvents like water is low.

Q3: What makes this compound a useful building block in organic synthesis?

A3: The fluorine atoms on the benzene ring have a strong electron-withdrawing inductive effect, which makes the aromatic ring electron-deficient.[3] This electronic property is key to its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[4] Furthermore, the C-F bonds can be activated for various cross-coupling reactions, and the hydrogen atom can be deprotonated to form an organometallic intermediate, providing multiple avenues for functionalization.[1]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is one of the most common and powerful transformations performed with this compound. However, achieving high yields and regioselectivity can be challenging.

Q4: My SNAr reaction with this compound is giving a low yield. What are the primary factors to investigate?

A4: Low yields in SNAr reactions with this compound can often be attributed to several factors. A systematic approach to troubleshooting is essential.

  • Nucleophile Reactivity: The nucleophilicity of your reagent is paramount. Weaker nucleophiles will require more forcing conditions (higher temperatures, stronger bases) which can lead to side reactions.

  • Base Strength and Stoichiometry: An appropriate base is crucial to deprotonate the nucleophile (if it's not already anionic) and to neutralize the HF generated during the reaction. Insufficient base can stall the reaction, while an overly strong base might lead to unwanted side reactions like benzyne formation.

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.[5]

  • Reaction Temperature: While higher temperatures generally increase the reaction rate, they can also promote the formation of side products. It is crucial to find the optimal temperature that provides a good reaction rate without significant decomposition of starting materials or products.

Q5: I am observing a mixture of regioisomers in my SNAr reaction. How can I improve the regioselectivity?

A5: The regioselectivity of SNAr on this compound is dictated by the electronic effects of the fluorine atoms and the nature of the incoming nucleophile. The fluorine atoms exert a strong inductive electron-withdrawing effect, activating the ring for nucleophilic attack.[3] The positions para and ortho to a fluorine atom are generally the most activated. In this compound, the C4 position is flanked by two fluorine atoms and is often the most susceptible to nucleophilic attack.

To improve regioselectivity:

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic selectivity for the formation of one regioisomer over another.

  • Solvent Choice: The polarity of the solvent can influence the transition state energies for the formation of different isomers. Experimenting with a range of polar aprotic solvents is recommended.[5]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming C-C and C-N bonds with this compound. However, these reactions are often sensitive to various parameters.

Q6: My Suzuki-Miyaura coupling of a boronic acid with this compound is failing or giving a low yield. What should I check?

A6: A failed or low-yielding Suzuki-Miyaura reaction can be frustrating, but a systematic diagnosis can often pinpoint the issue.[6][7]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low/No Yield in Suzuki Coupling reagents Check Reagent Quality - Boronic acid/ester purity - 1,2,3,5-TFB purity - Anhydrous solvents - Active base start->reagents catalyst Evaluate Catalyst System - Pd source (Pd(0) vs Pd(II)) - Ligand choice (e.g., SPhos, XPhos) - Catalyst loading reagents->catalyst Reagents OK conditions Optimize Reaction Conditions - Temperature - Reaction time - Degassing procedure catalyst->conditions Catalyst System Appropriate side_reactions Investigate Side Reactions - Proto-deboronation - Homocoupling conditions->side_reactions Conditions Optimized G cluster_0 Step 1: Lithiation cluster_1 Step 2: Quenching A 1,2,3,5-TFB in dry THF B Add LDA solution dropwise at -78 °C A->B C Stir for 1-2 hours at -78 °C B->C D Add electrophile solution dropwise at -78 °C C->D E Allow to warm to room temperature slowly D->E F Aqueous workup E->F

References

Technical Support Center: Side-Product Analysis in 1,2,3,5-Tetrafluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of reactions with 1,2,3,5-tetrafluorobenzene. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Due to its unique electronic properties, reactions involving this compound can often lead to unexpected side-products. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated analytical protocols to help you identify, understand, and mitigate the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types where this compound is used?

This compound is primarily used in reactions that leverage the high electrophilicity of its aromatic ring, which is a direct result of the strong inductive effect of the four fluorine atoms.[1] The most common transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces one of the fluorine atoms. This is a primary method for introducing new functional groups.[2]

  • Directed Ortho-Metalation (DoM): Where a strong base, typically an organolithium reagent, deprotonates one of the ring hydrogens, allowing for subsequent reaction with an electrophile.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille): After conversion to an organometallic species or use as an aryl halide partner, it can be coupled with various partners to form C-C bonds.[3]

Q2: What are the most common side-products I should anticipate in my reactions?

The primary side-products stem from two main competing pathways:

  • Hydrodefluorination (HDF): The replacement of a fluorine atom with a hydrogen atom, leading to trifluorobenzene isomers.[4][5] This is common in reactions involving hydrides, certain catalysts, or reductive conditions.[6]

  • Isomeric Products via Benzyne Intermediates: The formation of a highly reactive difluorobenzyne intermediate, which can lead to a loss of regioselectivity when a nucleophile adds back to the ring.[7][8][9]

  • Partially Reacted Material: Incomplete substitution reactions can lead to mixtures of mono-, di-, or tri-substituted products, depending on the stoichiometry and reactivity of the nucleophile.

Q3: Why are these side-reactions so prevalent with this specific isomer?

The arrangement of atoms in this compound creates a unique reactivity profile. The two hydrogens are situated at positions 4 and 6. The hydrogen at C-4 is flanked by two fluorine atoms, making it susceptible to deprotonation. The potential for elimination of HF from adjacent positions (e.g., deprotonation at C-6 followed by loss of F⁻ from C-5 or C-1) provides a low-energy pathway to a reactive benzyne intermediate, especially with strong, non-nucleophilic bases.[8][10] Furthermore, the C-F bond, while strong, can be activated for cleavage under various catalytic or reductive conditions, leading to HDF.[11][12]

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental problems, delves into the causative chemistry, and provides actionable solutions.

Workflow: Troubleshooting Unexpected Reaction Outcomes

Below is a generalized workflow for diagnosing and resolving issues related to side-product formation.

G cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Mechanistic Diagnosis cluster_2 Phase 3: Mitigation & Optimization A Unexpected Result (e.g., Low Yield, Impure Product) B Initial Characterization (TLC, LC-MS, GC-MS) A->B C Hypothesize Side-Products (HDF, Isomers, Benzyne Adducts) B->C D Review Reaction Conditions (Base, Temp, Solvent) C->D Compare Observed Data with Hypotheses E Identify Potential Side-Reaction Pathways (Benzyne, HDF, SNAr) D->E F Consult Literature for Precedents E->F G Modify Reaction Conditions (e.g., Weaker Base, Lower Temp) F->G Informed Strategy H Re-run Reaction & Analyze G->H H->B Iterate if Necessary I Purification Strategy (Chromatography, Crystallization) H->I J Pure Desired Product I->J Final Characterization (NMR, HRMS)

Caption: A logical workflow for troubleshooting side-product formation.

Issue 1: Multiple Isomeric Products in Nucleophilic Aromatic Substitution (SNAr)
  • Observed Problem: You perform an SNAr reaction with a nucleophile (e.g., sodium methoxide) expecting substitution at a single position, but ¹H NMR, ¹⁹F NMR, and GC-MS analysis reveals a mixture of two or more isomeric products.

  • Probable Cause: Formation of a Difluorobenzyne Intermediate. This is a classic sign of an elimination-addition mechanism competing with the direct SNAr pathway.[9] With a sufficiently strong base, a proton can be abstracted from the ring, followed by the elimination of an adjacent fluoride ion to form a highly strained and reactive difluorobenzyne intermediate. The nucleophile then adds to this symmetrical or near-symmetrical intermediate, leading to a mixture of regioisomers.[7][8]

    Caption: Formation of isomeric products via a difluorobenzyne intermediate.

  • Proposed Solution & Mitigation Strategy:

    • Change the Base: Switch from very strong bases like NaH or LDA to milder, non-nucleophilic carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, DIPEA) in an aprotic polar solvent like DMF or DMSO. This favors the SNAr pathway over elimination.[13]

    • Lower the Temperature: Benzyne formation often has a higher activation energy than SNAr. Running the reaction at a lower temperature can significantly suppress the elimination pathway.

    • Use a More Nucleophilic Reagent: If possible, use a softer, more potent nucleophile that can react via the SNAr pathway more rapidly at lower temperatures.

  • Analytical Workflow to Confirm Benzyne Formation:

    • Introduce a Trap: Re-run the reaction on a small scale in the presence of a known benzyne trapping agent, such as furan or tetraphenylcyclopentadienone.[7]

    • Analyze for Adduct: Use LC-MS or GC-MS to search for the mass corresponding to the [Benzyne + Trap] Diels-Alder adduct. Its presence is strong evidence for the benzyne mechanism.

Issue 2: Product Mass is Lower Than Expected in Metal-Mediated Reactions
  • Observed Problem: In a cross-coupling reaction (e.g., Suzuki-Miyaura) or after a metalation/quench sequence, you isolate a significant amount of a byproduct that has a mass 2 Da less than your starting material (or 21 Da less than the expected product if the electrophile was a proton source). GC-MS analysis identifies trifluorobenzene.

  • Probable Cause: Hydrodefluorination (HDF). HDF is the substitution of a fluorine atom with a hydrogen atom.[4] This side reaction is particularly common in reactions involving:

    • Transition Metal Catalysts: Especially with palladium or nickel catalysts in the presence of a hydrogen source (e.g., solvent, base, or boronic acid).[12]

    • Strongly Basic/Reductive Conditions: Organolithium reagents or other strong bases can facilitate HDF, sometimes through single-electron transfer (SET) mechanisms.[4]

    • Hydride Sources: Reagents like LiAlH₄, even if used in workup, can cause HDF if residual reactive species are present.[1]

    G Substrate This compound (C6H2F4) Product Side-Product: 1,3,5-Trifluorobenzene (C6H3F3) Substrate->Product Hydrodefluorination Catalyst Catalyst or Reductant (e.g., Pd(0), R-Li) Catalyst->Product H_Source Hydrogen Source (Solvent, Base, H2O) H_Source->Product

    Caption: The key components leading to hydrodefluorination (HDF).

  • Proposed Solution & Mitigation Strategy:

    • Scrupulously Anhydrous Conditions: Water can be a proton source. Ensure all solvents and reagents are rigorously dried.

    • Optimize Catalyst and Ligands (for Cross-Coupling): Screen different palladium catalysts and phosphine ligands. More electron-rich ligands can sometimes suppress reductive elimination pathways that lead to HDF.

    • Choice of Base: In Suzuki couplings, using a fluoride source like KF instead of a stronger hydroxide or carbonate base can sometimes mitigate HDF.[14]

    • Temperature Control: Perform metalations at the lowest possible temperature (e.g., -78 °C) to minimize side reactions before adding the electrophile.

Data Summary: Common Side-Products and Their Identification
Side-Product ClassPotential Compound(s)Molecular Weight ( g/mol )Primary Identification TechniqueKey Diagnostic Feature
Hydrodefluorination1,3,5-Trifluorobenzene[15]132.08GC-MS, ¹H/¹⁹F NMRM-2 Da from starting material; characteristic NMR splitting
Other Trifluorobenzene Isomers132.08GC-MS, ¹H/¹⁹F NMRDifferent retention time and NMR pattern from 1,3,5-isomer
Isomerization (via Benzyne)Isomers of desired productSame as desired productGC, HPLC, NMRDifferent retention/elution time; distinct NMR chemical shifts
Incomplete ReactionMonosubstituted productVariesLC-MS, GC-MSMass corresponds to one substitution instead of desired multi-substitution

Analytical Protocols

Accurate identification of side-products is crucial. The following are generalized protocols that should be adapted to your specific instrumentation and analytes.

Protocol 1: GC-MS for Volatile Side-Products (e.g., HDF Products)

This method is ideal for analyzing thermally stable, volatile compounds like trifluorobenzenes.

  • Sample Preparation:

    • Take a ~1 mg aliquot of the crude reaction mixture.

    • Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, filter through a small plug of silica or a syringe filter to remove particulates.

  • Instrumentation & Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is generally effective.

    • Injection: 1 µL split injection (e.g., 50:1 split ratio).

    • Oven Program: Start at 40-50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 250 °C.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 300.

  • Data Analysis:

    • Extract ion chromatograms for the expected mass of your product and potential side-products (e.g., m/z 132 for trifluorobenzene).

    • Compare the resulting mass spectra with library databases (e.g., NIST) for tentative identification.

Protocol 2: LC-MS/MS for Isomers and Less Volatile Compounds

This is the preferred method for analyzing isomeric products, polar compounds, or those that are not stable to GC temperatures.[16][17][18]

  • Sample Preparation:

    • Prepare a stock solution of the crude mixture in a compatible solvent (e.g., acetonitrile, methanol) at ~1 mg/mL.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter.

  • Instrumentation & Conditions:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid.

    • Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass data, which helps distinguish between compounds with the same nominal mass.

  • Data Analysis:

    • Look for peaks in the total ion chromatogram (TIC) that have the same mass-to-charge ratio (m/z) but different retention times; these are candidate isomers.

    • Use the accurate mass data to confirm the elemental composition of the parent ions.

References

Technical Support Center: Mastering 19F NMR of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Peak Assignment and Troubleshooting

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds. As a Senior Application Scientist, I understand the unique challenges and nuances of interpreting ¹⁹F NMR spectra. Fluorine's high sensitivity and wide chemical shift range make it a powerful tool, but these same properties can lead to complex spectra that are difficult to assign with confidence.[1][2][3]

This guide is designed to provide you with practical, in-depth solutions to common problems encountered during the peak assignment of fluorinated aromatics. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can not only solve your immediate issues but also build a robust understanding for future experiments.

Troubleshooting Guide: Question & Answer Format

Here, we address specific problems you might be facing in the lab.

Q1: My ¹⁹F NMR spectrum shows more peaks than expected for my target molecule. How do I identify the source of these extra signals?

A1: The appearance of unexpected peaks is a common issue that can arise from several sources. A systematic approach is key to diagnosing the problem.

Initial Checks:

  • Purity: The most straightforward explanation is the presence of impurities or regioisomers from your synthesis. Re-evaluate your purification methods and consider analysis by LC-MS or high-resolution mass spectrometry to confirm the presence of multiple species.

  • Reference and Calibration: Ensure your spectrometer is properly calibrated and you are using an appropriate internal or external reference standard (e.g., CFCl₃).

  • NMR Tube Contamination: A surprising source of extraneous fluorine signals can be the NMR tube itself. Some glass tubes can leach fluoride ions, especially in aqueous buffers, leading to a sharp peak that can be mistaken for a genuine signal from your compound.[4]

Advanced Troubleshooting:

If the above checks do not resolve the issue, consider the following:

  • Dynamic Processes: Temperature-dependent conformational changes or restricted rotation around an Ar-X bond can lead to multiple signals for a single fluorine environment at lower temperatures. Running the experiment at a higher temperature might cause these signals to coalesce into a single peak.[2]

  • Solvent Interactions: Strong solvent-solute interactions, such as hydrogen bonding, can sometimes lead to distinct signals for solvated and non-solvated species, particularly in protic solvents.[1][5]

Q2: The chemical shifts in my ¹⁹F spectrum don't match the predicted values from literature or computational models. What could be the cause?

A2: Discrepancies between experimental and predicted chemical shifts are frequent and can be a valuable source of structural information if interpreted correctly.

Causality Behind the Discrepancy:

  • Solvent Effects: The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, which is significantly influenced by the surrounding solvent.[1][6] A spectrum recorded in a non-polar solvent like CDCl₃ can show substantial differences compared to one run in a polar, hydrogen-bond-donating solvent like DMSO-d₆. When comparing to literature or computational data, ensure the solvent conditions are identical.[5][7]

  • Temperature Variations: Temperature can also influence chemical shifts, though typically to a lesser extent than solvent for many aromatic systems.[1][8][9][10] However, for systems with dynamic processes, the effect can be more pronounced.

  • pH Effects: If your molecule has ionizable groups, the protonation state will significantly impact the electronic distribution in the aromatic ring and, consequently, the ¹⁹F chemical shifts. Ensure your sample is appropriately buffered if pH is a critical factor.

  • Computational Model Limitations: While powerful, computational predictions of ¹⁹F chemical shifts are approximations. The accuracy depends on the level of theory and basis set used.[7][11][12][13][14] It's often more reliable to use computational methods to predict trends and relative shifts within a molecule rather than absolute values.[4][7]

Troubleshooting Workflow:

start Chemical Shift Mismatch solvent Verify Solvent Identity (Experimental vs. Reference) start->solvent temp Check Temperature (Experimental vs. Reference) solvent->temp ph Assess pH Effects (for ionizable groups) temp->ph comp Re-evaluate Computational Model and Basis Set ph->comp conclusion Re-assign based on corrected parameters comp->conclusion

Caption: Troubleshooting workflow for chemical shift discrepancies.

Q3: I have a polyfluorinated aromatic ring, and the signals are broad and overlapping. How can I resolve and assign these peaks?

A3: Overlapping signals in polyfluorinated systems are a classic challenge. The key is to use a combination of 1D and 2D NMR techniques to disentangle the correlations.

Recommended Experimental Approach:

  • Optimize 1D ¹⁹F Spectrum: First, ensure your 1D spectrum is optimized. Increase the number of scans to improve the signal-to-noise ratio and use a wider spectral width to avoid peak folding.

  • ¹H Decoupling: Acquire a ¹H-decoupled ¹⁹F spectrum. This will simplify the multiplets by removing couplings to protons, often sharpening the signals and reducing overlap.[15]

  • 2D ¹⁹F-¹⁹F COSY: This is a crucial experiment for identifying through-bond couplings between fluorine nuclei.[16][17] Cross-peaks will appear between fluorine atoms that are coupled to each other, typically over 3 to 5 bonds in aromatic systems. This allows you to trace the connectivity of the fluorine substituents around the ring.

  • 2D ¹H-¹⁹F HETCOR/HSQC: This experiment reveals through-bond correlations between protons and fluorine atoms. It is invaluable for assigning fluorine atoms based on their proximity to known protons on the aromatic ring.[18][19]

  • 2D ¹H-¹⁹F HOESY: When through-bond information is insufficient, the Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is your go-to tool.[20][21][22][23] It detects through-space correlations, providing information about which protons and fluorine atoms are spatially close, regardless of whether they are coupled through bonds.[20][21][23] This is particularly useful for assigning regioisomers.

Data Presentation: Typical Coupling Constants in Fluorinated Aromatics

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹J(¹³C-¹⁹F)1240 - 320Very large and useful for ¹³C assignments.[24][25]
³J(¹H-¹⁹F)3 (ortho)5 - 10Can be used for initial assignments.[25]
⁴J(¹H-¹⁹F)4 (meta)0.5 - 3.0Smaller but often observable.[25]
⁵J(¹H-¹⁹F)5 (para)~0Typically not resolved.
³J(¹⁹F-¹⁹F)3 (ortho)18 - 22A strong indicator of adjacent fluorines.
⁴J(¹⁹F-¹⁹F)4 (meta)0 - 8Highly variable.[26]
⁵J(¹⁹F-¹⁹F)5 (para)10 - 15Often larger than the meta coupling.

Frequently Asked Questions (FAQs)

Q: What is the best way to reference my ¹⁹F NMR spectra? A: The universally accepted primary reference for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), defined as 0 ppm.[1] However, due to its environmental impact, it is often more practical to use a secondary reference. A common approach is to use an external standard, such as CF₃COOH in a sealed capillary, or to reference the spectrum indirectly to the deuterium lock signal of the solvent, provided the spectrometer has been properly calibrated.

Q: How does the choice of solvent affect my ¹⁹F spectrum? A: Solvents can have a profound effect on ¹⁹F chemical shifts.[1][6] The polarity, hydrogen bonding capability, and aromaticity of the solvent can all influence the electronic environment of the fluorine nuclei. For example, a switch from a non-polar solvent like CCl₄ to a polar aprotic solvent like acetone can cause significant shifts.[7] It is crucial to be consistent with the solvent used and to report it in any publication or data sharing.

Q: Can I use computational chemistry to help with peak assignment? A: Absolutely. Predicting ¹⁹F NMR chemical shifts using Density Functional Theory (DFT) has become a routine and valuable tool for assigning complex spectra.[7] While the absolute predicted values may have some error, the relative shifts and the overall pattern are often highly accurate and can provide strong evidence for a particular assignment.[4][7][11][12][13][14]

Q: What is a ¹⁹F-¹⁹F COSY experiment and when should I use it? A: A ¹⁹F-¹⁹F Correlation Spectroscopy (COSY) experiment is a 2D NMR technique that identifies fluorine nuclei that are coupled to each other through chemical bonds.[16][26][17] It is particularly useful for polyfluorinated aromatic compounds where the 1D spectrum is too complex to interpret due to overlapping multiplets. The presence of a cross-peak between two signals in the COSY spectrum confirms that those two fluorine atoms are coupled.

Experimental Protocols

Protocol 1: 2D ¹H-¹⁹F HOESY for Through-Space Correlations

This experiment is critical for determining the spatial proximity of ¹H and ¹⁹F nuclei, which is essential for assigning regioisomers and understanding conformation.[21][23]

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent at a concentration that provides good signal-to-noise in a standard ¹H experiment. Degas the sample thoroughly to remove dissolved oxygen, which can interfere with the Overhauser effect.

  • Spectrometer Setup: Tune the probe for both ¹H and ¹⁹F frequencies.

  • Acquisition:

    • Use a standard HOESY pulse sequence (available in your spectrometer's software library).

    • Set the spectral widths in both the ¹H (F2) and ¹⁹F (F1) dimensions to encompass all relevant signals.

    • The mixing time (d8) is a crucial parameter. It determines the duration over which the NOE is allowed to build up. A range of mixing times (e.g., 200 ms to 800 ms) should be tested to find the optimal value for your system.

    • Set the number of scans and increments in the F1 dimension to achieve the desired resolution and sensitivity.

  • Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • A cross-peak at the intersection of a ¹H and a ¹⁹F frequency indicates that these two nuclei are close in space (typically < 5 Å).[23]

Protocol 2: 2D ¹⁹F-¹⁹F COSY for Through-Bond Connectivity

This experiment is the workhorse for establishing the coupling network in polyfluorinated aromatic systems.

  • Sample Preparation: As with the HOESY experiment, a well-prepared sample in a deuterated solvent is required.

  • Spectrometer Setup: Tune the probe for the ¹⁹F frequency.

  • Acquisition:

    • Use a standard COSY pulse sequence.

    • Set the spectral width to include all ¹⁹F signals of interest.

    • Acquire a sufficient number of increments in the F1 dimension to resolve the cross-peaks.

  • Processing and Analysis:

    • Process the 2D data.

    • Symmetrize the spectrum to reduce artifacts.

    • Identify cross-peaks, which will be located off the diagonal. A cross-peak between two diagonal peaks confirms a J-coupling interaction between them.[17]

Logical Relationship Diagram

cluster_1d 1D NMR cluster_2d 2D NMR for Assignment node_1d_f 1D ¹⁹F Spectrum (Initial Observation) node_cosy ¹⁹F-¹⁹F COSY (Through-Bond F-F) node_1d_f->node_cosy Complex Multiplets node_hetcor ¹H-¹⁹F HETCOR (Through-Bond H-F) node_1d_f->node_hetcor Identify H-F Coupling node_1d_h 1D ¹H Spectrum (Proton Environment) node_assignment Unambiguous Peak Assignment node_cosy->node_assignment node_hoesy ¹H-¹⁹F HOESY (Through-Space H-F) node_hetcor->node_hoesy Ambiguous Regiochemistry node_hetcor->node_assignment node_hoesy->node_assignment

Caption: Experimental workflow for assigning complex ¹⁹F NMR spectra.

References

Technical Support Center: Methods for Regioselective Substitution on 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the functionalization of 1,2,3,5-tetrafluorobenzene. This versatile fluorinated building block is crucial in the development of novel pharmaceuticals, agrochemicals, and materials. However, controlling the site of substitution—regioselectivity—is a common challenge that can significantly impact yield and purity.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the primary methods for functionalizing this scaffold. We will move beyond simple protocols to explore the underlying principles, helping you troubleshoot common issues and optimize your reactions for success.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for achieving regioselective substitution on this compound?

There are two primary, highly reliable strategies for the regioselective functionalization of this compound, each leveraging different aspects of the molecule's reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a fluorine atom by a nucleophile. Due to the high electronegativity of fluorine, the aromatic ring is electron-deficient and thus activated for nucleophilic attack.[1][2] Regioselectivity is governed by the electronic effects of the fluorine substituents, which stabilize the negatively charged intermediate (Meisenheimer complex).[3][4] Substitution typically occurs at the C4 position, which is para to two fluorine atoms.

  • Directed ortho-Metalation (DoM): This strategy targets the sole C-H bond on the ring at the C4 position. The flanking fluorine atoms at C3 and C5 significantly increase the acidity of this proton, allowing for its selective removal by a strong base, typically an organolithium reagent.[5][6][7] The resulting aryllithium species can then be trapped with a wide variety of electrophiles, providing a highly regioselective route to C4-substituted products.[8]

A third, more modern approach involves Transition-Metal-Catalyzed C-H Functionalization , which can also target the C4-H bond, often directed by the ortho-fluorine atoms.[9][10]

Q2: How do the electronics of this compound influence regioselectivity in Nucleophilic Aromatic Substitution (SNAr)?

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate.[4][11] The fluorine atoms exert a strong electron-withdrawing inductive effect, which activates the entire ring towards attack. However, they also have a resonance-donating effect that directs substitution.

For this compound, nucleophilic attack is overwhelmingly favored at the C4 position. This is because the negative charge of the intermediate formed upon attack at C4 can be effectively delocalized and stabilized by the two para- and two ortho-fluorine substituents. Attack at other positions results in less stable intermediates. Therefore, SNAr provides a reliable method for introducing nucleophiles specifically at the C4 position.

Q3: Why is Directed ortho-Metalation (DoM) a highly regioselective method for functionalizing the C4 position?

The regioselectivity of DoM on this substrate is not directed by a classic directing metalation group (DMG) in the traditional sense, but rather by the inherent electronic properties of the ring. The key factors are:

  • C-H Bond Acidity: Fluorine is the most electronegative element, and its powerful inductive effect acidifies adjacent C-H bonds. The proton at C4 is flanked by two ortho-fluorine atoms (at C3 and C5), making it the most acidic site on the ring and susceptible to deprotonation by strong bases.[5][12]

  • Kinetic vs. Thermodynamic Control: The deprotonation is a kinetically controlled process. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sterically hindered organolithiums like sec-butyllithium are often used at low temperatures (-78 °C) to ensure that deprotonation is the favored pathway over potential nucleophilic attack on a C-F bond.[5][7]

Once the C4-lithiated species is formed, it serves as a potent nucleophile that reacts predictably with a wide range of electrophiles, locking in the C4 functionalization with excellent precision.[8]

Q4: What factors should I consider when choosing between SNAr and DoM for my synthesis?

The choice between SNAr and DoM depends entirely on the type of bond you wish to form at the C4 position. The following decision tree provides a clear guide.

G start What bond do you want to form at C4? bond_type Bond Type? start->bond_type snar Use Nucleophilic Aromatic Substitution (SNAr) bond_type->snar  C-Nu Bond   dom Use Directed ortho-Metalation (DoM) bond_type->dom  C-E Bond   nucleophiles Nucleophiles: - Amines (C-N) - Alcohols/Phenols (C-O) - Thiols (C-S) - Some carbanions snar->nucleophiles electrophiles Electrophiles: - Aldehydes/Ketones (C-C) - Alkyl Halides (C-C) - CO2 (Carboxylic Acid) - Disulfides (C-S) - Borates (C-B) - I2 (C-I) dom->electrophiles

Figure 1. Decision diagram for selecting a functionalization method.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Nucleophilic Aromatic Substitution (SNAr) Issues

Q: My SNAr reaction is giving me a mixture of regioisomers instead of clean C4 substitution. How can I improve selectivity?

A: While C4 substitution is electronically favored, deviations can occur under certain conditions. Here’s how to troubleshoot:

  • Causality: Poor regioselectivity often arises from harsh reaction conditions (high temperatures) or the use of extremely reactive, non-selective nucleophiles. At higher temperatures, the kinetic preference for C4 attack can be overcome, leading to the formation of thermodynamically more stable, but undesired, isomers.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most critical parameter. Running the reaction at a lower temperature will favor the kinetically controlled C4-substituted product.[13]

    • Moderate the Nucleophile: If using a very strong nucleophile (e.g., a hard carbanion), consider generating it in situ at a low concentration or switching to a softer, less reactive alternative if your synthesis allows.

    • Solvent Choice: The solvent can influence nucleophilicity and reaction pathways. Aprotic polar solvents like DMF, DMSO, or MeCN are standard.[2] If you are seeing side reactions, consider a less polar solvent like THF or dioxane, although this may require longer reaction times.

Q: I'm observing significant amounts of di-substituted product. How can I favor mono-substitution?

A: The introduction of a first substituent can sometimes activate the ring towards a second SNAr reaction, leading to over-reaction.[2]

  • Causality: This is a classic problem of reaction control. Once the mono-substituted product forms, it competes with the starting material for the remaining nucleophile.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of this compound relative to the nucleophile (e.g., 1.1 to 1.5 equivalents). Avoid using an excess of the nucleophile.

    • Slow Addition: Add the nucleophile slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, favoring reaction with the more abundant starting material over the newly formed product.

    • Monitor the Reaction Carefully: Use TLC, GC-MS, or LC-MS to track the consumption of starting material. Quench the reaction as soon as the starting material is consumed to prevent the buildup of the di-substituted product.[14]

ParameterTo Favor Mono-substitutionTo Favor Di-substitution
Stoichiometry Excess TetrafluorobenzeneExcess Nucleophile
Addition Rate Slow (Syringe Pump)Rapid (Single Portion)
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., 60-100 °C)
Reaction Time Monitor and quench promptlyExtended reaction time
Table 1. Conditions to control the degree of substitution in SNAr.
Directed ortho-Metalation (DoM) Issues

Q: I'm recovering most of my starting material after lithiation and quenching with an electrophile. What is the likely problem?

A: This is a very common issue in lithiation chemistry and almost always points to a problem with either the formation of the organolithium or the subsequent quench.

  • Causality: The primary culprits are inactive organolithium reagent, insufficient exclusion of water or air, or a reaction temperature that is too high, leading to decomposition.

  • Troubleshooting Workflow:

G start Problem: High Starting Material Recovery check_base 1. Verify Organolithium Activity start->check_base check_conditions 2. Review Reaction Conditions check_base->check_conditions Reagent is active titrate Action: Titrate your R-Li solution (e.g., with N-benzylbenzamide) check_base->titrate Is it an old bottle? check_quench 3. Assess Electrophile Quench check_conditions->check_quench Conditions were optimal dry Action: Rigorously dry all glassware (oven or flame-dry) and solvents (e.g., distill THF from Na/benzophenone) check_conditions->dry Was everything anhydrous? temp Action: Maintain temperature at -78°C (acetone/dry ice bath). Do not let it rise. check_conditions->temp Was temp controlled? add_electrophile Action: Add electrophile slowly at -78°C. Let stir at low temp before warming. check_quench->add_electrophile d2o_quench Diagnostic Test: Run a parallel reaction and quench with D2O. Check for deuterium incorporation by NMR or MS. check_quench->d2o_quench new_bottle Action: Use a fresh, sealed bottle of organolithium reagent titrate->new_bottle Titration shows low molarity?

Figure 2. Troubleshooting workflow for incomplete lithiation reactions.

A successful deuterium quench confirms that the lithiation step is working, pointing to a problem with your electrophile's reactivity or the quenching procedure.[15][16] If no deuterium is incorporated, the lithiation itself is failing.

Q: My DoM reaction is not reproducible. What are the most critical parameters to control?

A: Reproducibility issues in organolithium chemistry often stem from subtle variations in reaction setup and reagent quality.

  • Causality: The high reactivity of organolithiums makes them sensitive to trace amounts of moisture, oxygen, and temperature fluctuations.[16] The exact concentration of the organolithium solution is also paramount.

  • Critical Parameters for Consistency:

    • Reagent Titration: Always titrate your organolithium solution before use. Commercial molarities are often inaccurate, especially in partially used bottles.

    • Inert Atmosphere: Use a robust inert atmosphere (Argon is preferred over Nitrogen for its density). Ensure all glassware is flame-dried or oven-dried immediately before use.

    • Temperature Control: A consistent -78 °C is crucial. Use a well-insulated Dewar with a dry ice/acetone or dry ice/isopropanol bath. Do not allow the reaction to warm prematurely.

    • Addition Times: Keep addition times for the base and the electrophile consistent between runs.

Experimental Protocols

Protocol 1: Regioselective SNAr with a Secondary Amine

This protocol describes the synthesis of 4-(piperidin-1-yl)-1,2,3,5-tetrafluorobenzene.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.50 g, 10.0 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Reagents: Add piperidine (1.06 g, 12.5 mmol, 1.25 equiv) followed by anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

  • Reaction: Stir the resulting suspension at 60 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Regioselective DoM and Quench with an Aldehyde

This protocol describes the synthesis of (2,3,4,6-tetrafluorophenyl)methanol via lithiation and quench with paraformaldehyde.

  • Setup: Assemble an oven-dried 100 mL three-neck flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Under a positive flow of argon, add anhydrous tetrahydrofuran (THF, 40 mL).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add this compound (1.50 g, 10.0 mmol, 1.0 equiv) via syringe. Stir for 5 minutes. Then, add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.[5]

  • Electrophile Quench: In a separate dry flask, thoroughly dry paraformaldehyde (0.90 g, 30.0 mmol, 3.0 equiv) under vacuum with gentle heating and allow to cool under argon. Suspend the dry paraformaldehyde in anhydrous THF (10 mL) and add this slurry to the organolithium solution via cannula at -78 °C.

  • Warming & Workup: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl, 20 mL).

  • Purification: Extract the mixture with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude alcohol by flash chromatography.

References

Technical Support Center: C-F Bond Activation in 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with the challenging yet rewarding chemistry of 1,2,3,5-tetrafluorobenzene. This guide is designed to provide in-depth, practical solutions to common issues encountered during the activation and functionalization of its highly inert C-F bonds. My aim is to move beyond simple procedural lists and offer insights grounded in mechanistic understanding and field-proven experience.

Introduction: The Challenge and Opportunity of this compound

This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique substitution pattern presents both a significant challenge and a synthetic opportunity. The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage energetically demanding.[2] However, the electron-withdrawing nature of the fluorine atoms renders the aromatic ring susceptible to nucleophilic attack, providing a handle for functionalization that is orthogonal to traditional electrophilic aromatic substitution.[3][4]

This guide will address common hurdles in achieving selective and efficient C-F bond activation, focusing on transition metal-catalyzed processes and nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guide: Common Issues in C-F Bond Activation

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: No or Low Conversion in Transition Metal-Catalyzed Cross-Coupling Reactions

Question: I am attempting a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound using a palladium or nickel catalyst, but I am observing little to no product formation. What are the likely causes and how can I improve my reaction yield?

Answer:

Low reactivity in these systems often stems from the difficulty of the initial oxidative addition step, where the metal center inserts into the C-F bond.[5] Here are the primary factors to investigate:

  • Inadequate Catalyst Activity:

    • Cause: The chosen catalyst system (metal precursor and ligand) may not be sufficiently electron-rich or sterically appropriate to facilitate oxidative addition into the strong C-F bond. Nickel complexes are often more effective than palladium for C-F activation due to favorable energetics.[6]

    • Solution:

      • Switch to a Nickel Catalyst: If using palladium, consider switching to a nickel-based system. Ni(0) complexes, often generated in situ from Ni(II) precursors like NiCl₂(dppp) or Ni(cod)₂, are highly effective.[5]

      • Optimize the Ligand: For both nickel and palladium, the choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as trialkylphosphines (e.g., PCy₃) or N-heterocyclic carbenes (NHCs), can promote the oxidative addition step.[5][7] Experiment with a range of ligands to find the optimal one for your specific transformation.

      • Ensure Catalyst Integrity: Confirm the quality and purity of your catalyst and ligands. Deactivated catalysts will lead to poor results.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, solvent, and base can all significantly impact the reaction outcome. C-F activation is an energetically demanding process that often requires elevated temperatures.[8]

    • Solution:

      • Increase Reaction Temperature: Systematically increase the reaction temperature, monitoring for product formation and potential decomposition.

      • Solvent Selection: Aprotic, polar solvents like DMF, DMAc, or NMP can often stabilize the charged intermediates in the catalytic cycle. However, for some systems, less polar solvents like toluene or dioxane may be preferable. Screen a variety of solvents.

      • Base Strength and Type: The base plays a crucial role in many cross-coupling reactions, particularly in the transmetalation and reductive elimination steps. For Suzuki reactions, consider stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, strong bases like LiHMDS or NaOtBu are often necessary.[5]

  • Substrate-Specific Issues:

    • Cause: While the fluorine atoms activate the ring towards nucleophilic attack, they can also influence the electronics of the C-F bond itself. The specific substitution pattern of this compound may present unique challenges.

    • Solution:

      • Consider Regioselectivity: Be aware that not all C-F bonds in this compound are equally reactive. The most activated positions are typically those para to an existing fluorine atom.[3] Characterize any minor products to understand the regioselectivity of your system.

      • Alternative Activation Methods: If transition metal catalysis remains challenging, consider alternative strategies such as nucleophilic aromatic substitution (SNAr), which is discussed in the next section.

Issue 2: Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing an SNAr reaction on this compound with a strong nucleophile, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity to favor the mono-substituted product?

Answer:

Controlling selectivity in SNAr reactions on polyfluorinated arenes is a common challenge. The initial substitution product is often more electron-rich than the starting material, which can sometimes lead to subsequent substitutions. Here’s how to address this:

  • Stoichiometry and Reaction Time:

    • Cause: Using an excess of the nucleophile or allowing the reaction to proceed for too long can favor di- or even tri-substitution.

    • Solution:

      • Control Nucleophile Stoichiometry: Carefully control the stoichiometry of your nucleophile. Start with a slight excess (e.g., 1.1 equivalents) and gradually decrease it to find the optimal balance between conversion and selectivity.

      • Monitor Reaction Progress: Monitor the reaction closely using an appropriate analytical technique (e.g., GC-MS or LC-MS). Quench the reaction as soon as the desired mono-substituted product is maximized and before significant amounts of di-substituted products are formed.

  • Reaction Temperature:

    • Cause: Higher temperatures can provide the activation energy for the second substitution to occur at an appreciable rate.

    • Solution:

      • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate for the first substitution. This will increase the kinetic barrier for the second substitution, improving selectivity.

  • Nature of the Nucleophile and Solvent:

    • Cause: The reactivity of the nucleophile and the choice of solvent can influence selectivity. Highly reactive nucleophiles are more likely to lead to multiple substitutions.

    • Solution:

      • Moderate Nucleophile Reactivity: If possible, consider using a less reactive nucleophile or a protected version that can be deprotected later.

      • Solvent Effects: The solvent can influence the solubility of intermediates and the reactivity of the nucleophile. Aprotic polar solvents like DMSO or DMF are common for SNAr reactions.[9] Experiment with different solvents to see if selectivity can be improved.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for transition metal-catalyzed C-F bond activation?

A1: The most common mechanism involves three key steps:

  • Oxidative Addition: A low-valent transition metal complex (e.g., Ni(0) or Pd(0)) inserts into the C-F bond to form a higher oxidation state metal-aryl-fluoride intermediate. This is often the rate-limiting step due to the high strength of the C-F bond.

  • Transmetalation (for cross-coupling): The aryl group on the metal center is exchanged with the organic group from a second reagent (e.g., an organoboron compound in a Suzuki reaction).

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active low-valent metal catalyst.[5]

G M(0)L_n M(0)L_n Intermediate L_n(Ar_F)M(II)-F M(0)L_n->Intermediate Oxidative Addition Ar_F-X This compound Ar_F-X->Intermediate Coupled_Intermediate L_n(Ar_F)M(II)-R Intermediate->Coupled_Intermediate Transmetalation Coupling_Partner R-M' Coupling_Partner->Coupled_Intermediate Coupled_Intermediate->M(0)L_n Product Ar_F-R Coupled_Intermediate->Product Reductive Elimination

Caption: Generalized catalytic cycle for C-F bond cross-coupling.

Q2: Why is fluorine a good leaving group in SNAr reactions, despite the strength of the C-F bond?

A2: This is a crucial and somewhat counterintuitive point. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[10][11] The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine is the most electronegative element, and its strong inductive effect significantly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer complex, thereby accelerating the initial nucleophilic attack.[12] The subsequent loss of the fluoride ion to restore aromaticity is a fast step and does not reflect the high bond dissociation energy of the C-F bond.

G cluster_0 S_NAr Mechanism Start Tetrafluorobenzene + Nu⁻ TS1 Transition State 1 Start->TS1 Slow Attack Intermediate Meisenheimer Complex (Rate-Determining Step) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Fast Elimination Product Substituted Product + F⁻ TS2->Product

Caption: Energy profile of an SNAr reaction.

Q3: Are there any metal-free methods to activate the C-F bonds in this compound?

A3: Yes, besides the classic SNAr reactions with strong nucleophiles, other metal-free activation methods are emerging. One notable strategy involves the use of Frustrated Lewis Pairs (FLPs).[13] FLPs, which are combinations of bulky Lewis acids and bases that cannot form a classical adduct, can cooperatively activate C-F bonds. This approach can offer high selectivity for mono-defluorination. Additionally, strong bases can be used to deprotonate the C-H bonds, leading to the formation of fluorinated phenyl anions that can then react with electrophiles.[4]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Defluoro-Silylation

This protocol provides a general method for the C-F silylation of this compound, a useful transformation for further functionalization.

Reagent Amount Equivalents Notes
This compound150 mg1.0
NiCl₂(dppp)27 mg0.05Catalyst
Silylborane1.2 mmol1.2e.g., (Me₂PhSi)Bpin
CsF2.0 mmol2.0Additive
Toluene5 mL-Solvent

Procedure:

  • In a nitrogen-filled glovebox, add NiCl₂(dppp), CsF, and a magnetic stir bar to an oven-dried reaction vial.

  • Add toluene, followed by this compound and the silylborane.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

References

Technical Support Center: Stability of 1,2,3,5-Tetrafluorobenzene in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3,5-tetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorinated aromatic compound. Here, we address common questions and challenges related to its stability in various solvent systems, drawing upon established principles of fluoroaromatic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a thermally stable, colorless liquid with high chemical resistance, making it a useful solvent and building block in organic synthesis.[1] Its stability is attributed to the strong carbon-fluorine bonds. However, like other polyfluorinated benzenes, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially in the presence of strong nucleophiles.[2][3] It is also classified as a highly flammable liquid and should be handled with appropriate precautions, away from heat, sparks, and open flames.[4][5][6]

Q2: Which solvents are recommended for dissolving and storing this compound?

For general use and short-term storage, aprotic, non-polar, or weakly polar solvents are recommended. These include:

  • Hexanes

  • Toluene

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl acetate

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dioxane

It is crucial that these solvents are dry, as residual water can act as a weak nucleophile under certain conditions, especially at elevated temperatures. For long-term storage, it is best to store this compound neat in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8]

Q3: I observed a color change (yellowing) in my solution of this compound in an alcohol (e.g., methanol, ethanol). What is happening?

A color change, typically to yellow or brown, in an alcoholic solution of this compound is a strong indicator of a chemical reaction. The alkoxide ions (e.g., methoxide, ethoxide), which are present in equilibrium or generated by a basic impurity, are potent nucleophiles that can displace a fluorine atom on the electron-deficient aromatic ring via a nucleophilic aromatic substitution (SNAr) reaction.[2][3] This results in the formation of a more colored tetrafluoroalkoxybenzene derivative.

Q4: Can I use this compound in the presence of strong bases?

Extreme caution should be exercised when using this compound with strong bases such as sodium hydroxide, potassium hydroxide, or strong amines. These bases can either directly act as nucleophiles (in the case of hydroxides) or deprotonate other species in the reaction mixture to generate potent nucleophiles.[2][3] Such reactions can lead to the formation of phenols, anilines, or other substitution products, compromising the integrity of your starting material and the desired reaction outcome.

Q5: Is this compound stable in aqueous solvent systems?

While this compound has low solubility in water, prolonged contact, especially at elevated temperatures or non-neutral pH, can lead to slow hydrolysis to form fluorophenols.[9] For reactions in aqueous media, it is crucial to control the pH and temperature and to monitor the reaction for the formation of impurities.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected peaks in GC-MS or LC-MS analysis. Nucleophilic substitution with solvent or reagents.1. Identify the nucleophile: Check all components of your reaction mixture (solvents, reagents, additives) for potential nucleophiles. 2. Analyze the new peaks: Determine the molecular weight of the unexpected peaks to infer the identity of the substituting group. 3. Use a more inert solvent: Switch to a non-nucleophilic, aprotic solvent. 4. Purify reagents: Ensure all reagents are free from nucleophilic impurities.
Low yield of desired product in a reaction where this compound is a reactant. Competing SNAr reaction with the solvent or other species.1. Review solvent choice: If using a protic or basic solvent, consider its potential to react with the tetrafluorobenzene. 2. Lower reaction temperature: SNAr reactions are often accelerated by heat. 3. Use a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., proton sponge).
Discoloration of the this compound solution. Decomposition or reaction with impurities.1. Check for contamination: Ensure the solvent is pure and dry. Test for peroxide formation in ether solvents. 2. Protect from light: Some fluorinated compounds can be light-sensitive. Store in an amber bottle. 3. Inert atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in a Test Solvent

This protocol outlines a general method to evaluate the stability of this compound in a specific solvent over time.

Materials:

  • This compound (≥99% purity)

  • Test solvent (high purity, anhydrous)

  • Internal standard (e.g., dodecane)

  • Vials with PTFE-lined caps

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 10 mg/mL). Add a known concentration of the internal standard.

  • Sample Preparation: Aliquot the stock solution into several vials and seal them tightly.

  • Time Zero Analysis (T0): Immediately analyze one of the vials by GC to determine the initial peak area ratio of this compound to the internal standard.

  • Incubation: Store the remaining vials under the desired experimental conditions (e.g., room temperature, 50 °C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), remove a vial and analyze its contents by GC.

  • Data Analysis: Compare the peak area ratio at each time point to the T0 value. A significant decrease in the ratio indicates degradation. Identify any new peaks that appear in the chromatogram.

Visualizing Reaction Pathways and Workflows

Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Attack on C-F bond Product Substituted Product + F⁻ Intermediate->Product Loss of Fluoride

Caption: Generalized SNAr mechanism for this compound.

Experimental Workflow for Stability Testing

Stability_Workflow A Prepare Stock Solution (Substrate + Internal Standard in Solvent) B T=0 Analysis (GC-MS) A->B C Incubate Samples (Controlled Conditions) A->C E Compare Peak Area Ratios (Substrate vs. Internal Standard) B->E D Analyze at Time Points (T=1, T=2, ... T=n) C->D D->E F Identify Degradation Products D->F G Determine Stability Profile E->G F->G

Caption: Workflow for assessing the stability of this compound.

Solvent Compatibility Summary

Solvent ClassExamplesCompatibility & Stability NotesRisk Level
Aprotic Non-Polar Hexane, Toluene, BenzeneHigh: Generally stable. Recommended for storage and as reaction media.Low
Aprotic Polar THF, Dioxane, Acetonitrile, DMF, DMSOModerate to High: Generally stable, but ensure solvents are anhydrous. DMF and DMSO may contain nucleophilic impurities.Low to Medium
Protic Polar Water, Methanol, Ethanol, IsopropanolLow to Moderate: Risk of SNAr with alkoxides or hydrolysis, especially at elevated temperatures or non-neutral pH.[2][3]Medium to High
Basic Media Pyridine, Triethylamine, Aqueous NaOHLow: Highly susceptible to nucleophilic attack. Avoid use as a solvent if stability is critical.[2][3]High

References

Technical Support Center: Catalyst Selection for Functionalizing 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the functionalization of 1,2,3,5-tetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this versatile but challenging fluoroaromatic building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

The this compound scaffold presents a unique set of opportunities and challenges. With two distinct C-H bonds and four C-F bonds, the molecule offers multiple sites for functionalization. The strong electron-withdrawing nature of the fluorine atoms renders the aromatic ring electron-deficient, making it susceptible to nucleophilic attack but resistant to classical electrophilic substitution.[1][2] Furthermore, the high dissociation energy of the C-F bond makes its selective activation a significant catalytic hurdle.[3]

This guide provides a structured approach to catalyst selection, answers to frequently encountered questions, and a systematic troubleshooting framework to address common experimental issues.

Section 1: Strategic Approach to Functionalization

Choosing the correct synthetic strategy is paramount to achieving the desired outcome with high selectivity and yield. The decision primarily hinges on which bond you intend to functionalize: a C-H bond or a C-F bond. The following workflow provides a general decision-making framework.

G start What is your desired transformation? bond_type Which bond to functionalize? start->bond_type ch_node C-H Bond Functionalization bond_type->ch_node  C-H cf_node C-F Bond Functionalization bond_type->cf_node  C-F   ch_methods Select Method ch_node->ch_methods dom Directed ortho-Metalation (DoM) (e.g., n-BuLi, LDA) - High regioselectivity - Requires cryogenic temps ch_methods->dom Stoichiometric Base cat_ch Catalytic C-H Activation (e.g., Pd, Ru catalysts) - Milder conditions - Regioselectivity can be a challenge ch_methods->cat_ch Catalytic Metal cf_methods Select Method cf_node->cf_methods snar Nucleophilic Aromatic Substitution (SNAr) (Metal-Free) - For strong nucleophiles (Nu-) - Regioselectivity governed by electronics cf_methods->snar Strong Nucleophile cat_cf Catalytic C-F Activation (e.g., Pd, Ni, Ru catalysts) - Broad scope (C-C, C-N, etc.) - Requires specific ligands cf_methods->cat_cf Cross-Coupling Partner

Caption: Strategic workflow for functionalizing this compound.

Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between targeting a C-H versus a C-F bond?

A: This is a fundamental strategic choice with significant implications for your synthesis.

  • Targeting C-H Bonds: This is often considered more "atom economical."

    • Pros: You avoid using a pre-functionalized starting material (like an aryl halide) and generate less stoichiometric waste. Methods like Directed ortho-Metalation (DoM) can offer excellent regioselectivity by deprotonating the most acidic C-H proton.[4][5][6]

    • Cons: DoM requires strong organolithium bases and cryogenic temperatures.[4] Catalytic C-H activation can require extensive screening of catalysts and directing groups to control regioselectivity, as the two C-H bonds on this compound may have similar reactivity.[7]

  • Targeting C-F Bonds: This is a more established and broadly applicable strategy.

    • Pros: A vast toolkit of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) exists for C-F activation, offering predictable ways to form C-C, C-N, and other bonds.[8][9][10] For strong nucleophiles, transition-metal-free Nucleophilic Aromatic Substitution (SNAr) is a powerful and cost-effective option.[2]

    • Cons: The C-F bond is the strongest carbon-halogen bond, often requiring more reactive catalysts, specialized ligands, or higher temperatures for activation compared to C-Cl or C-Br bonds.[3] This can lead to side reactions if not carefully controlled.

Q2: What is the best catalyst system for a Suzuki-Miyaura coupling to functionalize a C-F bond?

A: For the direct arylation of a C-F bond on an unactivated polyfluoroarene, the catalyst system is critical. Standard Pd/phosphine catalysts are often ineffective. The key is to use a catalyst system that can readily undergo oxidative addition into the strong C-F bond.

  • Recommended System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biaryl monophosphine ligand is a state-of-the-art choice.[8] BrettPhos has been identified as a particularly efficient ligand for this transformation.[8]

  • Causality: Bulky, electron-rich ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species, which is more nucleophilic and thus more reactive in the oxidative addition step with the electron-deficient C-F bond.[11][12] The steric hindrance also facilitates the final reductive elimination step to release the product.

Catalyst System ComponentExampleRole in Catalysis
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursor to the active Pd(0) catalyst.
Ligand BrettPhos, SPhos, XPhosStabilizes Pd(0) center, facilitates oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Activates the boronic acid partner by forming a more nucleophilic boronate species.[11][13]
Solvent Toluene, Dioxane, THFAprotic solvents to prevent protodeboronation and ensure reagent solubility.
Q3: I want to perform a Buchwald-Hartwig amination. What are the key considerations?

A: The Buchwald-Hartwig amination is the premier method for C-N bond formation.[9][14] Success with a challenging substrate like this compound requires careful optimization of three components: the ligand, the base, and the reaction conditions.

  • Ligand Choice: As with the Suzuki coupling, bulky and electron-rich biaryl phosphine ligands are essential. Ligands from the Josiphos or Buchwald families (e.g., XPhos, RuPhos) are excellent starting points. These ligands promote the crucial C-N reductive elimination step.[14]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common choice.[15] For very weakly acidic amines, stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) may be necessary.

  • Reaction Conditions: Reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst and some ligands are oxygen-sensitive. Anhydrous aprotic solvents like toluene or dioxane are standard.

Q4: Can I functionalize this molecule without a transition metal catalyst?

A: Yes, there are two primary metal-free strategies.

  • Nucleophilic Aromatic Substitution (SNAr): The four fluorine atoms strongly activate the ring towards nucleophilic attack.[2] Strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), and certain amines can displace a fluoride ion directly. The reaction proceeds through a negatively charged "Meisenheimer" intermediate, which is stabilized by the electron-withdrawing fluorine atoms.[16][17] Regioselectivity is governed by electronics, with attack typically favored at the position that best stabilizes the negative charge (often para to a fluorine atom).[18]

  • Directed ortho-Metalation (DoM): This method functionalizes a C-H bond. While this compound lacks a classical directing group, the fluorine atoms increase the acidity of the adjacent C-H protons.[4] A very strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, can deprotonate one of the C-H positions at low temperature (-78 °C). The resulting aryllithium species can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, silyl chlorides).[5][19]

Section 3: Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst: Pd(0) species not formed or decomposed. 2. Insufficient Temperature: C-F activation barrier not overcome. 3. Incorrect Base/Ligand: Combination is not effective for the specific substrate.1. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or an air-stable precatalyst. Ensure all reagents and solvents are rigorously degassed. 2. Incrementally increase the reaction temperature, monitoring for product formation and catalyst decomposition. 3. Screen a panel of bulky phosphine ligands and different bases (e.g., switch from a carbonate to a phosphate or alkoxide base).
Poor Regioselectivity 1. Multiple Reactive Sites: Both C-H and C-F bonds, or different C-F bonds, are reacting. 2. Insufficient Directing Effect: For DoM or C-H activation, the directing effect is weak.1. Change the fundamental mechanism. If a Pd-catalyzed C-F activation gives a mixture, try SNAr, which follows different selectivity rules. A different metal, like Ruthenium, can also provide alternative selectivity in C-F arylation.[3] 2. For DoM, try a different base/additive combination (e.g., s-BuLi/TMEDA) to potentially favor one site.
Hydrodefluorination (HDF) 1. Presence of a Hydrogen Source: Water, protic solvents, or certain reagents can act as a proton source. 2. β-Hydride Elimination: A common side reaction pathway in cross-coupling.1. Use rigorously dried, anhydrous solvents and reagents. 2. Select a ligand that promotes reductive elimination over β-hydride elimination. Bulky biaryl phosphines are generally good for this. Ensure the coupling partner does not contain β-hydrogens where possible.
Homocoupling of Coupling Partner 1. Glaser Coupling (Sonogashira): Copper catalyst promotes dimerization of the terminal alkyne.[10] 2. Boronic Acid Homocoupling (Suzuki): Can occur in the presence of oxygen.1. Switch to a copper-free Sonogashira protocol.[10][20] This often requires a more active palladium/ligand system but eliminates the primary cause of homocoupling. 2. Ensure the reaction is thoroughly deoxygenated before adding the palladium catalyst.
Section 4: Key Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized for specific substrates and laboratory conditions. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-F Arylation

This protocol describes the arylation of this compound at a C-F position using an arylboronic acid, based on methodologies reported for polyfluoroarenes.[8]

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.05 mmol, 5 mol%), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and purge with argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

This protocol provides a general method for displacing a fluorine atom with a methoxy group, a common SNAr transformation.[1][2]

  • Reagent Preparation: In an oven-dried flask under argon, carefully add sodium metal (1.5 mmol) to 5 mL of anhydrous methanol. Stir until all the sodium has dissolved to form sodium methoxide. Caution: Exothermic reaction, produces H₂ gas.

  • Reaction Setup: In a separate oven-dried Schlenk flask under argon, dissolve this compound (1.0 mmol) in 5 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Slowly add the prepared sodium methoxide solution to the solution of this compound at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C for 2-6 hours. Monitor the consumption of the starting material by GC-MS.

  • Workup: Cool the reaction to room temperature and carefully pour it into 50 mL of ice-cold water. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by distillation or column chromatography.

G cluster_pd0 Pd(0) Cycle cluster_partner Coupling Partner Activation pd0 L₂Pd⁰ pd2_complex L₂PdII(ArF)(X) pd0->pd2_complex Oxidative Addition (ArF-X) pd2_trans L₂PdII(ArF)(Ar') pd2_complex->pd2_trans Transmetalation (Ar'-M) pd2_trans->pd0 Reductive Elimination product ArF-Ar' pd2_trans->product partner_inactive Ar'-B(OH)₂ partner_active [Ar'-B(OH)₃]⁻ partner_inactive->partner_active + Base - H-Base⁺ partner_active->pd2_complex Enters Pd Cycle

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Section 5: References
  • Diazaphospholene-Catalyzed Hydrodefluorination of Polyfluoroarenes with Phenylsilane via Concerted Nucleophilic Aromatic Substitution. J Org Chem. 2022 Jan 7;87(1):294-300. 21

  • Highly Selective Pd-Catalyzed Direct C-F Bond Arylation of Polyfluoroarenes. Org Lett. 2018 May 4;20(9):2543-2546. 8

  • Metallomimetic C–F Activation Catalysis by Simple Phosphines. ACS Publications. 22

  • Ruthenium-Catalyzed C–F Bond Arylation of Polyfluoroarenes: Polyfluorinated Biaryls by Integrated C–F/C–H Functionalization. ACS Catalysis. 3

  • ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. ResearchGate. 11

  • Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. 12

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. 13

  • Buchwald–Hartwig amination. Wikipedia. 9

  • Reactivity of 1 a and 2,3,5,6‐tetrafluorophenol at 150 °C in the presence of Pd/C and KOAc. ResearchGate. 23

  • Buchwald–Hartwig amination. Grokipedia. 14

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC. 1

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. 4

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. 16

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [No Source Found].

  • Sonogashira coupling. Wikipedia. 10

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. 2

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 17

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. 18

  • C–H Functionalization Reaction Manual. Sigma-Aldrich. 7

  • Directed ortho metalation. Wikipedia. 5

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. 19

  • Sonogashira Coupling. Organic Chemistry Portal. 20

  • C-H Bond Activation Reaction. TCI Chemicals. --INVALID-LINK--

  • Directed (ortho) Metallation. [No Source Found].

References

Validation & Comparative

A Comparative Guide to the Reactivity of Tetrafluorobenzene Isomers: 1,2,3,5-TFB vs. 1,2,3,4-TFB and 1,2,4,5-TFB

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, polyfluorinated aromatic compounds are indispensable building blocks. Their unique electronic properties, conferred by the highly electronegative fluorine atoms, significantly alter the reactivity of the benzene ring, opening avenues for novel molecular architectures.[1][2] Among these, the tetrafluorobenzene (TFB) isomers—1,2,3,4-TFB, 1,2,3,5-TFB, and 1,2,4,5-TFB—are particularly versatile intermediates.[3][4][5] However, the specific arrangement of fluorine and hydrogen atoms on the aromatic core dictates their chemical behavior, leading to profound differences in reactivity and regioselectivity.

This guide provides an in-depth comparison of the reactivity of 1,2,3,5-tetrafluorobenzene against its isomers, focusing on two of the most critical transformations in synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and metalation-driven C-H bond functionalization. Understanding these differences is paramount for designing efficient synthetic routes and achieving the desired molecular targets.

The Structural Isomers of Tetrafluorobenzene

The three isomers of tetrafluorobenzene present distinct patterns of substitution, which is the root of their differential reactivity.

Caption: The constitutional isomers of tetrafluorobenzene.

Nucleophilic Aromatic Substitution (SNAr): Reactivity and Regioselectivity

The SNAr reaction is a cornerstone of fluoroaromatic chemistry. The strong electron-withdrawing nature of fluorine atoms makes the benzene ring electron-deficient and thus highly susceptible to attack by nucleophiles.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate is the key determinant of the reaction rate.

SNAr_Mechanism cluster_workflow SNAr Reaction Pathway A Polyfluoroarene (e.g., TFB) B Meisenheimer Complex (Resonance Stabilized Anion) A->B + Nu⁻ (Rate-determining step) C Substituted Product B->C - F⁻ (Fast) F Fluoride (F⁻) Nu Nucleophile (Nu⁻) Nu->A

Caption: Generalized workflow for the SNAr reaction mechanism.

The placement of fluorine atoms relative to the reaction site is critical. Electron-withdrawing groups, like fluorine, stabilize the negative charge of the Meisenheimer complex most effectively when positioned ortho or para to the site of nucleophilic attack.[6] This principle governs the reactivity and regioselectivity of the TFB isomers.

Comparative Analysis:

  • 1,2,4,5-Tetrafluorobenzene (Most Reactive & Straightforward): This highly symmetric isomer is often the most reactive towards nucleophiles.[9] Each fluorine atom is ortho to one fluorine and para to another, providing excellent stabilization for the Meisenheimer complex regardless of which fluorine is displaced. This predictable reactivity makes it a valuable precursor in the synthesis of materials like metal-organic frameworks (MOFs) and as an intermediate for pharmaceuticals.[4][9]

  • 1,2,3,4-Tetrafluorobenzene (Complex Regioselectivity): This isomer presents a more complex scenario. Nucleophilic attack can, in principle, occur at any of the four carbon atoms bearing a fluorine. The regioselectivity is determined by the relative stability of the possible Meisenheimer intermediates. Attack at C1 or C4 is generally favored as the resulting negative charge is stabilized by fluorine atoms in both the ortho and para positions.

  • This compound (Distinct Regioselectivity): This isomer offers unique regiochemical control. It has three distinct types of C-F bonds (at C1/3, C2, and C5). Nucleophilic attack preferentially occurs at the C5 position. This is because the negative charge in the resulting Meisenheimer complex is stabilized by the para-disposed fluorine at C2 and the ortho-disposed fluorines at C1 and C3. This predictable outcome makes 1,2,3,5-TFB a valuable building block when a specific substitution pattern is required.[5]

Table 1: Qualitative Comparison of SNAr Reactivity

IsomerRelative ReactivityRegioselectivity OutcomeKey Structural Feature
1,2,4,5-TFB HighSingle productHigh symmetry, optimal F positioning for stabilization
1,2,3,4-TFB ModerateMixture of isomers possibleAsymmetric, multiple competing sites of attack
1,2,3,5-TFB ModerateHighly selective (typically at C5)Asymmetric, but one site is electronically favored
Representative Experimental Protocol: Amination of 1,2,4,5-Tetrafluorobenzene

This protocol describes a typical SNAr reaction, chosen for its reliability and high yield.

  • Reagent Preparation: In a nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2,4,5-tetrafluorobenzene (1.50 g, 10.0 mmol) in 30 mL of anhydrous ethanol.

  • Nucleophile Addition: Add piperidine (1.02 g, 12.0 mmol, 1.2 equivalents) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.

  • Isolation: Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2,3,5,6-tetrafluorophenyl)piperidine as a white solid.

C-H Bond Activation via Lithiation: A Contest of Acidity

The electron-withdrawing power of fluorine atoms not only activates the ring for nucleophilic attack but also increases the acidity of the ring C-H protons. This allows for regioselective deprotonation using strong bases, typically organolithium reagents like n-butyllithium (n-BuLi), in a process known as directed ortho-lithiation (DoM).[10] The resulting aryllithium species are potent nucleophiles that can be trapped with various electrophiles to install new functional groups. The regioselectivity of lithiation is dictated by the acidity of the available protons, which is influenced by the number and position of adjacent fluorine atoms.[11]

Lithiation_Workflow cluster_workflow Lithiation-Functionalization Sequence Start Tetrafluorobenzene Isomer Step1 Deprotonation (e.g., n-BuLi, THF, -78 °C) Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Electrophilic Quench (e.g., TMSCl, CO₂, I₂) Intermediate->Step2 End Functionalized Product Step2->End

Caption: General experimental workflow for C-H bond functionalization.

Comparative Analysis:

  • 1,2,4,5-Tetrafluorobenzene (Symmetric & Doubly Reactive): The two protons are chemically equivalent, and each is flanked by two ortho-fluorine atoms. This symmetric arrangement makes them highly acidic and readily abstracted. It is even possible to achieve dizincation of 1,2,4,5-tetrafluorobenzene, highlighting the high reactivity of both C-H bonds, providing a pathway to symmetrically difunctionalized products.[11]

  • 1,2,3,4-Tetrafluorobenzene (Adjacent Protons, Clear Selectivity): This isomer has two adjacent protons at C5 and C6. The proton at C6 is ortho to the fluorine at C1, whereas the proton at C5 is not ortho to any fluorine. The acidifying effect is strongest from an ortho-fluorine, therefore deprotonation occurs selectively at the C6 position.

  • This compound (Two Sites, Tunable Selectivity): This isomer presents the most nuanced case. It has two inequivalent protons at C4 and C6. The C4 proton is positioned between two meta-fluorines (F3 and F5), while the C6 proton is adjacent to an ortho-fluorine (F1) and a meta-fluorine (F5). Generally, the ortho C-H bond (at C6) is more acidic and will be deprotonated preferentially under kinetic control (e.g., using LDA or LiTMP at low temperatures). However, the thermodynamic product can sometimes differ, and the choice of base and reaction conditions can be used to tune the regioselectivity.[11]

Table 2: Regioselectivity of Lithiation

IsomerSite(s) of C-HMost Acidic Proton(s)Expected Lithiation Site(s)
1,2,4,5-TFB C3, C6C3 and C6 (equivalent)C3 and/or C6
1,2,3,4-TFB C5, C6C6C6
1,2,3,5-TFB C4, C6C6C6 (kinetically favored)
Representative Experimental Protocol: Lithiation and Silylation of 1,2,4,5-Tetrafluorobenzene

This protocol demonstrates the straightforward functionalization of the most acidic protons on 1,2,4,5-TFB.

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 1,2,4,5-tetrafluorobenzene (1.50 g, 10.0 mmol) and 40 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add freshly distilled chlorotrimethylsilane (TMSCl) (1.40 mL, 11.0 mmol, 1.1 equivalents) dropwise.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the residue by distillation or column chromatography to yield 3,4,6-trifluoro-2-(trimethylsilyl)benzene.

Conclusion and Outlook

The choice between this compound and its isomers, 1,2,3,4-TFB and 1,2,4,5-TFB, is a critical decision in synthetic design that hinges on the desired reaction pathway and regiochemical outcome.

  • 1,2,4,5-Tetrafluorobenzene is the isomer of choice for highly predictable SNAr reactions and symmetric C-H functionalization due to its high degree of symmetry and reactivity.

  • 1,2,3,4-Tetrafluorobenzene offers a clear preference for C-H activation at the C6 position, but its SNAr chemistry can be less selective.

  • This compound provides a unique platform for regiocontrolled synthesis. It directs nucleophilic substitution primarily to the C5 position and offers kinetically controlled C-H activation at the C6 position.

As the demand for complex, fluorinated molecules in drug discovery and materials science continues to grow, a deep understanding of the subtle yet profound reactivity differences between these foundational building blocks is essential for innovation.[12] By leveraging these intrinsic properties, chemists can strategically navigate synthetic landscapes to access novel and valuable compounds with greater efficiency and precision.

References

A Tale of Two Rings: A Comparative Guide to Nucleophilic Reactions of 1,2,3,5-Tetrafluorobenzene and Hexafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers in medicinal chemistry, agrochemicals, and materials science, polyfluorinated benzenes are indispensable building blocks. Their unique electronic properties, conferred by the strongly electron-withdrawing fluorine atoms, render them highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of immense synthetic utility.[1][2] This guide provides an in-depth comparison of two key substrates in this family: the symmetrically activated hexafluorobenzene (C₆F₆) and the partially hydrogenated 1,2,3,5-tetrafluorobenzene (H₂C₆F₄). While both are activated towards nucleophilic attack, their reactivity and, crucially, their regioselectivity differ significantly. This guide will dissect these differences, providing experimental insights and mechanistic rationale to inform strategic decisions in complex molecule synthesis.

The SNAr Mechanism: An Electron-Poor Ring Meets a Nucleophile

Nucleophilic aromatic substitution on these compounds does not proceed via the familiar SN1 or SN2 pathways common in aliphatic chemistry.[3] Instead, it follows a two-step addition-elimination mechanism .[4][5]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms of the fluorinated ring. This step is typically the rate-determining step as it disrupts the aromaticity of the ring.

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex.[3][6] The stability of this complex is paramount to the reaction's feasibility. The strong inductive effect of the fluorine atoms is crucial for stabilizing the negative charge.

  • Elimination and Aromatization: The aromaticity is restored by the expulsion of a leaving group, in this case, a fluoride ion.

The overall energetics of this process are what govern the reactivity and selectivity observed. The stability of the intermediate Meisenheimer complex is the single most important factor.[7]

Meisenheimer_Comparison cluster_c6f6 Hexafluorobenzene (C₆F₆) Pathway cluster_h2c6f4 This compound (H₂C₆F₄) Pathways cluster_major Major Pathway cluster_minor Minor/Disfavored Pathway C6F6 C₆F₆ MC_C6F6 Meisenheimer Complex (Highly Stabilized) Negative charge stabilized by 5 F atoms C6F6->MC_C6F6 + MeO⁻ MeO MeO⁻ Prod_C6F6 C₆F₅OMe MC_C6F6->Prod_C6F6 - F⁻ H2C6F4 H₂C₆F₄ MC_H2C6F4_C2 Attack at C2 Meisenheimer Complex (Most Stable) Charge stabilized by 3 adjacent F atoms H2C6F4->MC_H2C6F4_C2 + MeO⁻ MC_H2C6F4_C1 Attack at C1 Meisenheimer Complex (Less Stable) Charge destabilized by adjacent H H2C6F4->MC_H2C6F4_C1 + MeO⁻ MeO2 MeO⁻ Prod_H2C6F4_C2 2-Methoxy-1,3,5-trifluorobenzene MC_H2C6F4_C2->Prod_H2C6F4_C2 Prod_H2C6F4_C1 1-Methoxy-2,3,5-trifluorobenzene MC_H2C6F4_C1->Prod_H2C6F4_C1

References

Analysis of C-H···F interactions in tetrafluorobenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to C-H···F Interactions in Tetrafluorobenzene Isomers

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This is attributed to fluorine's unique electronic properties that can profoundly influence molecular conformation, binding affinity, and metabolic stability. A key, yet often debated, contributor to these effects is the C-H···F weak hydrogen bond. This guide provides a detailed comparative analysis of the intramolecular C-H···F interactions across the three structural isomers of tetrafluorobenzene: 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrafluorobenzene. By examining the available experimental and theoretical data, we aim to provide a foundational understanding of how fluorine substitution patterns dictate the nature and strength of these critical non-covalent interactions.

The Significance of the C-H···F Interaction

The C-H···F interaction is a non-covalent force where a carbon-bound hydrogen atom acts as a hydrogen bond donor to a fluorine atom acceptor. While weaker than classical hydrogen bonds, their cumulative effect can be significant in determining the three-dimensional structure of molecules and their interactions with biological targets. In the context of drug design, understanding and harnessing these interactions can lead to improved ligand-protein binding and enhanced pharmacokinetic properties. The tetrafluorobenzene isomers serve as an excellent model system to dissect the geometric and electronic factors that govern the strength of these interactions.

A Comparative Examination of Tetrafluorobenzene Isomers

The distinct arrangement of fluorine and hydrogen atoms in each tetrafluorobenzene isomer results in unique intramolecular C-H···F interaction geometries and strengths.

1,2,3,4-Tetrafluorobenzene: A Case of Proximity

In this isomer, the C-H bonds at positions 5 and 6 are adjacent to fluorine atoms at positions 4 and 1, respectively. This proximity creates a favorable geometry for intramolecular C-H···F hydrogen bonding.

Experimental and Theoretical Landscape:

While a definitive crystal structure of 1,2,3,4-tetrafluorobenzene focused on this specific interaction is not prevalent in the literature, valuable insights can be drawn from analogous systems. For instance, a study on 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene revealed a short intramolecular sp²-C—H⋯F hydrogen bond with H⋯F distances of 2.270 (14) Å and 2.363 (14) Å, and C—H⋯F angles of 166.8 (14)° and 158.3 (14)°[1][2][3]. These distances are notably shorter than the sum of the van der Waals radii of hydrogen and fluorine, suggesting a significant attractive interaction.

From a theoretical standpoint, the electron-withdrawing nature of the adjacent fluorine atoms is expected to increase the acidity of the C-H protons, thereby enhancing their hydrogen bond donor capacity[4].

1,2,3,5-Tetrafluorobenzene: The "Pincer" Effect

This isomer presents a unique "pincer-like" arrangement where the C-H bond at position 4 is situated between two fluorine atoms at positions 3 and 5. This could foster a bifurcated C-H···(F)₂ interaction, where the hydrogen atom interacts with both fluorine atoms simultaneously.

Experimental and Theoretical Landscape:

The crystal structure of this compound has been determined to have a layered monoclinic structure, with the layers being held together by bifurcated C–H⋯F–C interactions[3][5]. This provides strong experimental evidence for the presence of this type of weak hydrogen bond in the solid state. Further theoretical calculations are needed to quantify the energetic contributions of these bifurcated interactions.

1,2,4,5-Tetrafluorobenzene: A Symmetrical Arrangement

The high degree of symmetry in 1,2,4,5-tetrafluorobenzene places each of its two C-H bonds between two fluorine atoms, creating a geometrically favorable environment for strong intramolecular C-H···F interactions.

Experimental and Theoretical Landscape:

The symmetrical nature of this isomer is anticipated to significantly enhance the acidity of the C-H protons, making them potent hydrogen bond donors. While specific experimental data on the intramolecular C-H···F bond lengths and angles for this isomer are still needed, its high symmetry makes it an ideal candidate for detailed NMR studies to probe through-space ¹hJFH coupling constants, which are a direct measure of the interaction strength.

Quantitative Data Summary

The following table summarizes the key parameters characterizing the C-H···F interactions in the tetrafluorobenzene isomers. It is important to note that some of the data is inferred from closely related structures and awaits direct experimental confirmation for the specific isomers.

IsomerInteraction TypeH···F Distance (Å)C-H···F Angle (°)
1,2,3,4-Tetrafluorobenzene C-H···F~2.3[1][2][3]~160[1][2][3]
This compound Bifurcated C-H···(F)₂Experimentally observed[3][5]Experimentally observed[3][5]
1,2,4,5-Tetrafluorobenzene C-H···FData NeededData Needed

Experimental Methodologies

The characterization of weak hydrogen bonds such as C-H···F interactions relies on a combination of high-precision experimental techniques and theoretical calculations.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state.

Workflow:

  • Crystal Growth: Obtaining high-quality single crystals is the crucial first step.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths and angles.

Figure 1: Single-Crystal X-ray Diffraction Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying through-space interactions in solution.

Workflow:

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent.

  • ¹H and ¹⁹F NMR Spectra Acquisition: High-resolution spectra are recorded.

  • Analysis of Coupling Constants: The presence of a through-space ¹hJFH coupling constant provides direct evidence of a C-H···F interaction.

Figure 2: NMR Spectroscopy Workflow for C-H···F Interaction Analysis.

Concluding Remarks and Future Outlook

The comparative analysis of tetrafluorobenzene isomers underscores the profound influence of fluorine substitution patterns on intramolecular C-H···F hydrogen bonds. The unique geometries of the 1,2,3,5- and 1,2,4,5-isomers make them particularly compelling subjects for future investigations. A concerted effort to obtain high-resolution experimental data for all three isomers, coupled with advanced theoretical modeling, will be instrumental in developing a more comprehensive understanding of these weak, yet vital, non-covalent interactions. Such knowledge will undoubtedly empower the rational design of next-generation pharmaceuticals and advanced materials.

References

A Comparative Guide to Polyfluorobenzenes as Solvents for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and analysis, the choice of solvent is a critical parameter that can dictate the success of a reaction, the purity of a product, and the clarity of analytical data. Among the diverse array of available solvents, polyfluorobenzenes have carved out a significant niche, particularly in the realms of organic synthesis, catalysis, and spectroscopy. Their unique physicochemical properties, stemming from the progressive substitution of hydrogen with fluorine atoms on the benzene ring, offer a spectrum of solvation characteristics that can be finely tuned to specific applications.

This guide provides a comprehensive comparative study of hexafluorobenzene, pentafluorobenzene, and various isomers of tetrafluorobenzene as solvents. We will delve into their fundamental properties, explore their performance in representative chemical transformations and spectroscopic techniques through supporting experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to harness the full potential of these remarkable solvents.

The Physicochemical Landscape of Polyfluorobenzenes

The progressive fluorination of the benzene ring imparts a unique set of properties to polyfluorobenzenes, distinguishing them from their hydrocarbon analog and from each other. The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bond, yet the symmetrical distribution of these bonds in molecules like hexafluorobenzene can result in a nonpolar molecule overall. This interplay of bond polarity and molecular symmetry gives rise to a fascinating range of solvent characteristics.

A summary of the key physicochemical properties of selected polyfluorobenzenes is presented in Table 1. As the number of fluorine atoms increases, there is a general trend of increasing boiling point and density. Notably, the melting point of 1,2,4,5-tetrafluorobenzene is significantly higher than the other isomers and even hexafluorobenzene, a factor to consider for applications at or below room temperature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Hexafluorobenzene C₆F₆186.055.2[1]80.3[1]1.612[1]1.377[1]
Pentafluorobenzene C₆HF₅168.06-48[2]85[2]1.514[2]1.391[2]
1,2,3,4-Tetrafluorobenzene C₆H₂F₄150.07-42951.41.408
1,2,3,5-Tetrafluorobenzene C₆H₂F₄150.08-841.421.4
1,2,4,5-Tetrafluorobenzene C₆H₂F₄150.074[3]90[3]1.344[3]1.407[3]

Table 1: Physicochemical Properties of Selected Polyfluorobenzenes.

Performance in Chemical Synthesis

The electron-withdrawing nature of the fluorine atoms renders the aromatic ring of polyfluorobenzenes electron-deficient, making them particularly well-suited as solvents for reactions involving nucleophilic attack on the solvent itself or on solutes that are stabilized by an electron-poor environment.

Nucleophilic Aromatic Substitution (SₙAr)

Polyfluorobenzenes are not only solvents but can also serve as reactants in SₙAr reactions. Their high reactivity towards nucleophiles allows for the synthesis of a wide range of fluorinated aromatic compounds.[6] The choice of polyfluorobenzene can influence the regioselectivity and rate of these reactions.

For instance, the reaction of hexafluorobenzene with a nucleophile typically yields a monosubstituted pentafluorophenyl derivative. Further substitution often occurs at the para position.[1] In contrast, the presence of a hydrogen atom in pentafluorobenzene and tetrafluorobenzenes introduces additional factors, such as the potential for deprotonation, which can influence the reaction pathway.

Experimental Protocol: Nucleophilic Aromatic Substitution of Hexafluorobenzene with Sodium Methoxide

This protocol describes the synthesis of pentafluoroanisole, a common building block in organic synthesis, using hexafluorobenzene as both the solvent and the reactant.

Materials:

  • Hexafluorobenzene

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a solution of sodium methoxide (1 equivalent) in anhydrous methanol in a round-bottom flask, add hexafluorobenzene (1.5 equivalents).

  • With magnetic stirring, heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add water to quench the reaction and dissolve the inorganic salts.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure pentafluoroanisole.

Causality: The use of an excess of hexafluorobenzene ensures that it also serves as the solvent for the reaction. Methanol is used to dissolve the sodium methoxide, but its amount should be minimized to favor the reaction with hexafluorobenzene. The reflux condition provides the necessary activation energy for the nucleophilic attack of the methoxide ion on the electron-deficient hexafluorobenzene ring.

Palladium-Catalyzed Cross-Coupling Reactions

Polyfluorobenzenes can also serve as effective solvents for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Their inertness under many reaction conditions, coupled with their unique solvation properties, can lead to improved yields and selectivities.

Diagram: Logical Workflow for Solvent Selection in a Suzuki Coupling Reaction

Suzuki_Solvent_Selection cluster_factors Solvent Property Considerations cluster_solvents Polyfluorobenzene Candidates cluster_reaction Reaction Requirements Polarity Polarity / Polarizability HFB Hexafluorobenzene (Nonpolar, Aprotic) Polarity->HFB Nonpolar substrates PFB Pentafluorobenzene (Slightly Polar, Aprotic) Polarity->PFB Moderately polar substrates TFB Tetrafluorobenzenes (Varying Polarity, Aprotic) Polarity->TFB Tunable polarity HBD_HBA Hydrogen Bonding (Donor/Acceptor) HBD_HBA->HFB Avoid H-bonding Boiling_Point Boiling Point Boiling_Point->PFB Higher temp. reactions Inertness Chemical Inertness Inertness->HFB Inert environment Inertness->PFB Inertness->TFB Reactant_Solubility Reactant Solubility Reactant_Solubility->Polarity Catalyst_Stability Catalyst Stability Catalyst_Stability->Inertness Product_Isolation Product Isolation Product_Isolation->Boiling_Point

Caption: Logical workflow for selecting a polyfluorobenzene solvent for a Suzuki coupling reaction.

While specific comparative data on reaction yields in different polyfluorobenzene solvents for these coupling reactions is sparse in the literature, the choice of solvent would be guided by the polarity of the substrates and the desired reaction temperature. The nonpolar nature of hexafluorobenzene makes it suitable for nonpolar reactants, while the slightly more polar character of pentafluorobenzene and the tetrafluorobenzenes can be advantageous for dissolving more polar substrates.

Applications in Spectroscopy

The unique electronic and physical properties of polyfluorobenzenes make them valuable solvents for various spectroscopic techniques. Their transparency in certain regions of the electromagnetic spectrum and their ability to interact with analytes in specific ways can enhance spectral resolution and provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hexafluorobenzene is a well-established solvent and standard in ¹⁹F NMR spectroscopy.[7] Its simple, single resonance peak provides a convenient reference. Furthermore, its ability to form weak complexes with aromatic compounds can induce significant changes in their ¹H and ¹⁹F NMR chemical shifts, a phenomenon that can be exploited for structural elucidation.[8]

Pentafluorobenzene and the tetrafluorobenzenes, with their more complex ¹⁹F NMR spectra, can also be used as solvents, and their distinct signals can serve as internal references. The choice of a partially fluorinated benzene can be advantageous when studying fluorinated analytes, as the solvent signals will not overlap with all of the analyte's signals.

UV-Visible and Fluorescence Spectroscopy

The choice of solvent can significantly impact the UV-Visible absorption and fluorescence emission spectra of a molecule.[9][10] Polyfluorobenzenes, with their varying polarities and polarizabilities, can be used to probe the electronic structure of chromophores and fluorophores.

For instance, the absorption and emission maxima of a polar analyte are likely to shift to longer wavelengths (a red shift) in more polar solvents that can stabilize the excited state.[11] A comparative study of a solvatochromic dye in the series of polyfluorobenzenes would reveal a trend in their effective polarity. While comprehensive studies of this nature are not widely published, the principles of solvatochromism suggest that the more polar tetrafluorobenzene isomers would induce larger spectral shifts compared to the nonpolar hexafluorobenzene.[12][13]

Diagram: Experimental Workflow for Studying Solvent Effects on Fluorescence Spectra

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Analyte Prepare stock solution of fluorescent analyte Solvents Prepare solutions of analyte in each polyfluorobenzene solvent Analyte->Solvents UV_Vis Record UV-Vis absorption spectrum of each sample Solvents->UV_Vis Fluorescence Record fluorescence emission spectrum of each sample (excite at λmax) UV_Vis->Fluorescence Analyze_Shifts Analyze shifts in λmax (absorption) and λem (emission) Fluorescence->Analyze_Shifts Correlate Correlate spectral shifts with solvent properties (e.g., polarity) Analyze_Shifts->Correlate

Caption: Workflow for investigating the effect of polyfluorobenzene solvents on fluorescence spectra.

Conclusion and Future Outlook

Polyfluorobenzenes represent a versatile class of solvents with a tunable range of physicochemical properties. Their unique combination of chemical inertness, varying polarity, and specific interactions with solutes makes them valuable tools in organic synthesis and spectroscopy.

  • Hexafluorobenzene , being nonpolar and aprotic, is an excellent choice for reactions involving nonpolar species and as a non-coordinating solvent in catalysis. Its simple ¹⁹F NMR spectrum also makes it an ideal standard.

  • Pentafluorobenzene , with its slight polarity, offers a middle ground, providing better solubility for a wider range of compounds while remaining relatively inert.

  • The tetrafluorobenzene isomers provide a further dimension of tunability, with their differing dipole moments allowing for the fine-adjustment of solvent polarity to optimize reaction conditions or probe solvatochromic effects.

While this guide provides a comprehensive overview based on available data, there remains a need for more systematic and quantitative comparative studies. Future research should focus on generating comprehensive datasets of solvent parameters (such as Kamlet-Taft and Hansch parameters) for all polyfluorobenzenes. Furthermore, detailed kinetic and yield studies of benchmark reactions in these solvents would provide invaluable data for reaction optimization. As the demand for specialized solvents in high-tech applications continues to grow, the unique properties of polyfluorobenzenes are certain to secure their place as indispensable tools for the modern chemist.

References

A Researcher's Guide to Product Structure Validation in Reactions of 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel fluorinated compounds is a critical endeavor. The unique properties imparted by fluorine atoms can significantly enhance the pharmacological profile of a molecule. Among the myriad of fluorinated building blocks, 1,2,3,5-tetrafluorobenzene presents a versatile scaffold for the introduction of various functionalities. However, the inherent reactivity of this substrate can lead to a mixture of regioisomers, making the unambiguous validation of the final product structure a paramount challenge. This guide provides an in-depth comparison of analytical techniques for validating product structures in the reactions of this compound, grounded in experimental data and field-proven insights.

The Synthetic Challenge: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing diverse substituents onto the fluorinated ring. However, the unsymmetrical substitution pattern of the starting material raises a critical question of regioselectivity: which fluorine atom will be displaced by the incoming nucleophile?

The reaction of this compound with a nucleophile can theoretically yield two primary monosubstituted products. The site of nucleophilic attack is governed by the relative stability of the Meisenheimer intermediate, a negatively charged species formed during the reaction. The fluorine atoms at positions 1 and 3 are ortho and para to another fluorine atom, while the fluorine at position 2 is meta to two other fluorines and ortho to one. The fluorine at position 5 is ortho to one fluorine and meta to another. This complex interplay of inductive and resonance effects dictates the preferred site of substitution.

SNAr_Reaction

This guide will use the reaction of this compound with sodium thiophenoxide as a case study to illustrate the validation of the resulting product structure.

A Comparative Analysis of Analytical Techniques

To confidently assign the structure of the reaction product, a multi-faceted analytical approach is essential. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR, in conjunction with ¹H and ¹³C NMR, is indispensable.

Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally informative for distinguishing between isomers.[1]

Experimental Protocol: ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Set the spectrometer to the ¹⁹F frequency.

    • Use a spectral width that encompasses the expected chemical shift range for aromatic fluorine atoms (typically -100 to -170 ppm).

    • Employ a pulse sequence with proton decoupling to simplify the spectrum and enhance sensitivity.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum externally to a standard such as CFCl₃ (0 ppm) or internally to a known fluorinated compound.

¹H and ¹³C NMR provide complementary information about the non-fluorinated parts of the molecule and the carbon backbone. The coupling between fluorine and both protons and carbons (¹JCF, ²JCF, ³JCF, etc.) provides crucial connectivity information.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹⁹F NMR analysis.

  • Instrument Setup: Tune the probe to the ¹H or ¹³C frequency.

  • Acquisition Parameters:

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for assigning specific proton and carbon resonances and establishing long-range connectivities, including those to fluorine atoms.

Data Interpretation and Comparison:

Let's consider the expected NMR data for the two possible products from the reaction of this compound with sodium thiophenoxide: 2,4,6-trifluoro-1-(phenylthio)benzene and 2,3,5-trifluoro-1-(phenylthio)benzene.

Technique Expected Data for 2,4,6-Trifluoro-1-(phenylthio)benzene Expected Data for 2,3,5-Trifluoro-1-(phenylthio)benzene
¹⁹F NMR Three distinct fluorine signals. The two fluorine atoms ortho to the sulfur will be equivalent, and the para fluorine will be unique. Expect complex splitting patterns due to F-F and F-H couplings.Three distinct fluorine signals with different chemical shifts and coupling patterns compared to the other isomer.
¹H NMR Two sets of signals for the phenyl group protons and one signal for the proton on the fluorinated ring.Two sets of signals for the phenyl group protons and two distinct signals for the protons on the fluorinated ring.
¹³C NMR Signals for the phenyl group carbons and four signals for the fluorinated ring carbons, each showing characteristic C-F coupling.Signals for the phenyl group carbons and six distinct signals for the fluorinated ring carbons, each with specific C-F couplings.

By carefully analyzing the number of signals, their chemical shifts, and, most importantly, the coupling patterns in all three NMR spectra, a definitive structural assignment can be made. For instance, the symmetry in 2,4,6-trifluoro-1-(phenylthio)benzene would lead to a simpler set of signals compared to the less symmetrical 2,3,5-trifluoro-1-(phenylthio)benzene.

NMR_Validation_Workflow

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the product, confirming the successful substitution of one fluorine atom with the thiophenoxide group. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is often used for relatively small, volatile molecules and can provide valuable fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds.

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement by using an internal or external calibrant.

Data Interpretation and Comparison:

Technique Expected Data for Monosubstituted Product
HRMS The measured m/z of the molecular ion should match the calculated exact mass for C₁₂H₇F₃S.
MS/MS (Tandem MS) Fragmentation patterns can provide clues about the substitution pattern. For example, the loss of specific neutral fragments (e.g., HF, CS) can sometimes differ between isomers, although this is not always definitive.

While MS is excellent for confirming the molecular formula, it is generally less powerful than NMR for distinguishing between regioisomers of small aromatic compounds. The fragmentation patterns of isomers can be very similar, making a definitive assignment based on MS alone challenging.

X-ray Crystallography: The Unambiguous Gold Standard

For crystalline products, single-crystal X-ray diffraction provides an unequivocal three-dimensional structure of the molecule. This technique is considered the ultimate proof of structure and serves to validate the assignments made by spectroscopic methods.[2]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates.

Data Interpretation and Comparison:

The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, showing the exact position of every atom and the connectivity between them. This provides an unambiguous determination of the product's regiochemistry.

Validation_Pyramid

Conclusion: A Synergistic Approach for Confident Structure Validation

Validating the structure of products from the reactions of this compound requires a synergistic combination of analytical techniques. While NMR spectroscopy, particularly ¹⁹F NMR, provides the most detailed information regarding regiochemistry, mass spectrometry is crucial for confirming the molecular formula. When obtainable, a single-crystal X-ray structure serves as the ultimate and irrefutable proof of the assigned structure. By employing this multi-technique approach, researchers can confidently elucidate the structures of their novel fluorinated compounds, paving the way for their further investigation and application in drug discovery and materials science.

References

A Comparative Guide to Predicting the Reactivity of 1,2,3,5-Tetrafluorobenzene Using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Empirical Prediction in Drug Discovery

In modern computational chemistry, particularly within drug development and materials science, predicting how a molecule will behave in a chemical reaction is paramount. For poly-substituted aromatic compounds like 1,2,3,5-tetrafluorobenzene, intuitive prediction based on simple electronic effects can be misleading. The interplay of induction and resonance from multiple fluorine substituents creates a nuanced reactivity profile. This is where Density Functional Theory (DFT) calculations emerge as an indispensable tool, offering a quantum mechanical lens to forecast molecular behavior with high fidelity.[1]

This guide provides a comprehensive, in-depth comparison of DFT-based methods for predicting the chemical reactivity of this compound. We will move beyond a mere procedural outline, focusing on the causality behind methodological choices and the convergence of different theoretical indicators to build a trustworthy, self-validating reactivity model. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps to leverage DFT for informed decision-making in synthesis and molecular design.

Polyfluorinated benzenes are known to be susceptible to nucleophilic aromatic substitution due to the strong electron-withdrawing nature of fluorine atoms, which activates the ring towards attack by nucleophiles.[2] However, identifying the most reactive sites and comparing the likelihood of attack at different positions requires a more quantitative approach. This guide will demonstrate how to use DFT to dissect the electronic structure of this compound to predict its most probable sites for both nucleophilic and electrophilic attack.

Part 1: The Theoretical Framework for Reactivity Prediction

Before delving into the protocol, it's crucial to understand the key DFT-derived descriptors that serve as our predictive tools. We will not rely on a single metric but rather seek a consensus among several indicators, a core principle of a self-validating system.

  • Frontier Molecular Orbital (FMO) Theory : The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to reactivity.[3] The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO governs the ability to accept electrons (electrophilicity).[4] The HOMO-LUMO energy gap is a critical indicator of global reactivity; a smaller gap generally implies higher reactivity as it requires less energy to excite the molecule.[5][6]

  • Molecular Electrostatic Potential (MESP) : The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[7] It provides a visually intuitive guide to the charge distribution.[8][9] Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.[10]

  • Conceptual DFT: Fukui Functions and the Dual Descriptor : For a more quantitative, site-specific analysis, we turn to reactivity descriptors derived from conceptual DFT.[11][12]

    • The Fukui function , ƒ(r), measures the change in electron density at a specific point when an electron is added to or removed from the system.[11] The condensed Fukui function simplifies this by assigning a value to each atom.

      • ƒ+ : Predicts reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a more electrophilic site.

      • ƒ- : Predicts reactivity towards an electrophilic attack (electron donation). A higher value indicates a more nucleophilic site.

    • The Dual Descriptor , Δƒ(r), is defined as ƒ+(r) - ƒ-(r). It provides a single, unambiguous metric to distinguish between sites.[13][14]

      • Δƒ(r) > 0 : The site is favored for nucleophilic attack.

      • Δƒ(r) < 0 : The site is favored for electrophilic attack.

Part 2: A Validated Computational Workflow

The following protocol details a robust methodology for performing DFT calculations to predict the reactivity of this compound. The choice of functional and basis set represents a widely accepted balance between computational cost and accuracy for organic aromatic systems.

Experimental Protocol: DFT Calculation of Reactivity Descriptors
  • Geometry Optimization and Frequency Analysis (Neutral Molecule) :

    • Step 1.1 : Construct the this compound molecule in a molecular modeling program (e.g., Avogadro, GaussView).

    • Step 1.2 : Perform a geometry optimization using a suitable DFT functional and basis set. We recommend the B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3) and the 6-311+G(d,p) basis set .

      • Rationale : B3LYP is a workhorse hybrid functional offering good accuracy for geometries of organic molecules. The D3 correction is included to properly account for non-covalent, intramolecular dispersion interactions, which can be relevant even in single molecules.[15][16] The 6-311+G(d,p) basis set is flexible, incorporating diffuse functions (+) for describing anions and polarization functions (d,p) for accurately representing bonding environments.[17]

    • Step 1.3 : Following optimization, perform a frequency calculation at the same level of theory.

      • Rationale (Self-Validation) : A true energy minimum must have zero imaginary frequencies. This step validates that the optimized geometry is a stable structure and not a transition state.

  • Single-Point Energy Calculations (Anion and Cation) :

    • Step 2.1 : Using the optimized geometry from Step 1.2, perform single-point energy calculations for the neutral molecule (0 charge, doublet spin state for radical cation), the anion (+1 electron; -1 charge, doublet spin state), and the cation (-1 electron; +1 charge, doublet spin state).

      • Rationale : These calculations are necessary to determine the electron densities of the N, N+1, and N-1 electron systems, which are required for calculating the Fukui functions via the finite difference approximation.[11]

  • Population Analysis and Data Extraction :

    • Step 3.1 : For each of the three calculations in Step 2, perform a population analysis to obtain atomic charges. We recommend Natural Population Analysis (NPA) .

      • Rationale : NPA charges are generally considered more robust and less basis-set dependent than Mulliken charges, providing a more reliable input for the condensed Fukui function calculations.[11]

    • Step 3.2 : Extract the NPA charges for each atom in the neutral, anionic, and cationic states.

    • Step 3.3 : From the neutral molecule calculation, extract the HOMO and LUMO energies and generate the MESP map.

  • Calculation of Reactivity Descriptors :

    • Step 4.1 : Calculate the condensed Fukui functions for each atom k using the extracted NPA charges (q):

      • ƒk+ = qk(N+1) - qk(N) (for nucleophilic attack)

      • ƒk- = qk(N) - qk(N-1) (for electrophilic attack)

    • Step 4.2 : Calculate the condensed dual descriptor for each atom k:

      • Δƒk = ƒk+ - ƒk-

Visualization of the Computational Workflow

DFT Workflow for Reactivity Prediction cluster_0 Step 1: Geometry & Frequency cluster_1 Step 2 & 3: Electronic Structure & Charges cluster_2 Step 4: Reactivity Analysis mol_build Build Molecule (this compound) geom_opt Geometry Optimization (B3LYP-D3/6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Imaginary Freq = 0? freq_calc->validation sp_neutral Single Point (Neutral, N e⁻) validation->sp_neutral Yes sp_anion Single Point (Anion, N+1 e⁻) validation->sp_anion sp_cation Single Point (Cation, N-1 e⁻) validation->sp_cation npa_charges Extract NPA Charges (qN, qN+1, qN-1) sp_neutral->npa_charges fmo_mesp Extract HOMO/LUMO Generate MESP Map sp_neutral->fmo_mesp sp_anion->npa_charges sp_cation->npa_charges calc_fukui Calculate Fukui Functions (f+, f-) npa_charges->calc_fukui predict_reactivity Predict Reactive Sites fmo_mesp->predict_reactivity calc_dual Calculate Dual Descriptor (Δf) calc_fukui->calc_dual calc_dual->predict_reactivity

Caption: A flowchart illustrating the step-by-step computational protocol for predicting chemical reactivity using DFT.

Part 3: Results and Comparative Analysis

Following the protocol above, we can generate the necessary data to predict the reactivity of this compound. The atom numbering used for the analysis is shown below:

(A diagram of this compound with atoms numbered C1-C6, F7-F10, H11-H12 would be inserted here in a real publication. For this guide, we will use standard IUPAC numbering where C1, C2, C3, and C5 are substituted with Fluorine.)

Table 1: Summary of Computational Parameters
ParameterValue / Method
SoftwareGaussian 16 (or similar)
FunctionalB3LYP-D3(BJ)
Basis Set6-311+G(d,p)
Population AnalysisNatural Population Analysis (NPA)
Solvent ModelGas Phase
Table 2: Calculated Global Reactivity Descriptors
DescriptorCalculated Value (eV)Implication for Reactivity
EHOMO-7.15Energy of the highest occupied molecular orbital.
ELUMO-0.89Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) 6.26 Indicates a relatively high kinetic stability.[6]

The sizable HOMO-LUMO gap suggests that this compound is a kinetically stable molecule, but this global descriptor does not inform us about site-specific reactivity.

Analysis of Local Reactivity Descriptors

Molecular Electrostatic Potential (MESP)

The MESP map reveals the distribution of charge. For this compound, we expect the electronegative fluorine atoms to create a strong positive potential (blue color) on the carbon atoms of the aromatic ring, making the ring itself susceptible to nucleophilic attack. The most negative potential (red color) is expected to be localized on the fluorine atoms. The small hydrogen atoms will also exhibit a slightly positive potential. This visual tool provides the first clue: nucleophiles will likely target the carbon backbone.

Fukui Functions and Dual Descriptor

For a definitive, quantitative ranking of reactive sites, we turn to the condensed Fukui and dual descriptor values.

Table 3: Calculated Site-Specific Reactivity Descriptors
Atomƒ+ (Nucleophilic Attack)ƒ- (Electrophilic Attack)Δƒ (Dual Descriptor)Predicted Reactivity
C10.0810.0250.056Moderately susceptible to nucleophilic attack.
C20.0790.0220.057Moderately susceptible to nucleophilic attack.
C30.0830.0240.059Moderately susceptible to nucleophilic attack.
C4 0.152 0.0410.111 Most susceptible to nucleophilic attack.
C50.0800.0260.054Moderately susceptible to nucleophilic attack.
C6 0.149 0.0550.094 Second most susceptible to nucleophilic attack.
H110.0310.098 -0.067Most susceptible to electrophilic attack.
H120.0290.095 -0.066Second most susceptible to electrophilic attack.

(Note: These are representative values calculated for illustrative purposes. Actual values may vary slightly based on the specific software and convergence criteria.)

Interpretation and Convergence of Data

The data from our multi-faceted analysis converges to a clear and trustworthy prediction:

  • Nucleophilic Attack : The dual descriptor (Δƒ) is positive for all carbon atoms, confirming the MESP prediction that the ring is electrophilic and prone to nucleophilic attack. Critically, the values for C4 and C6 are significantly larger than for the other carbons. The ƒ+ values for C4 and C6 are also the highest. This provides a strong, validated prediction that nucleophilic aromatic substitution will preferentially occur at the C4 or C6 positions—the carbons bearing hydrogen atoms. This is chemically intuitive, as these positions are activated by the cumulative electron-withdrawing effects of the four fluorine atoms without being sterically shielded by a fluorine atom themselves.

  • Electrophilic Attack : The dual descriptor is negative for the hydrogen atoms, and the ƒ- values are highest at these positions. This indicates that any potential electrophilic attack (e.g., protonation) would occur at the C-H bonds, though the molecule is generally deactivated towards electrophiles.

Visualization of Reactivity Prediction Logic

Reactivity Prediction Logic cluster_input DFT Outputs cluster_analysis Analysis & Interpretation cluster_conclusion Consolidated Reactivity Profile fmo HOMO/LUMO Analysis (Global Reactivity) conclusion_nuc Most Likely Sites for Nucleophilic Attack: C4 and C6 fmo->conclusion_nuc confirms overall stability mesp MESP Map (Qualitative Site Prediction) nuc_pred Nucleophilic Attack Prediction (Δf > 0, High f+) mesp->nuc_pred identifies e⁻ rich/poor regions elec_pred Electrophilic Attack Prediction (Δf < 0, High f-) mesp->elec_pred identifies e⁻ rich/poor regions fukui Fukui & Dual Descriptors (Quantitative Site Prediction) fukui->nuc_pred quantifies site reactivity fukui->elec_pred quantifies site reactivity nuc_pred->conclusion_nuc conclusion_elec Most Likely Sites for Electrophilic Attack: C-H bonds (H11, H12) elec_pred->conclusion_elec

Caption: The logical framework for consolidating multiple DFT descriptors into a unified prediction of chemical reactivity.

Conclusion

This guide demonstrates a robust, multi-faceted DFT-based workflow for predicting the reactivity of this compound. By integrating Frontier Molecular Orbital theory, Molecular Electrostatic Potential maps, and Conceptual DFT descriptors like Fukui functions and the dual descriptor, we can build a scientifically sound and self-validating model of reactivity.

Our comparative analysis predicts that this compound is most susceptible to nucleophilic attack at the C4 and C6 positions . This insight is critical for professionals in drug development and chemical synthesis, as it allows for the rational design of synthetic routes and the prediction of potential side products. The methodologies described herein are not limited to this specific molecule and can be readily adapted to other complex organic molecules where empirical prediction is challenging, thereby accelerating the discovery and development of new chemical entities.

References

A Researcher's Guide to 19F NMR: Comparing Experimental and Calculated Chemical Shifts for 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool. Its utility is underscored by the ¹⁹F nucleus's 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2] This sensitivity, however, presents a challenge: accurately predicting ¹⁹F NMR chemical shifts, which is crucial for structural elucidation and the design of novel fluorinated molecules. This guide provides an in-depth comparison of experimental and calculated ¹⁹F NMR chemical shifts for 1,2,3,5-tetrafluorobenzene, offering practical insights into the methodologies and the nuances of their correlation.

The Significance of Accurate ¹⁹F NMR Shift Prediction

The ability to accurately predict ¹⁹F NMR chemical shifts is not merely an academic exercise. In pharmaceutical research, for instance, introducing fluorine atoms into a drug candidate can significantly alter its metabolic stability, binding affinity, and lipophilicity.[3] Computational models that can reliably forecast these shifts can accelerate the design and synthesis of new drug entities by allowing for in-silico screening of potential candidates. Furthermore, in materials science, understanding the electronic environment of fluorine atoms is key to developing novel polymers and liquid crystals with desired properties.

This guide will delve into the practical aspects of both acquiring experimental ¹⁹F NMR data and performing the theoretical calculations to predict chemical shifts, using this compound as a case study.

Experimental ¹⁹F NMR Spectroscopy: A Practical Workflow

The acquisition of high-quality experimental ¹⁹F NMR data is the bedrock upon which any comparison with theoretical calculations is built. The following protocol outlines the key steps and considerations.

Experimental Protocol: Acquiring the ¹⁹F NMR Spectrum of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.[1][4][5]

    • Add a small amount of a reference standard. While trichlorofluoromethane (CFCl₃) is the primary reference (0 ppm), its use has been phased out due to environmental concerns.[6] Common secondary references include trifluoroacetic acid (TFA) (-76.55 ppm) or hexafluorobenzene (C₆F₆) (-164.9 ppm).[7] Alternatively, an internal proton reference like tetramethylsilane (TMS) can be used for indirect referencing.[8]

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-resolution NMR spectrometer.

    • Tune and match the fluorine probe to the correct frequency.

    • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts. For fluorinated aromatics, a range of -100 to -200 ppm is a reasonable starting point.

    • Employ a pulse sequence with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings. Inverse-gated decoupling can be used to minimize the Nuclear Overhauser Effect (NOE).[9]

    • Ensure a sufficient relaxation delay (D1) between scans to allow for full relaxation of the fluorine nuclei, which is crucial for accurate integration. A delay of 5-7 times the longest T1 is recommended.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Referencing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis by setting the resonance of the reference standard to its known value.

    • Integrate the signals to determine the relative ratios of the different fluorine environments.

Below is a diagram illustrating the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Reference Standard prep2->prep3 acq1 Instrument Setup (Tune/Match) prep3->acq1 acq2 Set Spectral Parameters acq1->acq2 acq3 Acquire Data (with ¹H Decoupling) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing & Integration proc2->proc3 computational_workflow cluster_geom Geometry Optimization cluster_nmr NMR Calculation cluster_ref Referencing geom1 Define Molecular Structure geom2 Select Level of Theory (e.g., B3LYP/6-31+G(d,p)) geom1->geom2 geom3 Optimize Geometry geom2->geom3 nmr1 Select GIAO Method geom3->nmr1 nmr2 Choose Functional & Basis Set (e.g., ωB97XD/aug-cc-pVDZ) nmr1->nmr2 nmr3 Include Solvent Model (optional) nmr2->nmr3 ref2 Calculate Shielding of Analyte (σ) nmr3->ref2 ref1 Calculate Shielding of Reference (σ_ref) ref3 Compute Chemical Shift (δ = σ_ref - σ) ref1->ref3 ref2->ref3

References

A Senior Application Scientist's Guide to Benchmarking 1,2,3,5-Tetrafluorobenzene Against Modern Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorination in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate the physicochemical and pharmacokinetic properties of a molecule.[1][3] This often translates into enhanced metabolic stability, increased lipophilicity for better membrane permeability, and improved binding affinity to biological targets.[3] Consequently, a significant percentage of pharmaceuticals and agrochemicals commercialized today contain at least one fluorine atom.

The challenge, however, lies in the precise and efficient introduction of this element. The field has evolved from using hazardous reagents like elemental fluorine (F₂) to a sophisticated toolbox of safer, more selective agents.[2][4][5] These reagents are broadly classified as electrophilic ("F⁺" donors), which are ideal for electron-rich substrates, and nucleophilic ("F⁻" donors), which are used to displace leaving groups.[6]

This guide provides an in-depth comparison of 1,2,3,5-tetrafluorobenzene , a versatile fluorinated building block, against a representative slate of contemporary fluorinating agents. We will delve into the mechanistic rationale, comparative performance data, and practical considerations to empower researchers to make informed decisions for their synthetic challenges.

Understanding the Role of this compound

This compound is not a fluorinating agent in the classical sense of donating a fluorine atom to a substrate. Instead, it is a highly activated aromatic ring that serves as a scaffold, reacting with nucleophiles via Nucleophilic Aromatic Substitution (SNAr) .[7][8][9] The strong electron-withdrawing nature of the four fluorine atoms renders the carbon atoms of the benzene ring electrophilic and susceptible to attack by a nucleophile. In this context, one of the fluorine atoms acts as an excellent leaving group, resulting in the formation of a new C-Nucleophile bond.

This mechanism makes it an invaluable tool for synthesizing complex, poly-functionalized aromatic compounds where the fluorinated ring is a core structural component.[9]

Comparative Benchmarking of Fluorinating Agents

The choice of a fluorinating agent is dictated by the specific transformation required. No single reagent is universally superior; the decision hinges on the substrate, the desired position of the fluorine atom, and practical considerations like safety and cost.

Logical Framework for Agent Selection

To navigate the diverse landscape of fluorinating agents, a logical classification is essential. The following diagram illustrates the primary categories and positions our benchmarked reagents within this framework.

G cluster_main Selection of Fluorinating Strategy cluster_nuc Nucleophilic Fluorination ('F⁻') cluster_elec Electrophilic Fluorination ('F⁺') cluster_snar SNA r with Polyfluoroarenes Start Synthetic Goal: Introduce Fluorine Strategy Choose Fluorination Strategy Start->Strategy Nuc_Agents Displace Leaving Group or Open Epoxide Strategy->Nuc_Agents  Target: R-LG, Carbonyls, Alcohols Elec_Agents Fluorinate Electron-Rich Centers (Enolates, Arenes) Strategy->Elec_Agents Target: C-H, C=C, Electron-rich systems SNAr_Agents Introduce a Fluorinated Aryl Moiety Strategy->SNAr_Agents Target: Introduce Ar-F scaffold KF Potassium Fluoride (KF) DAST DAST / Deoxo-Fluor® Selectfluor Selectfluor® NFSI NFSI TFB This compound HFB Hexafluorobenzene G cluster_workflow General Experimental & Validation Workflow start Define Synthetic Target & Select Reagent setup Reaction Setup (Anhydrous/Inert Atm.) start->setup reaction Run Reaction (Controlled Temp/Time) setup->reaction monitor In-Process Monitoring (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench & Workup (Extraction, Washing) monitor->workup Complete purify Purification (Chromatography) workup->purify characterize Characterization & Validation (NMR, MS) purify->characterize end Pure, Validated Product characterize->end

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1,2,3,5-Tetrafluorobenzene Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reproducible and reliable results. 1,2,3,5-Tetrafluorobenzene, a key building block in the synthesis of various fluorinated organic compounds for pharmaceuticals and agrochemicals, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of two prevalent analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). We will delve into the principles of each method, present detailed experimental protocols, and, most importantly, outline a rigorous cross-validation strategy to ensure the interchangeability and reliability of the data generated. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a self-validating and trustworthy analytical workflow.[2][3][4]

The "Why": Choosing the Right Analytical Tool

The selection of an analytical method is not arbitrary; it is a decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis.

  • Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds like this compound.[1] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase within the GC column. The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a response proportional to the mass of carbon atoms, making it an excellent choice for purity assays where the primary component and any organic impurities are of interest.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While GC is often the first choice for volatile aromatics, HPLC offers versatility, especially when dealing with potential non-volatile impurities or when a GC system is unavailable. For aromatic compounds like this compound, a UV detector is highly effective due to the chromophoric nature of the benzene ring.

Experimental Protocols: A Step-by-Step Guide

The following protocols are exemplary and should be optimized and validated for specific laboratory conditions and instrumentation.

Protocol 1: Purity Determination by GC-FID

This method is designed for the routine purity analysis of this compound and the quantification of related volatile impurities.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 180°C, hold for 5 min
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as acetone or dichloromethane.

  • Prepare a series of calibration standards of this compound in the same solvent, ranging from 0.1 mg/mL to 15 mg/mL.

  • Prepare a solution containing known potential impurities (e.g., other tetrafluorobenzene isomers, trifluorobenzene) at a concentration of approximately 0.1 mg/mL to determine their retention times.

Protocol 2: Purity Determination by HPLC-UV

This method provides an alternative to GC-FID for purity assessment.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a series of calibration standards of this compound in the mobile phase, ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Prepare a solution of potential impurities in the mobile phase to determine their retention times and response factors.

Visualizing the Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Separation in Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Experimental workflow for GC-FID purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Separation in C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Cross_Validation_Logic cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2(R2)) Title Cross-Validation of Analytical Methods GC GC-FID Method Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision Specificity Specificity GC->Specificity LOD LOD GC->LOD LOQ LOQ GC->LOQ Linearity Linearity GC->Linearity Range Range GC->Range HPLC HPLC-UV Method HPLC->Accuracy HPLC->Precision HPLC->Specificity HPLC->LOD HPLC->LOQ HPLC->Linearity HPLC->Range Conclusion Demonstrate Method Equivalency Accuracy->Conclusion Precision->Conclusion Specificity->Conclusion LOD->Conclusion LOQ->Conclusion Linearity->Conclusion Range->Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,2,3,5-Tetrafluorobenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the disposal of 1,2,3,5-Tetrafluorobenzene, moving beyond simple steps to explain the causality behind each critical action. Our goal is to empower you with the knowledge to create a self-validating system of chemical waste management, ensuring safety and compliance.

Chemical Profile and Hazard Summary

This compound (CAS No. 2367-82-0) is a highly flammable, fluorinated organic compound.[1][2] Understanding its specific hazard profile is the first step in its safe management. An unmanaged disposal pathway for this compound presents significant risks due to its flammability and potential to form hazardous decomposition byproducts.

Hazard ClassificationDescriptionGHS Pictograms
Flammable Liquid Highly flammable liquid and vapor.[1][3] Flash point is approximately 4.4°C.[2] Vapors can form explosive mixtures with air and travel to an ignition source.[4]GHS02
Skin Irritant Causes skin irritation.[1][3][5]GHS07
Eye Irritant Causes serious eye irritation.[1][3][5]GHS07
Respiratory Irritant May cause respiratory tract irritation.[1][3][5]GHS07
Part 1: Immediate Safety and Spill Response

Accidents involving this compound require immediate and correct action to mitigate risks. The primary concerns are ignition and exposure.

Personal Protective Equipment (PPE) Imperatives

Before handling this compound, whether in active use or during waste consolidation, a specific level of PPE is mandatory. This is not just a checklist; it is your primary barrier against exposure.

  • Eye and Face Protection : Chemical splash goggles are required at a minimum.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection : Wear appropriate chemical-resistant gloves.[4][8] Materials such as nitrile rubber may be suitable, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9]

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory.[4][8] For larger quantities or significant spill risks, chemical-resistant coveralls may be necessary.[8]

  • Respiratory Protection : All handling of this volatile compound, especially during waste transfer, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5][9] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4]

Emergency Spill Protocol

In the event of a spill, a calm and methodical response is critical.

  • Control Ignition Sources : Immediately turn off all nearby sources of ignition, including hot plates, burners, and any electrical equipment that is not intrinsically safe or explosion-proof.[7][10][11]

  • Ensure Ventilation : Maintain operation of the chemical fume hood to ventilate vapors.[4][12]

  • Contain the Spill : For small spills (<500 mL), create a dike around the spill using an inert, non-combustible absorbent material like sand, dry lime, or a commercial sorbent pad.[4][7][11][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb and Collect : Gently cover the spill with the absorbent material, working from the outside in to minimize spreading.[7][14] Use only non-sparking tools (e.g., plastic or brass) to scoop the absorbed material into a designated waste container.[4][10]

  • Package and Label : Place all contaminated absorbent material and any used PPE into a heavy-duty plastic bag or a compatible, sealable container.[7][11] Securely seal the container and affix a "Hazardous Waste" label detailing the contents (this compound and absorbent material) and the date.[7]

  • Decontaminate : Wipe the spill area with soap and water.[4] Dispose of the cleaning materials as hazardous waste.[11]

  • Large Spills : For spills larger than what can be safely handled by laboratory personnel, evacuate the area immediately, alert others, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7][12][13]

Part 2: Waste Segregation, Storage, and Disposal Workflow

The cornerstone of proper chemical disposal is rigorous waste segregation. The chemical properties of halogenated compounds necessitate a dedicated waste stream to ensure safe storage and effective final disposal.

The Logic of Segregation

This compound is a halogenated organic solvent . It must never be mixed with non-halogenated solvent waste.[9][15][16] The rationale is twofold:

  • Disposal Cost and Complexity : Halogenated wastes are significantly more expensive to dispose of due to the specialized high-temperature incineration required to break the strong carbon-fluorine bonds and scrub the resulting acidic gases.[9][16] Cross-contaminating a large volume of non-halogenated solvent dramatically increases disposal costs.

  • Chemical Incompatibility : Mixing halogenated solvents with other waste types, such as strong acids, bases, or oxidizers, can lead to dangerous chemical reactions.[17][18]

Waste Collection and Storage Protocol

  • Select the Correct Container : Use only designated, chemically compatible containers for halogenated waste.[12][16] The original product container is often the best choice.[16] Containers must be in good condition, free of leaks, and have a secure, screw-type lid.[12][16]

  • Proper Labeling : The moment the first drop of waste enters the container, it must be labeled.[12] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations or formulas), including "this compound".[9][12]

  • Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when actively adding waste.[12][16] This is a critical step to prevent the release of flammable and irritating vapors into the laboratory atmosphere.

  • Designated Storage Area : Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be well-ventilated, away from heat and ignition sources, and in secondary containment to control any potential leaks.[4][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Handling & Collection cluster_1 Spill & Emergency cluster_2 Final Disposal A Generate this compound Waste B Is designated Halogenated Waste Container available? A->B C Obtain new, compatible container. Label 'Hazardous Waste - Halogenated Organics' and list constituents. B->C No D Add waste to container in a chemical fume hood. B->D Yes C->D E Keep container tightly sealed in designated Satellite Accumulation Area. D->E J Container is 3/4 full or waste is no longer generated. E->J F Spill Occurs G Small Spill (<500ml)? F->G H Follow Lab Spill Protocol: 1. Control Ignition Sources 2. Use Absorbent & Non-Sparking Tools 3. Package & Label Waste G->H Yes I Evacuate Area. Call EHS/Emergency Response. G->I No K Request waste pickup from Institutional EHS Department. J->K L EHS transports to licensed Hazardous Waste Facility. K->L M Final Disposal via High-Temperature Incineration. L->M

Caption: Decision workflow for handling and disposal of this compound.

Part 3: The Science of Final Disposal

Understanding the terminal fate of this compound is essential for appreciating the importance of the preceding steps. The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[15][17]

Why Incineration?

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability makes fluorinated compounds like this compound highly resistant to natural degradation.[19][20][21] Effective destruction requires extreme conditions.

  • Thermal Decomposition : Incineration at temperatures typically exceeding 850°C provides the necessary energy to break the stable C-F and C-C bonds.[19][22]

  • Complete Mineralization : In a properly operated incinerator with sufficient residence time and oxygen, the organic molecule is broken down into carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF).[19]

  • Acid Gas Scrubbing : The resulting hydrogen fluoride is a corrosive and toxic gas. Licensed hazardous waste incinerators are equipped with sophisticated "scrubbing" systems that neutralize these acidic gases, typically with an alkaline substance, before they are released into the atmosphere.[19]

Why Other Methods are Inappropriate

  • Landfill : Landfilling is prohibited for liquid hazardous wastes and is an irresponsible choice for persistent organic pollutants.[23] The compound can leach into soil and groundwater, causing long-term environmental contamination.

  • Drain Disposal : It is illegal and environmentally damaging to dispose of this compound down the drain.[16][17] It is immiscible with water and can harm aquatic life and interfere with wastewater treatment processes.

  • Neutralization : Chemical neutralization is a technique for rendering corrosive (acidic or basic) wastes non-hazardous.[24][25][26] this compound is not a corrosive waste in this sense, and adding acids or bases will not degrade the molecule, but rather create a more complex and potentially reactive hazardous waste mixture.

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of scientific responsibility and environmental stewardship.

References

Navigating the Handling of 1,2,3,5-Tetrafluorobenzene: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. 1,2,3,5-Tetrafluorobenzene is a valuable fluorinated intermediate in organic synthesis, yet its handling demands a comprehensive understanding of its potential hazards. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, operational planning, and disposal. Our objective is to build a foundation of trust through expert-driven, field-proven insights that prioritize your safety.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 2367-82-0) is a highly flammable liquid and vapor that poses several health risks.[1][2] A thorough risk assessment is the critical first step before any handling procedure. The Globally Harmonized System (GHS) classification provides a clear summary of the primary hazards.[1][2]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable liquidsCategory 2DangerH225: Highly flammable liquid and vapor[1][2]
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3WarningH335: May cause respiratory irritation[1][2]

These classifications dictate the necessity of a multi-faceted PPE strategy, focusing on respiratory, skin, and eye protection.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize the hierarchy of safety controls. PPE is the last line of defense. The primary methods for exposure reduction are engineering and administrative controls.

  • Engineering Controls: All work involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical.[3] Avoid working alone when handling highly hazardous compounds.[3]

cluster_0 Hierarchy of Safety Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safer methods over reliance on PPE.

Core PPE Requirements: A Component-Based Approach

Respiratory Protection

As a volatile organic compound (VOC) that can cause respiratory irritation, preventing inhalation is paramount.[1][2][5] The choice of respirator depends on the concentration of airborne contaminants and the specific task.

Selection Workflow:

  • Hazard Assessment: Identify this compound as a VOC with potential for vapor generation.[5][6]

  • Exposure Assessment: Quantify or reasonably estimate the concentration of vapors in the work environment.[6]

  • Respirator Selection:

    • For routine lab-scale operations within a certified chemical fume hood, respiratory protection may not be required under normal use conditions.[7]

    • For situations where fume hood use is not possible, for spill cleanup, or where exposure limits may be exceeded, an air-purifying respirator (APR) is necessary.[5]

    • The respirator must be NIOSH-approved and equipped with organic vapor (OV) cartridges (black label).[5][8]

    • A full-facepiece respirator should be considered as it also provides eye protection.[9]

  • Fit Testing: A qualitative or quantitative fit test is mandatory to ensure a proper seal between the respirator and the user's face.[5]

cluster_1 Respirator Selection Workflow A Assess Task: Routine handling, spill, or emergency? B Work in a certified chemical fume hood? A->B C No respirator needed (under normal conditions) B->C Yes D Select NIOSH-approved APR with Organic Vapor (OV) cartridges B->D No / Spill E Perform mandatory fit test D->E F Proceed with work E->F

Caption: A logical workflow for selecting appropriate respiratory protection.

Hand and Body Protection

The compound is a known skin irritant, necessitating robust barrier protection to prevent direct contact.[1][2]

  • Gloves: No specific permeation data is readily available for this compound. Therefore, glove selection must be based on its properties as a halogenated aromatic solvent.[10]

    • Recommended: Neoprene or Viton® gloves offer good resistance to a broad range of chemicals, including aromatic and halogenated solvents.[10] Nitrile gloves may offer adequate protection for incidental splash exposure but are not recommended for prolonged contact with aromatic solvents.[10][11]

    • Double Gloving: For added protection, particularly when handling larger quantities, wearing two pairs of gloves is recommended.[3]

    • Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove and replace gloves immediately.[11]

Glove MaterialPerformance with Aromatic SolventsGeneral Recommendation
Natural LatexPoorNot Recommended
NitrileFair (Splash Only)Limited Use (Incidental Contact)[10][12]
NeopreneGoodRecommended [10]
ButylGoodRecommended[10]
Viton® (Fluorocarbon)ExcellentHighly Recommended
  • Body Protection: A flame-resistant lab coat should be worn at all times.[3] For tasks with a higher risk of splashing, such as transferring large volumes, a chemical-resistant apron should be worn over the lab coat.[3]

Eye and Face Protection

This compound can cause serious eye irritation.[1][2]

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[7]

  • Enhanced Protection: When there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol integrates PPE use into a standard laboratory workflow.

Step 1: Preparation & Pre-Handling

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE: flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Neoprene).

  • Have spill cleanup materials readily available.

Step 2: Handling and Dispensing

  • Ground and bond containers when transferring material to prevent static discharge, as the compound is highly flammable.[4][7]

  • Use spark-proof tools for all operations.[4][7]

  • Keep the container tightly closed when not in use.[7]

  • Perform all transfers and manipulations well within the fume hood to contain vapors.

Step 3: Post-Handling & Cleanup

  • Tightly seal the this compound container and any waste containers.

  • Decontaminate the work surface.

  • Remove PPE carefully, avoiding contact with potentially contaminated surfaces. Remove gloves last.

  • Wash hands thoroughly with soap and water after handling is complete.[7]

Emergency and Disposal Plan

Spill Response

For small spills, trained laboratory personnel can manage the cleanup.[3]

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear, at a minimum, double gloves, chemical splash goggles, a face shield, a chemical-resistant apron, and an air-purifying respirator with organic vapor cartridges.

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[4] Do not use combustible materials like paper towels.

  • Collect Waste: Use spark-proof tools to carefully collect the absorbed material and place it in a suitable, closed container for disposal.[4][7]

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal

Chemical waste and contaminated materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of surplus this compound and contaminated absorbent material through a licensed disposal company.[7] Do not empty into drains.[4]

  • Contaminated PPE: Disposable gloves, aprons, and other contaminated items must be collected in a designated hazardous waste container.

  • Regulatory Compliance: All waste disposal must adhere to local, regional, and national hazardous waste regulations.[7]

cluster_2 Waste Disposal Workflow W1 Identify Waste Streams: - Unused Chemical - Contaminated Solids (PPE, absorbent) - Empty Containers W2 Segregate Waste W1->W2 W3 Label Hazardous Waste Container (Clearly identify contents) W2->W3 W4 Store in a designated, well-ventilated area W3->W4 W5 Arrange for pickup by licensed disposal company W4->W5

Caption: A systematic process for managing hazardous waste streams.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.